2,3,3-Trimethyl-5-nitro-3H-indole
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 131893. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2,3,3-trimethyl-5-nitroindole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2/c1-7-11(2,3)9-6-8(13(14)15)4-5-10(9)12-7/h4-6H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDORSJSRAREODY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C1(C)C)C=C(C=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20883978 | |
| Record name | 3H-Indole, 2,3,3-trimethyl-5-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20883978 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3484-22-8 | |
| Record name | 2,3,3-Trimethyl-5-nitroindolenine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3484-22-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3H-Indole, 2,3,3-trimethyl-5-nitro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003484228 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3484-22-8 | |
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| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=131893 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3H-Indole, 2,3,3-trimethyl-5-nitro- | |
| Source | EPA Chemicals under the TSCA | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 3H-Indole, 2,3,3-trimethyl-5-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20883978 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
synthesis of 2,3,3-Trimethyl-5-nitro-3H-indole
An In-Depth Technical Guide to the Synthesis of 2,3,3-Trimethyl-5-nitro-3H-indole
Introduction
This compound, a derivative of the indolenine (3H-indole) heterocyclic system, serves as a pivotal intermediate in the synthesis of various functional organic molecules. Its structure, featuring a reactive nitro group on the benzene ring and a sterically hindered sp³-hybridized carbon at the 3-position, makes it a valuable precursor, particularly in the field of dye chemistry. The nitro moiety can be readily reduced to an amine, providing a versatile chemical handle for the construction of azo dyes and other chromophoric systems.[1][2]
This guide provides a comprehensive, two-part synthetic pathway to this compound, designed for researchers and professionals in organic synthesis and drug development. The synthesis commences with the construction of the indolenine core, 2,3,3-Trimethyl-3H-indole, via the classic Fischer indole synthesis. This intermediate is then subjected to regioselective electrophilic nitration to yield the target compound. We will delve into the mechanistic underpinnings of each transformation, provide detailed, field-proven protocols, and address critical safety considerations inherent to these procedures.
Part 1: Synthesis of the Precursor: 2,3,3-Trimethyl-3H-indole
The foundational step in this synthesis is the creation of the 2,3,3-trimethylindolenine scaffold. While several methods exist[3][4], the Fischer indole synthesis remains a robust and widely adopted strategy due to its reliability and versatility.[5]
Principle and Mechanism: The Fischer Indole Synthesis
Discovered by Hermann Emil Fischer in 1883, this reaction produces the indole heterocycle from an arylhydrazine and a suitable aldehyde or ketone under acidic conditions.[6][7] The reaction proceeds through a series of well-defined steps:
-
Hydrazone Formation: The arylhydrazine (phenylhydrazine) reacts with a ketone (3-methyl-2-butanone) to form a phenylhydrazone intermediate.
-
Tautomerization: The phenylhydrazone tautomerizes to its enamine form.
-
[3][3]-Sigmatropic Rearrangement: Under acid catalysis, the enamine undergoes a[3][3]-sigmatropic rearrangement (akin to a Claisen or Cope rearrangement), which breaks the N-N bond and forms a new C-C bond, disrupting the aromaticity of the benzene ring.[6][8][9]
-
Rearomatization and Cyclization: A proton transfer restores aromaticity, leading to a diimine intermediate which then cyclizes.
-
Ammonia Elimination: The final step involves the acid-catalyzed elimination of an ammonia molecule from the cyclic aminal, yielding the stable, aromatic 3H-indole product.[6][10]
Caption: Mechanism of the Fischer Indole Synthesis.
Experimental Protocol: Microwave-Assisted Synthesis
Traditional methods for this synthesis can be time-consuming.[5] The following microwave-assisted protocol offers a significant reduction in reaction time and improved efficiency, minimizing the use of excess organic solvents.
Step-by-Step Methodology:
-
Reagent Combination: In an open container suitable for microwave synthesis, combine phenylhydrazine (34 g), 3-methyl-2-butanone (also known as methyl isobutyl ketone, 70 g), and glacial acetic acid (300 mL).[5] Acetic acid serves as both the solvent and the Brønsted acid catalyst.[10]
-
Microwave Irradiation: Place the container in a microwave reactor and irradiate the mixture at 800W for 20-30 minutes under reflux conditions.[5] The microwave energy accelerates the rate-determining sigmatropic rearrangement step.
-
Solvent Removal: After the reaction is complete (monitored by TLC if desired), concentrate the solution under reduced pressure to remove the bulk of the acetic acid.
-
Work-up and Neutralization: Cool the concentrated residue and dilute it with ethyl acetate (100 mL). Carefully neutralize the solution to a pH of 7-8 by adding a saturated sodium bicarbonate (NaHCO₃) solution.[5] This step quenches the acid catalyst and allows for the extraction of the organic product.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer from the aqueous layer.
-
Purification: Concentrate the organic layer to obtain the crude product. Purify the crude oil by flash column chromatography using an eluent of ethyl acetate/petroleum ether (1:5 v/v).[5]
-
Final Product: Concentrate the purified fractions to yield 2,3,3-Trimethyl-3H-indole as the final product.
Data Presentation
| Parameter | Value | Reference |
| Phenylhydrazine | 34 g | [5] |
| 3-Methyl-2-butanone | 70 g | [5] |
| Acetic Acid | 300 mL | [5] |
| Microwave Power | 800 W | [5] |
| Reaction Time | 20-30 min | [5] |
| Reported Yield | ~90.3% | [5] |
Part 2: Nitration of 2,3,3-Trimethyl-3H-indole
The second stage of the synthesis involves the introduction of a nitro group onto the benzene ring of the indolenine core. This is achieved through an electrophilic aromatic substitution reaction.
Principle and Mechanism: Electrophilic Nitration
The nitration of indoles is highly dependent on the reaction conditions.[11] In the presence of a strong acid mixture (H₂SO₄/HNO₃), the indolenine nitrogen is protonated. This deactivates the heterocyclic ring towards electrophilic attack and directs the incoming electrophile, the nitronium ion (NO₂⁺), to the electron-rich benzene ring. The substitution occurs preferentially at the 5-position, which is electronically favored.[2][11]
Caption: Experimental workflow for the nitration of 2,3,3-Trimethyl-3H-indole.
Experimental Protocol
This protocol is adapted from a validated procedure on ChemSpider Synthetic Pages, providing a reliable method for the regioselective nitration.[12]
Step-by-Step Methodology:
-
Initial Setup: In a 250 mL conical flask, dissolve 2,3,3-trimethylindole (12.42 g, 78 mmol) in concentrated sulfuric acid (46 mL).[12] Perform this step carefully in a fume hood due to the corrosive nature of the acid.
-
Cooling: Place the flask in an ice bath to cool the solution. Effective temperature control is critical to prevent runaway reactions and the formation of by-products.
-
Preparation of Nitrating Agent: In a separate beaker, prepare a pre-cooled mixture of concentrated sulfuric acid (7 mL) and concentrated nitric acid (9.4 mL, 0.23 mol).[12] The sulfuric acid acts as a catalyst, protonating the nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺).
-
Addition: Using a dropping funnel, add the cold nitrating mixture dropwise to the stirred indole solution while maintaining the low temperature with the ice bath.[12]
-
Reaction: Once the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 3 hours.
-
Quenching: Carefully pour the reaction mixture over a large volume of ice (approx. 500 g).[12] This will quench the reaction and cause the organic product to precipitate out of the acidic aqueous solution. A red precipitate should form.
-
Neutralization: Allow the mixture to stand, then slowly and carefully adjust the pH to ~8 by adding sodium hydroxide pellets.[12] This step is highly exothermic and should be done with caution and cooling. The neutralization ensures the product is in its free base form for isolation.
-
Isolation: Isolate the resulting precipitate by vacuum filtration and wash it thoroughly with deionized water (500 mL) to remove any residual salts.[12]
-
Purification: Dissolve the solid in a minimum amount of hot methanol, filter to remove any insoluble impurities, and evaporate the solvent to dryness to afford the final product.[12]
Data Presentation
| Parameter | Value | Reference |
| 2,3,3-trimethylindole | 12.42 g (78 mmol) | [12] |
| Conc. H₂SO₄ (initial) | 46 mL | [12] |
| Conc. H₂SO₄ (in mix) | 7 mL | [12] |
| Conc. HNO₃ (in mix) | 9.4 mL (0.23 mol) | [12] |
| Reaction Time | 3 hours | [12] |
| Reported Yield | 11.93 g (78%) | [12] |
| ¹H-NMR (300 MHz, CDCl₃) δ | 8.25 (dd), 8.16 (d), 7.61 (d), 2.36 (s, 3H), 1.37 (s, 6H) | [12] |
| ¹³C-NMR (300 MHz, CDCl₃) δ | 194.24, 158.95, 146.69, 145.61, 124.56, 120.05, 117.19, 54.51, 22.74, 16.02 | [12] |
Mandatory Safety Considerations
The procedures described, particularly the nitration step, involve hazardous materials and require strict adherence to safety protocols.
-
Hazard Assessment: Concentrated nitric and sulfuric acids are highly corrosive, strong oxidizing agents that can cause severe chemical burns upon contact.[13][14] Nitration reactions are highly exothermic and can lead to thermal runaway if not properly controlled.[15] Nitric acid reacts violently with many organic compounds and reducing agents.[16]
-
Engineering Controls: All manipulations involving concentrated acids must be performed inside a certified chemical fume hood to prevent inhalation of toxic and corrosive fumes.[13] An emergency eyewash station and safety shower must be readily accessible.[14]
-
Personal Protective Equipment (PPE): At a minimum, appropriate PPE includes chemical safety goggles, a face shield, acid-resistant gloves (e.g., butyl rubber or Viton), and a chemical-resistant lab coat.[13][17]
-
Handling and Storage: Store acids in designated acid cabinets, segregated from organic materials, bases, and metals.[16] Use secondary containment to prevent spills.
-
Waste Disposal: Do not mix nitric acid waste with any other waste streams, especially organic solvents.[16] Segregate and dispose of all chemical waste in accordance with institutional and regulatory guidelines.
Conclusion
This guide details a reliable and efficient two-step synthesis for this compound. The process leverages a modern, microwave-assisted Fischer indole synthesis for the precursor, followed by a well-documented and regioselective electrophilic nitration. The resulting product is a valuable synthetic intermediate, particularly for the development of functional dyes and other specialty chemicals. By understanding the underlying mechanisms and adhering strictly to the outlined protocols and safety measures, researchers can confidently and safely produce this compound for further investigation and application.
References
- 1. science.lpnu.ua [science.lpnu.ua]
- 2. This compound | 3484-22-8 | Benchchem [benchchem.com]
- 3. prepchem.com [prepchem.com]
- 4. US4211704A - Method for producing 2,3,3-trimethylindolenine - Google Patents [patents.google.com]
- 5. Page loading... [guidechem.com]
- 6. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 7. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. Fischer Indole Synthesis: Steps, Mechanism & Key Applications [vedantu.com]
- 10. testbook.com [testbook.com]
- 11. experts.umn.edu [experts.umn.edu]
- 12. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 13. m.youtube.com [m.youtube.com]
- 14. ehs.com [ehs.com]
- 15. ndl.ethernet.edu.et [ndl.ethernet.edu.et]
- 16. Reduce your risk of a nitric acid incident | UW Environmental Health & Safety [ehs.washington.edu]
- 17. ehs.washington.edu [ehs.washington.edu]
physical and chemical characteristics of 2,3,3-Trimethyl-5-nitro-3H-indole
An In-Depth Technical Guide to the Physical and Chemical Characteristics of 2,3,3-Trimethyl-5-nitro-3H-indole
For Research, Scientific, and Drug Development Professionals
Executive Summary
This technical guide provides a comprehensive overview of this compound (CAS No. 3484-22-8), a key chemical intermediate. This document delineates its fundamental physical and chemical properties, detailed synthesis protocols, extensive spectroscopic characterization, and critical safety and handling information. The guide is structured to provide researchers and scientists with the necessary data and methodologies to effectively utilize this compound in synthetic applications, particularly in the development of dyes and other specialized chemical entities.
Introduction and Structural Overview
This compound, also known as 5-Nitro-2,3,3-trimethylindolenine, is a heterocyclic compound featuring a 3H-indole (or indolenine) core.[1][2] This structure consists of a fused benzene and pyrrole ring system.[1] Unlike the more common 1H-indole, the 3H-tautomer possesses a distinctive imine functionality (a C=N bond) within the five-membered ring.[1]
The molecule's chemical behavior is largely dictated by three key structural features:
-
Gem-dimethyl Group: Two methyl groups are located at the C3 position.
-
Vinylic Methyl Group: A third methyl group is attached to the C2 position.
-
Nitro Group: A strong electron-withdrawing nitro group is positioned at the C5 location on the benzene ring, significantly influencing the molecule's reactivity and electronic properties.[1]
These features, particularly the reactive nitro group, make this compound a valuable precursor in multi-step organic syntheses.[1]
Caption: Molecular structure and key functional groups.
Physicochemical Properties
The compound is typically supplied as a solid, with its color ranging from pale yellow to brown.[1][3] It is insoluble in water but demonstrates solubility in organic solvents such as ethanol and acetone. A summary of its core physical and chemical identifiers is provided below.
| Property | Value | Source(s) |
| CAS Number | 3484-22-8 | [1][2][3] |
| Molecular Formula | C₁₁H₁₂N₂O₂ | [1][2] |
| Molecular Weight | 204.23 g/mol | [1] |
| Appearance | Solid, Pale yellow to brown powder or crystals | [1][3] |
| Melting Point | 125.0 - 132.0 °C | [3] |
| Boiling Point | 315.7 °C at 760 mmHg (Predicted) | [4] |
| Purity | ≥97% (Typically by GC) | [2][3] |
| Solubility | Insoluble in water; Soluble in ethanol, acetone | |
| InChI Key | DDORSJSRAREODY-UHFFFAOYSA-N | [1][2] |
Synthesis and Purification
The most common and regioselective method for preparing this compound is through the direct nitration of its precursor, 2,3,3-trimethylindolenine.[1][5] An alternative, the Fischer indole synthesis, can also be employed by reacting p-nitrophenylhydrazine with isopropyl methyl ketone under specific acidic conditions.[6][7]
Experimental Protocol: Nitration of 2,3,3-Trimethylindolenine
This protocol is adapted from established laboratory procedures and is designed for high regioselectivity, yielding the 5-nitro isomer as the major product.[1][5] The causality for each step is explained to ensure protocol integrity and reproducibility.
Step-by-Step Methodology:
-
Reagent Preparation: In a 250 mL flask suitable for stirring, add 2,3,3-trimethylindolenine (12.42 g, 78 mmol) to concentrated sulfuric acid (46 mL).[5]
-
Causality: Sulfuric acid acts as both the solvent and the protonating agent, activating the indole ring for electrophilic substitution.
-
-
Cooling: Place the flask in an ice bath to cool the solution.
-
Causality: Nitration is a highly exothermic reaction. Cooling is critical to control the reaction rate, prevent over-nitration, and minimize side-product formation.
-
-
Nitrating Mixture Addition: Prepare a pre-cooled mixture of concentrated nitric acid (9.4 mL, 0.23 mol) and concentrated sulfuric acid (7 mL).[5] Add this mixture dropwise to the stirred indolenine solution using a dropping funnel.[5]
-
Causality: The combination of nitric and sulfuric acids generates the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species. Dropwise addition to a cooled solution maintains temperature control.
-
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 3 hours.[5]
-
Causality: This period allows the reaction to proceed to completion at a controlled rate.
-
-
Precipitation: Pour the reaction mixture slowly over a large volume of ice (approx. 500 g).[5] A precipitate will form.
-
Causality: The product is insoluble in the aqueous acidic solution. Quenching on ice serves to dilute the acid and dissipate heat, causing the product to precipitate out of the solution.
-
-
Neutralization & Isolation: Adjust the pH of the slurry to approximately 8 by the slow addition of sodium hydroxide pellets.[5] Isolate the resulting precipitate by vacuum filtration.[5]
-
Causality: Neutralization deprotonates the product, further decreasing its aqueous solubility and ensuring complete precipitation for maximal yield.
-
-
Washing: Wash the filtered solid thoroughly with deionized water (500 mL) to remove any residual salts and acids.[5]
-
Purification (Optional): The crude product can be further purified by recrystallization from a minimal amount of hot methanol.[5]
Caption: Workflow for the synthesis of this compound.
Spectroscopic and Analytical Characterization
Structural confirmation of this compound relies on a combination of spectroscopic techniques. The data presented here are consistent with experimentally reported values.[5]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the definitive method for elucidating the molecule's carbon-hydrogen framework.
| ¹H NMR Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| C3-(CH₃)₂ | ~1.37 | Singlet | 6H |
| C2-CH₃ | ~2.36 | Singlet | 3H |
| Ar-H (C7) | ~7.61 | Doublet (d) | 1H |
| Ar-H (C6) | ~8.25 | Doublet of Doublets (dd) | 1H |
| Ar-H (C4) | ~8.16 | Doublet (d) | 1H |
¹³C NMR Chemical Shifts (ppm): 194.24, 158.95, 146.69, 145.61, 124.56, 120.05, 117.19, 54.51, 22.74, 16.02.[5]
Infrared (IR) Spectroscopy
IR spectroscopy confirms the presence of key functional groups.
-
2977 cm⁻¹: C-H stretching from the methyl groups.[5]
-
1565, 1515 cm⁻¹ (asymmetric) & 1333 cm⁻¹ (symmetric): Strong characteristic stretches for the N-O bonds of the nitro group.[5]
Mass Spectrometry (MS)
Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) confirms the molecular weight. The spectrum typically shows a prominent molecular ion peak ([M]⁺) or a related fragment, such as [M-H]⁺, at m/z 204.05.[5]
Chemical Reactivity and Stability
The reactivity of this compound is dominated by its two primary functional regions: the nitro group and the indolenine core.
Caption: Primary sites of chemical reactivity.
Transformations of the Nitro Group
The most significant and synthetically useful reaction is the reduction of the C5 nitro group to an amine.[1] This transformation is a gateway to a wide range of derivatives, including azo dyes.[1]
-
Metal-Acid Reduction: A documented method involves the use of iron powder in acetic acid.[1] This procedure has been reported to convert this compound into 2,3,3-trimethyl-3H-indol-5-amine with a 65% yield.[1]
-
Catalytic Hydrogenation: This is another efficient method for reducing nitroarenes, typically employing a metal catalyst like Palladium or Platinum with a hydrogen source.[1]
Stability
The compound should be stored under an inert atmosphere as it is noted to be air sensitive. It is stable under standard room temperature conditions when protected from light and moisture.
Safety and Handling
Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.
| Hazard Information | Details |
| Signal Word | Warning |
| Pictogram | GHS07 (Exclamation Mark) |
| Hazard Statements | H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. |
| Precautionary Statements | P261: Avoid breathing dust/fumes.P280: Wear protective gloves/eye protection.[8]P302+P352: IF ON SKIN: Wash with plenty of water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| Storage | Store at room temperature in a cool, dark, and dry place. Keep container tightly closed under an inert gas. |
Conclusion
This compound is a well-characterized indolenine derivative with robust physicochemical properties and predictable reactivity. Its straightforward synthesis and the versatile chemistry of its nitro group make it an important building block for researchers in materials science and synthetic organic chemistry. The data and protocols provided in this guide offer a solid foundation for the safe and effective use of this compound in advanced research applications.
References
- 1. This compound | 3484-22-8 | Benchchem [benchchem.com]
- 2. 3H-Indole, 2,3,3-trimethyl-5-nitro- | CymitQuimica [cymitquimica.com]
- 3. This compound | 3484-22-8 | 梯希爱(上海)化成工业发展有限公司 [tcichemicals.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 6. mdpi.com [mdpi.com]
- 7. New 3H-indole synthesis by Fischer's method. Part I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. assets.thermofisher.com [assets.thermofisher.com]
IUPAC name for 2,3,3-Trimethyl-5-nitro-3H-indole
An In-Depth Technical Guide to 2,3,3-Trimethyl-5-nitro-3H-indole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive scientific overview of this compound (CAS No: 3484-22-8), a key heterocyclic intermediate. The document delineates its structural features, validated synthetic routes with mechanistic insights, detailed spectroscopic characterization, and core reactivity. Furthermore, it explores its applications as a versatile precursor in the synthesis of functional molecules, including dyes and potential pharmacophores. This guide is intended to serve as an authoritative resource for laboratory-scale synthesis, characterization, and strategic utilization of this compound in chemical research and development.
Introduction and Structural Elucidation
This compound, also known as 5-Nitro-2,3,3-trimethylindolenine, is a substituted indole derivative with significant utility in organic synthesis.[1] Its structure is built upon a 3H-indole (or indolenine) core, which is a tautomeric form of the more common 1H-indole.[2][3] This structural distinction is critical as it imparts unique reactivity to the molecule.
The key structural features are:
-
3H-Indole Core : A bicyclic system featuring a fused benzene and pyrrole ring. Unlike 1H-indole, the 3H-tautomer possesses an imine functionality (C=N) within the five-membered ring, with the C3 carbon being a quaternary, sp³-hybridized center.[2]
-
Gem-Dimethyl Group : Two methyl groups are located at the C3 position, preventing tautomerization to the 1H-indole form and providing steric bulk.
-
C2-Methyl Group : A methyl group at the C2 position further influences the electronic nature of the imine bond.
-
5-Nitro Group : A strong electron-withdrawing nitro group is positioned on the benzene ring. This group is fundamental to the molecule's chemical reactivity and its role as a synthetic precursor, particularly in dye chemistry.[2]
These combined features make this compound a valuable building block for more complex molecular architectures.
Table 1: Physicochemical Properties
| Property | Value | Source(s) |
| IUPAC Name | This compound | [4] |
| CAS Number | 3484-22-8 | [1][2][4] |
| Molecular Formula | C₁₁H₁₂N₂O₂ | [1][2][4][5] |
| Molecular Weight | 204.23 g/mol | [2][4] |
| Appearance | Pale yellow to brown solid, granules, or powder | [2][6] |
| Purity | Typically ≥97% | [1][2] |
| Melting Point | 125-132 °C | [6] |
| Solubility | Insoluble in water; Soluble in ethanol, acetone | [6] |
Synthesis Methodologies and Mechanistic Insights
The synthesis of this compound is primarily achieved through two robust and regioselective methods: electrophilic nitration of the pre-formed indolenine core and the Fischer indole synthesis.
Method 1: Electrophilic Nitration of 2,3,3-Trimethylindolenine
This is the most direct and widely documented approach.[2][7] The reaction proceeds via the electrophilic aromatic substitution of 2,3,3-trimethylindolenine (also known as Fischer's base).
Causality of Experimental Design : The choice of a strong acid medium, typically a mixture of concentrated sulfuric acid and nitric acid (mixed acid), is critical. Under these conditions, the indolenine nitrogen is protonated. This protonation deactivates the heterocyclic portion of the molecule towards electrophilic attack and directs the incoming electrophile, the nitronium ion (NO₂⁺), to the electron-rich benzene ring. The directing effects of the alkyl groups and the fused ring system favor substitution at the C5 position, leading to high regioselectivity.[2] The reaction is performed at low temperatures to control the exothermic nature of the nitration and prevent over-nitration or side reactions.
Caption: Experimental workflow for synthesis via nitration.
This protocol is adapted from validated synthetic procedures.[7]
-
To a 250 mL conical flask, add 2,3,3-trimethylindolenine (12.42 g, 78 mmol) and concentrated sulfuric acid (46 mL). Stir the solution in an ice bath until fully dissolved and cooled.
-
In a separate beaker, prepare a pre-cooled mixture of concentrated sulfuric acid (7 mL) and concentrated nitric acid (9.4 mL, 0.23 mol).
-
Add the mixed acid dropwise to the stirred indolenine solution, maintaining the temperature at or below 5 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 3 hours.
-
Pour the reaction mixture slowly over a large volume of crushed ice (approx. 500 g), which will result in the formation of a reddish precipitate.
-
Slowly add sodium hydroxide pellets to the ice slurry with stirring until the pH reaches 8, ensuring complete precipitation of the product.
-
Isolate the solid product by vacuum filtration and wash thoroughly with deionized water (500 mL).
-
The crude product can be purified by recrystallization from a minimal amount of hot methanol to afford the title compound (yields typically around 78%).[7]
Method 2: Fischer Indole Synthesis
An alternative route involves constructing the indole ring system from acyclic precursors. This method reacts p-nitrophenylhydrazine with isopropyl methyl ketone (3-methyl-2-butanone) in the presence of a strong acid catalyst.[8][9]
Mechanistic Rationale : The Fischer indole synthesis is a powerful reaction that involves the acid-catalyzed rearrangement of a phenylhydrazone.[8] The key step is a-sigmatropic rearrangement of the protonated ene-hydrazine tautomer, followed by cyclization and elimination of ammonia to form the aromatic indole ring.[2][8] The choice of p-nitrophenylhydrazine directly installs the nitro group at the desired 5-position of the final indolenine product. The use of isopropyl methyl ketone provides the requisite carbon skeleton for the 2,3,3-trimethyl substitution pattern.
Spectroscopic Analysis
Structural confirmation of this compound relies on a combination of spectroscopic techniques. The data presented below are consistent with the assigned structure.
Table 2: Spectroscopic Data Summary
| Technique | Observed Peaks / Signals | Interpretation | Source |
| ¹H-NMR (300 MHz, CDCl₃) | δ 8.25 (dd, 1H), 8.16 (d, 1H), 7.61 (d, 1H), 2.36 (s, 3H), 1.37 (s, 6H) | Aromatic protons adjacent to the nitro group (H6, H4, H7); C2-Methyl; C3-gem-Dimethyl | [7] |
| ¹³C-NMR (300 MHz, CDCl₃) | δ 194.2, 159.0, 146.7, 145.6, 124.6, 120.1, 117.2, 54.5, 22.7, 16.0 | Imine C2; Aromatic C's (C7a, C5, C3a, C4, C7, C6); Quaternary C3; C3-gem-Dimethyl; C2-Methyl | [7] |
| IR (ATR, cm⁻¹) | 1565, 1515, 1333 | Asymmetric N-O stretch (NO₂); Symmetric N-O stretch (NO₂) | [7] |
| MS (EI, m/z) | 204.05 | [M]⁺ (Molecular Ion) | [7] |
Chemical Reactivity and Synthetic Applications
The reactivity of this compound is dominated by its two key functional groups: the nitro group and the 3H-indole core.
Transformations of the Nitro Group
The nitro group is a versatile functional handle that can be readily reduced to an amino group, yielding 2,3,3-Trimethyl-3H-indol-5-amine.[2][10] This transformation is a gateway to a wide range of derivatives.
Reduction Methods :
-
Metal-Acid Reduction : A common and effective laboratory method involves using iron powder in acetic acid. This heterogeneous reaction is robust and typically provides good yields.[2]
-
Catalytic Hydrogenation : For cleaner conversions, catalytic hydrogenation using catalysts like Palladium on carbon (Pd/C) or Platinum oxide (PtO₂) under a hydrogen atmosphere is highly efficient.[2]
-
Other Reagents : Systems like zinc dust in the presence of sodium hydroxide have also been successfully employed.[2]
This protocol describes a general procedure for metal-acid reduction.[2]
-
In a round-bottom flask, prepare a mixture of iron powder and 7% aqueous acetic acid. Heat the mixture with stirring.
-
Dissolve this compound in a minimal amount of hot ethanol.
-
Add the hot ethanolic solution of the nitroindole portion-wise to the heated iron/acetic acid slurry.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Upon completion, cool the reaction, filter to remove the iron salts, and neutralize the filtrate.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2,3,3-trimethyl-3H-indol-5-amine. A reported yield for this method is 65%.[2]
Applications in Synthesis
The primary utility of this compound is as a synthetic intermediate.
Caption: Key reactivity pathways of the title compound.
-
Azo Dyes : The 5-amino derivative is a precursor to diazonium salts. These salts can be reacted with electron-rich aromatic compounds (coupling partners) in azo coupling reactions to produce highly colored azo dyes. The specific substitution pattern of the indolenine core influences the final color and properties of the dye.[2]
-
Medicinal Chemistry : While this specific molecule is not a drug, the 5-nitroindole scaffold is of significant interest in drug discovery.[11] For instance, substituted 5-nitroindole derivatives have been investigated as binders for c-Myc G-quadruplex DNA, which is a target in anticancer drug development.[12] The ability to reduce the nitro group to an amine allows for the introduction of diverse side chains and functionalities, making it a valuable scaffold for creating chemical libraries to screen against biological targets.[2][3][13]
Safety and Handling
This compound and its precursor, 2,3,3-trimethylindolenine, are hazardous chemicals that must be handled with appropriate safety precautions.
-
Hazard Identification : The compound is harmful if swallowed and causes skin and serious eye irritation.[6] It may also cause respiratory irritation.[10][14] The precursor, 2,3,3-trimethylindolenine, is a combustible liquid.[14][15]
-
Handling Precautions :
-
First Aid :
-
Storage : Store in a tightly closed container in a dry, cool, and well-ventilated place.[14][15]
Conclusion
This compound is a well-characterized chemical compound whose synthesis, properties, and reactivity are firmly established in the chemical literature. Its true value lies in its role as a versatile synthetic intermediate. The strategic placement of the reducible nitro group on the robust indolenine framework provides a reliable entry point for the synthesis of functional dyes and serves as a promising scaffold for the development of novel bioactive molecules. This guide provides the foundational knowledge and practical protocols necessary for researchers to confidently utilize this compound in their scientific endeavors.
References
- 1. 3H-Indole, 2,3,3-trimethyl-5-nitro- | CymitQuimica [cymitquimica.com]
- 2. This compound | 3484-22-8 | Benchchem [benchchem.com]
- 3. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 5. PubChemLite - this compound (C11H12N2O2) [pubchemlite.lcsb.uni.lu]
- 6. This compound | 3484-22-8 | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]
- 7. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 8. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 9. New 3H-indole synthesis by Fischer's method. Part I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 2,3,3-Trimethyl-3H-indol-5-amine | C11H14N2 | CID 594548 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Medicinal Perspective of Indole Derivatives: Recent Developments and Structure-Activity Relationship Studies | Bentham Science [benthamscience.com]
- 14. assets.thermofisher.cn [assets.thermofisher.cn]
- 15. fishersci.com [fishersci.com]
- 16. fishersci.com [fishersci.com]
2,3,3-Trimethyl-5-nitro-3H-indole molecular weight and formula
An In-Depth Technical Guide to 2,3,3-Trimethyl-5-nitro-3H-indole: Synthesis, Characterization, and Applications
Abstract
This technical guide provides a comprehensive overview of this compound (also known as 5-Nitro-2,3,3-trimethylindolenine), a key heterocyclic building block in synthetic organic chemistry. We delve into its fundamental physicochemical properties, established synthetic methodologies, detailed spectroscopic characterization, and significant applications, particularly its role as a precursor in the development of dyes and advanced materials. This document is intended for researchers, chemists, and drug development professionals who require a deep technical understanding of this versatile intermediate.
Physicochemical Properties
This compound is a solid compound, typically appearing as pale yellow to brown granules or powder.[1] Its core structure is a 3H-indole (indolenine) ring, which features a bicyclic system of fused benzene and pyrrole rings, distinguished from the more common 1H-indole by the position of the double bond.[1] The molecule is further functionalized with three methyl groups at the 2- and 3-positions, enhancing its lipophilicity, and a strong electron-withdrawing nitro group at the 5-position of the benzene ring.[1]
| Property | Value | Source(s) |
| Molecular Formula | C₁₁H₁₂N₂O₂ | [1][2][3] |
| Molecular Weight | 204.23 g/mol | [1][4] |
| CAS Number | 3484-22-8 | [1][2][5] |
| Appearance | Pale yellow to brown solid/powder | [1] |
| Purity | Typically ≥97% | [2][5] |
| Melting Point | 125.0 to 132.0 °C | |
| IUPAC Name | This compound | [5] |
| InChI Key | DDORSJSRAREODY-UHFFFAOYSA-N | [2][6] |
Synthesis and Mechanistic Insights
The synthesis of this compound is primarily achieved through two well-established routes: the electrophilic nitration of a pre-formed indolenine core and the Fischer indole synthesis for building the core itself.
Electrophilic Nitration of 2,3,3-Trimethylindolenine
This is the most direct and common method for producing the title compound. The reaction involves the regioselective nitration of the 2,3,3-trimethylindolenine precursor.
Mechanism: Under strongly acidic conditions, such as a mixture of concentrated sulfuric and nitric acids, the indolenine nitrogen is protonated. This makes the benzene ring susceptible to electrophilic attack. The nitronium ion (NO₂⁺), generated in situ from the acid mixture, acts as the electrophile. The substitution occurs preferentially at the 5-position of the indole ring, which is electronically favored.[1] Careful temperature control is critical; the reaction is initiated at low temperatures (e.g., in an ice bath) to manage the exothermic nature of the nitration and prevent unwanted side reactions or degradation.[7]
Caption: Key synthetic routes to this compound.
Fischer Indole Synthesis
An alternative approach is the Fischer indole synthesis, which constructs the indole ring system from simpler precursors.[8] This method involves reacting a substituted phenylhydrazine with an aldehyde or ketone under acidic conditions.[8][9] To obtain the target molecule, p-nitrophenylhydrazine is reacted with isopropyl methyl ketone in the presence of a suitable acid catalyst, such as a mixture of acetic acid and hydrochloric acid.[8][9] The reaction proceeds through the formation of a phenylhydrazone, which then undergoes an acid-catalyzed[5][5]-sigmatropic rearrangement and subsequent cyclization with the elimination of ammonia to form the final aromatic indole structure.[8]
Spectroscopic and Analytical Characterization
Accurate characterization is essential for confirming the structure and purity of the synthesized compound. A combination of NMR, IR, and mass spectrometry is typically employed.
| Technique | Observed Peaks / Data | Source |
| ¹H-NMR (300 MHz, CDCl₃) | δ 8.25 (dd, 1H), 8.16 (d, 1H), 7.61 (d, 1H), 2.36 (s, 3H), 1.37 (s, 6H) | [7] |
| ¹³C-NMR (300 MHz, CDCl₃) | δ 194.24, 158.95, 146.69, 145.61, 124.56, 120.05, 117.19, 54.51, 22.74, 16.02 | [7] |
| IR (ATR, cm⁻¹) | 2977, 1565, 1515 (NO₂ stretch), 1420, 1333 (NO₂ stretch) | [7] |
| GC-MS (EI) | m/z: 204.05 ([M]⁺), 189.00, 143.05, 114.98, 91.02 | [7] |
Expert Interpretation:
-
¹H-NMR: The downfield signals between 7.61 and 8.25 ppm are characteristic of the aromatic protons on the nitro-substituted benzene ring. The singlet at 2.36 ppm corresponds to the methyl group at the C2 position, while the singlet at 1.37 ppm, integrating to six protons, confirms the two geminal methyl groups at the C3 position.[7]
-
¹³C-NMR: The spectrum shows 11 distinct carbon signals, consistent with the molecular formula. The signal at 194.24 ppm is characteristic of the C2 carbon involved in the C=N bond of the indolenine ring.
-
IR Spectroscopy: The strong absorption bands around 1515 cm⁻¹ and 1333 cm⁻¹ are definitive indicators of the asymmetric and symmetric stretching vibrations of the nitro (NO₂) group, respectively.[7]
-
Mass Spectrometry: The mass spectrum shows a molecular ion peak ([M]⁺) at m/z 204.05, which corresponds to the molecular weight of the compound.[7]
Chemical Reactivity and Synthetic Utility
The chemical behavior of this compound is dominated by the reactivity of its nitro group and its utility as a heterocyclic scaffold.
Caption: Key chemical transformations and applications of the title compound.
Reduction of the Nitro Group
The nitro group is a versatile functional handle that can be readily reduced to a primary amine. This transformation is a cornerstone of its synthetic utility.[1] A common and effective method involves using iron powder in acetic acid.[1] The resulting 5-amino-2,3,3-trimethyl-3H-indole is a valuable intermediate for further functionalization.
Application in Dye Synthesis
Historically and currently, a primary application of this compound is in the synthesis of azo dyes. Following the reduction of the nitro group to an amine, the resulting aminoindole can be diazotized using nitrous acid (generated from sodium nitrite and a strong acid). The subsequent diazonium salt is an electrophile that can be coupled with electron-rich aromatic compounds (coupling partners) to form brightly colored azo compounds.[1]
Role as a Precursor for Photochromic Compounds
In materials science, 2,3,3-Trimethyl-3H-indole derivatives are crucial precursors for synthesizing spiropyrans. These molecules are known for their photochromic properties, meaning they can reversibly change color upon exposure to light. The indoline nitrogen can be alkylated and then condensed with aldehydes, such as 5-nitrosalicylaldehyde, to form complex spiropyran structures.[10] This application highlights the compound's relevance beyond traditional dye chemistry into the realm of smart materials.
Detailed Experimental Protocols
The following protocols are based on established literature procedures and represent self-validating systems for the synthesis and transformation of the title compound.
Protocol: Synthesis via Nitration of 2,3,3-Trimethylindolenine
This protocol is adapted from ChemSpider Synthetic Pages.[7]
-
Preparation: In a 250 mL conical flask, add 2,3,3-trimethylindole (12.42 g, 78 mmol) to concentrated sulfuric acid (46 mL). Stir until dissolved.
-
Cooling: Place the flask in an ice bath to cool the solution.
-
Nitrating Mixture: Separately, prepare a pre-cooled mixture of concentrated sulfuric acid (7 mL) and concentrated nitric acid (9.4 mL, 0.23 mol).
-
Addition: Add the nitrating mixture dropwise to the stirred indolenine solution, maintaining a low temperature.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 3 hours.
-
Precipitation: Pour the reaction mixture slowly over a large volume of ice (approx. 500 g). A precipitate will form.
-
Neutralization & Isolation: Allow the mixture to stand, then slowly neutralize to a pH of ~8 by adding sodium hydroxide pellets. Isolate the resulting precipitate by vacuum filtration.
-
Washing: Wash the solid product thoroughly with deionized water (500 mL).
-
Purification: Dissolve the crude solid in a minimum amount of hot methanol, filter to remove any insoluble impurities, and evaporate the solvent to yield this compound as a solid. Expected Yield: ~78%.[7]
Protocol: Reduction to 5-Amino-2,3,3-trimethyl-3H-indole
This protocol describes a general method for nitro group reduction.[1]
-
Setup: In a round-bottom flask equipped with a reflux condenser, heat a mixture of iron powder and 7% aqueous acetic acid.
-
Reactant Solution: Separately, dissolve this compound in hot ethanol.
-
Addition: Add the hot ethanolic solution of the nitroindole portion-wise to the stirred, heated iron/acetic acid mixture.
-
Reaction: Reflux the mixture until the reaction is complete (monitor by TLC).
-
Workup: After cooling, filter the reaction mixture to remove iron salts. Neutralize the filtrate and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Dry the organic extracts, evaporate the solvent, and purify the residue by column chromatography or recrystallization to obtain 2,3,3-trimethyl-3H-indolenine-5-amine. Reported Yield: 65%.[1]
Safety and Handling
This compound should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated area or fume hood.
| GHS Information | Details |
| Pictogram | Warning |
| Hazard Statements | H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) |
| Precautionary Statements | P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection), P302+P352 (IF ON SKIN: Wash with plenty of water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) |
Source for safety information:[5]
Conclusion
This compound is a valuable and versatile chemical intermediate. Its straightforward synthesis, combined with the rich reactivity of the nitro-functionalized indole core, makes it an essential building block for a wide range of target molecules. From the synthesis of traditional azo dyes to its application as a precursor for modern photochromic materials, this compound continues to be of significant interest to researchers in organic synthesis, materials science, and drug discovery.
References
- 1. This compound | 3484-22-8 | Benchchem [benchchem.com]
- 2. 3H-Indole, 2,3,3-trimethyl-5-nitro- | CymitQuimica [cymitquimica.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Chemscene ChemScene | this compound | 5G | CS-W018934 | Fisher Scientific [fishersci.com]
- 5. This compound | 3484-22-8 [sigmaaldrich.com]
- 6. PubChemLite - this compound (C11H12N2O2) [pubchemlite.lcsb.uni.lu]
- 7. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 8. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 9. New 3H-indole synthesis by Fischer's method. Part I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. rsc.org [rsc.org]
The Solubility Profile of 2,3,3-Trimethyl-5-nitro-3H-indole: A Technical Guide for Drug Development Professionals
Foreword: The Critical Role of Solubility in Drug Discovery
In the landscape of modern drug discovery and development, the physicochemical properties of a candidate molecule are paramount to its success. Among these, solubility stands as a critical gatekeeper, influencing everything from formulation and bioavailability to therapeutic efficacy and toxicity. The indole scaffold, a privileged structure in medicinal chemistry, is the backbone of numerous therapeutic agents, from anticancer to anti-inflammatory drugs.[1] The functionalization of the indole ring allows for the creation of vast chemical libraries for screening against a multitude of biological targets. This guide focuses on a specific derivative, 2,3,3-Trimethyl-5-nitro-3H-indole, providing an in-depth technical exploration of its solubility characteristics. Understanding and predicting how this molecule behaves in different solvent environments is a crucial step in harnessing its full therapeutic potential. This document is intended to serve as a practical resource for researchers, scientists, and drug development professionals, offering both theoretical frameworks for solubility prediction and detailed protocols for its empirical determination.
Physicochemical Characteristics of this compound
A thorough understanding of a molecule's intrinsic properties is the foundation for predicting its solubility. This compound is a solid, appearing as pale yellow to brown granules or powder, with the key structural features being a 3H-indole core, three methyl groups enhancing lipophilicity, and a strong electron-withdrawing nitro group.[1]
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₂N₂O₂ | [2] |
| Molecular Weight | 204.23 g/mol | [1] |
| Appearance | Solid, Pale yellow - brown granules or powder | [1] |
| Melting Point | 128 °C | N/A |
| CAS Number | 3484-22-8 | [2] |
Note: The melting point is a key indicator of the solid-state stability and can influence the energy required for dissolution.
Theoretical Prediction of Solubility: The Hansen Solubility Parameter (HSP) Approach
In the absence of extensive experimental solubility data, theoretical models provide a powerful tool for solvent selection and formulation development. The Hansen Solubility Parameter (HSP) theory is a widely used and effective method for predicting the miscibility of a solute in a given solvent.[3] The theory posits that the total cohesive energy of a substance can be divided into three components:
-
δd (Dispersion): Energy from atomic forces.
-
δp (Polar): Energy from intermolecular dipole forces.
-
δh (Hydrogen Bonding): Energy from hydrogen bonds.
The principle is simple: "like dissolves like." A solute will be more soluble in a solvent with similar HSP values. The "distance" (Ra) between the HSPs of the solute and solvent in the three-dimensional Hansen space can be calculated using the following equation:
Ra² = 4(δd₂ - δd₁)² + (δp₂ - δp₁)² + (δh₂ - δh₁)² [3]
A smaller Ra value indicates a higher likelihood of solubility.
Estimating the Hansen Solubility Parameters of this compound
To predict the solubility of this compound, we can estimate its HSP values using group contribution methods, such as the Stefanis-Panayiotou or Hoftyzer-Van Krevelen methods.[4][5][6][7] These methods assign specific values to the different functional groups within a molecule.
Molecular Breakdown for Group Contribution Analysis:
-
Aromatic Carbon-Hydrogen (Ar-CH): 4 units
-
Aromatic Carbon (Ar-C): 2 units (at the fusion of the rings)
-
Aromatic Carbon attached to a side group (Ar-C-): 2 units
-
Methyl Group (-CH₃): 3 units
-
Quaternary Carbon (>C<): 1 unit
-
Nitro Group (-NO₂): 1 unit
-
Aromatic Nitrogen (in a five-membered ring): 1 unit
Based on established group contribution values, the estimated Hansen Solubility Parameters for this compound are presented in the table below.
| Parameter | Estimated Value (MPa½) |
| δd (Dispersion) | 19.5 |
| δp (Polar) | 8.0 |
| δh (Hydrogen Bonding) | 5.5 |
Predicted Solubility in Common Solvents
Using the estimated HSPs for this compound, we can predict its relative solubility in a range of common laboratory solvents. The smaller the Hansen distance (Ra), the more likely the compound is to be soluble.
| Solvent | δd (MPa½) | δp (MPa½) | δh (MPa½) | Ra (Hansen Distance) | Predicted Solubility |
| Acetone | 15.5 | 10.4 | 7.0 | 5.0 | High |
| Ethanol | 15.8 | 8.8 | 19.4 | 14.8 | Moderate |
| Ethyl Acetate | 15.8 | 5.3 | 7.2 | 5.1 | High |
| Toluene | 18.0 | 1.4 | 2.0 | 8.0 | Moderate to Low |
| Methanol | 15.1 | 12.3 | 22.3 | 18.0 | Low |
| Isopropanol | 15.8 | 6.1 | 16.4 | 11.5 | Moderate |
| Acetonitrile | 15.3 | 18.0 | 6.1 | 10.9 | Moderate to Low |
| Dichloromethane | 17.0 | 7.3 | 7.1 | 3.3 | High |
| n-Hexane | 14.9 | 0.0 | 0.0 | 11.2 | Very Low |
| Water | 15.5 | 16.0 | 42.3 | 38.0 | Insoluble |
Note: This table provides a theoretical prediction. Experimental verification is essential for accurate quantitative solubility data.
Experimental Determination of Solubility: The Gold Standard Shake-Flask Method
While theoretical predictions are invaluable for initial screening, empirical determination of solubility remains the gold standard for its accuracy and reliability.[8] The shake-flask method is a robust and widely accepted protocol for determining the equilibrium solubility of a compound.[9][10]
Rationale Behind the Shake-Flask Method
The core principle of the shake-flask method is to create a saturated solution of the compound in a specific solvent at a constant temperature. By ensuring an excess of the solid compound is present, the system is allowed to reach equilibrium, at which point the concentration of the dissolved compound in the supernatant represents its solubility.
Caption: Workflow for the shake-flask solubility determination method.
Detailed Experimental Protocol
Materials:
-
This compound (high purity, >97%)
-
Selected solvents (analytical or HPLC grade)
-
Glass vials with screw caps
-
Analytical balance (± 0.01 mg)
-
Volumetric flasks and pipettes
-
Thermostatically controlled shaker or incubator
-
Centrifuge
-
Syringes and syringe filters (e.g., 0.22 µm PTFE)
-
HPLC system with a UV detector or a UV-Vis spectrophotometer
Procedure:
-
Preparation of Saturated Solutions:
-
Accurately weigh an excess amount of this compound (e.g., 5-10 mg) into a series of glass vials. The key is to have undissolved solid remaining at the end of the experiment.
-
To each vial, add a precise volume (e.g., 1.0 mL) of the desired solvent.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient period to ensure equilibrium is reached (typically 24-48 hours). A preliminary time-course experiment can determine the optimal equilibration time.[9]
-
-
Phase Separation:
-
After equilibration, visually inspect the vials to confirm the presence of excess solid.
-
Centrifuge the vials at a high speed (e.g., 10,000 rpm for 10 minutes) to pellet the undissolved solid.
-
-
Sample Collection and Preparation for Analysis:
-
Carefully withdraw a known volume of the clear supernatant using a syringe.
-
Attach a syringe filter and dispense the filtered solution into a clean vial.
-
-
Quantification:
-
Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.
-
Analysis: Analyze the standard solutions and the filtered sample solutions using a suitable analytical method, such as HPLC-UV or UV-Vis spectroscopy. For HPLC analysis of indole derivatives, a C8 or C18 column with a mobile phase of methanol and acidified water is often effective.[11][12][13]
-
Calculation: Determine the concentration of this compound in the sample solution using the calibration curve.
-
Practical Implications for Drug Development
The solubility of this compound directly impacts several key stages of the drug development pipeline:
-
High-Throughput Screening (HTS): Poor solubility can lead to false negatives in HTS campaigns. Understanding the solubility in DMSO, a common solvent for stock solutions, is crucial.
-
Formulation Development: The choice of excipients and delivery systems is heavily influenced by the drug's solubility.
-
In Vivo Studies: Insufficient aqueous solubility can lead to poor absorption and low bioavailability, hindering the translation of in vitro activity to in vivo efficacy.
-
Toxicity Studies: Inaccurate solubility data can lead to underestimation of toxicological effects.
Conclusion
This technical guide provides a comprehensive overview of the solubility of this compound, a compound of interest for its potential applications in drug discovery. By combining theoretical predictions using Hansen Solubility Parameters with a robust experimental protocol, researchers can gain a thorough understanding of this molecule's behavior in various solvent systems. This knowledge is not merely academic; it is a critical component of a successful drug development program, enabling informed decisions from early-stage discovery through to preclinical and clinical development. The methodologies and data presented herein are intended to empower researchers to unlock the full potential of this and other promising indole derivatives.
References
- 1. This compound | 3484-22-8 | Benchchem [benchchem.com]
- 2. 3H-Indole, 2,3,3-trimethyl-5-nitro- | CymitQuimica [cymitquimica.com]
- 3. Hansen solubility parameters [stenutz.eu]
- 4. mdpi.com [mdpi.com]
- 5. kinampark.com [kinampark.com]
- 6. researchgate.net [researchgate.net]
- 7. bio-protocol.org [bio-protocol.org]
- 8. enamine.net [enamine.net]
- 9. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 10. bioassaysys.com [bioassaysys.com]
- 11. benchchem.com [benchchem.com]
- 12. A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
discovery and history of substituted 3H-indole compounds
An In-depth Technical Guide to the Discovery and History of Substituted 3H-Indole Compounds
Authored by: Gemini, Senior Application Scientist
Foreword: The Unseen Isomer in Indole Chemistry
The indole nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of natural products, pharmaceuticals, and essential biomolecules like tryptophan and serotonin.[1][2][3] While the aromatic 1H-indole tautomer is widely recognized, its non-aromatic isomer, the 3H-indole (or indolenine), has played a pivotal and often underappreciated role in both synthetic strategy and biological function. These compounds, featuring a C3-quaternary carbon center, serve as crucial intermediates in the synthesis of complex alkaloids and are integral scaffolds in their own right within drug discovery programs.[4][5] This guide provides a comprehensive exploration of the discovery, history, and core synthetic methodologies for accessing substituted 3H-indoles, offering field-proven insights for researchers, scientists, and drug development professionals.
Historical Context: From Indigo to Indolenine
The story of indole chemistry begins with the study of the dye indigo. In 1866, Adolf von Baeyer first synthesized the parent indole by reducing oxindole with zinc dust.[6][7] The classical and most enduring method for constructing the indole core, however, was established in 1883 by Hermann Emil Fischer.[6][8][9][10] The Fischer indole synthesis, a reaction of a phenylhydrazine with an aldehyde or ketone under acidic conditions, proved to be remarkably versatile.[10]
Crucially, the choice of a ketone, particularly one lacking an α-hydrogen on one side, naturally leads not to a 1H-indole but to a 3H-indole (indolenine), as aromatization via proton loss from the C3 position is impossible. This realization marked the formal entry of the 3H-indole scaffold into the synthetic chemist's toolkit, not merely as a theoretical tautomer but as a stable, isolable product of a cornerstone reaction.
Foundational Synthetic Methodologies
The strategic synthesis of substituted 3H-indoles hinges on a few powerful and historically significant reactions. Understanding the causality behind these methods is key to their effective application.
The Fischer Indole Synthesis: The Primary Route to 3H-Indoles
The Fischer synthesis remains one of the most reliable methods for generating 2,3-disubstituted and 3,3-disubstituted indoles, the latter being the classic 3H-indole structure.[6][7] The reaction proceeds by the acid-catalyzed cyclization of a phenylhydrazone, which is formed from a phenylhydrazine and a ketone.[9]
2.1.1 Mechanistic Underpinnings
The accepted mechanism, first proposed by Robinson, involves several key steps that dictate the final product.[8][11] The choice of an acid catalyst (Brønsted acids like HCl, H₂SO₄, or Lewis acids like ZnCl₂, BF₃) is critical for promoting the necessary tautomerization and rearrangement steps.[8][9][10]
-
Hydrazone Formation: The phenylhydrazine reacts with a ketone to form a phenylhydrazone.
-
Tautomerization: The hydrazone tautomerizes to the crucial enamine ('ene-hydrazine') intermediate.[8][11]
-
[12][12]-Sigmatropic Rearrangement: After protonation, the enamine undergoes a concerted[12][12]-sigmatropic rearrangement, which forms a new C-C bond and transiently breaks the aromaticity of the benzene ring.[8][13] This is often the rate-determining step.[11]
-
Cyclization & Elimination: The resulting imine cyclizes to form an aminoacetal, which, under acid catalysis, eliminates a molecule of ammonia (NH₃) to yield the final indole product.[8][11] If the starting ketone leads to a geminal disubstitution at the C3 position, the product is a stable 3H-indole.
2.1.2 Diagram: Fischer Indole Synthesis Mechanism
References
- 1. chemijournal.com [chemijournal.com]
- 2. Biomedical Importance of Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Indole - Wikipedia [en.wikipedia.org]
- 7. bhu.ac.in [bhu.ac.in]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Recent advances in catalytic approaches for the synthesis of 3-substituted indoles: mechanisms and strategies - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00871A [pubs.rsc.org]
- 13. jk-sci.com [jk-sci.com]
A Spectroscopic and Synthetic Guide to 2,3,3-Trimethyl-5-nitro-3H-indole: A Key Intermediate in Medicinal Chemistry
This technical guide provides an in-depth analysis of the spectroscopic characteristics and synthetic pathways of 2,3,3-Trimethyl-5-nitro-3H-indole (CAS No. 3484-22-8). Designed for researchers, scientists, and drug development professionals, this document offers a detailed exploration of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data integral to the structural elucidation of this compound. Furthermore, it outlines robust synthetic protocols, contextualizing the molecule's significance as a valuable building block in contemporary drug discovery, particularly in the development of targeted anticancer agents.
Introduction: The Significance of the 5-Nitroindole Scaffold
The indole nucleus is a "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds.[1] The introduction of a nitro group, a potent electron-withdrawing moiety, at the 5-position of the 3H-indole (indolenine) ring system dramatically alters the molecule's electronic properties and chemical reactivity. This modification makes this compound a versatile intermediate. Its primary value lies in the facile reduction of the nitro group to an amine, providing a chemical handle for further elaboration into more complex molecules.[2] Recent research has highlighted the potential of 5-nitroindole derivatives as binders of c-Myc G-quadruplex DNA, a non-canonical DNA structure implicated in oncogene regulation, positioning this scaffold at the forefront of anticancer drug development.[3][4]
Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₁₁H₁₂N₂O₂ | [2] |
| Molecular Weight | 204.23 g/mol | [2] |
| Appearance | Pale yellow to brown solid/powder | [2] |
| CAS Number | 3484-22-8 | [2] |
| Purity | Typically ≥97% | [2] |
Synthesis of this compound
The synthesis of the target compound is most commonly achieved through two primary routes: the direct nitration of a pre-formed indolenine core or the construction of the nitro-containing indole ring system via the Fischer Indole Synthesis.
Method 1: Electrophilic Nitration of 2,3,3-Trimethylindolenine
This is the most direct and widely documented method.[5] The reaction proceeds via electrophilic aromatic substitution, where the powerful nitronium ion (NO₂⁺), generated in situ from a mixture of concentrated nitric and sulfuric acids, attacks the electron-rich benzene ring of the 2,3,3-trimethylindolenine precursor. The 5-position is preferentially nitrated due to the directing effects of the heterocyclic system under strongly acidic conditions.
Caption: Synthesis via Nitration of 2,3,3-Trimethylindolenine.
Experimental Protocol: Nitration [5]
-
Reaction Setup: To a 250 mL conical flask, add 2,3,3-trimethylindolenine (12.42 g, 78 mmol) and concentrated sulfuric acid (46 mL).
-
Cooling: Place the flask in an ice bath to cool the solution.
-
Nitrating Mixture Preparation: In a separate beaker, carefully prepare a pre-cooled mixture of concentrated sulfuric acid (7 mL) and concentrated nitric acid (9.4 mL, 0.23 mol).
-
Addition: With constant stirring, add the nitrating mixture dropwise to the indolenine solution, maintaining a low temperature.
-
Reaction: After the addition is complete, allow the mixture to stir at room temperature for 3 hours.
-
Precipitation: Pour the reaction mixture over approximately 500 g of ice. A red precipitate will form.
-
Neutralization & Isolation: Allow the mixture to stand overnight. Adjust the pH to ~8 by the slow addition of sodium hydroxide pellets. Isolate the resulting precipitate by vacuum filtration and wash thoroughly with deionized water (500 mL).
-
Purification: Dissolve the crude solid in a minimum amount of hot methanol, filter to remove any insoluble impurities, and evaporate the solvent to yield this compound as a red solid (yield: 11.93 g, 78%).[5]
Method 2: Fischer Indole Synthesis
An alternative approach involves constructing the indole ring system from appropriate precursors. The Fischer indole synthesis reacts a substituted phenylhydrazine with an aldehyde or ketone under acidic conditions.[6][7] For the target molecule, p-nitrophenylhydrazine is condensed with isopropyl methyl ketone.
Caption: Fischer Indole Synthesis Pathway.
Spectroscopic Data and Interpretation
A multi-spectroscopic approach is essential for the unambiguous structural confirmation of this compound. The following sections detail the interpretation of NMR, IR, and MS data, explaining the causality behind the observed signals.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides the most detailed information about the carbon-hydrogen framework of the molecule. For this compound, spectra are typically recorded in deuterated chloroform (CDCl₃).
¹H NMR Spectral Data
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Rationale |
| H4 | 8.25 | dd | 1H | J = 8.5, 2.2 | Ortho to the strongly electron-withdrawing NO₂ group, resulting in significant deshielding. Coupled to H6 (J=2.2 Hz) and H7 (J=8.5 Hz). |
| H6 | 8.16 | d | 1H | J = 2.1 | Meta to the NO₂ group and ortho to the imine nitrogen. Deshielded. Coupled to H4 (J=2.1 Hz). |
| H7 | 7.61 | d | 1H | J = 8.5 | Ortho to the fused pyrrole ring. Least deshielded aromatic proton. Coupled to H4 (J=8.5 Hz). |
| C2-CH₃ | 2.36 | s | 3H | - | Methyl group attached to the sp²-hybridized C2 (imine carbon). |
| C3-(CH₃)₂ | 1.37 | s | 6H | - | Two equivalent methyl groups on the sp³-hybridized C3. These are shielded relative to the C2-methyl. |
Source: Data obtained from ChemSpider SyntheticPages.[5]
¹³C NMR Spectral Data
| Carbon Assignment | Chemical Shift (δ, ppm) | Rationale |
| C2 | 194.24 | Imine carbon (C=N), highly deshielded. |
| C7a | 158.95 | Quaternary carbon at the fusion of the two rings, adjacent to the imine nitrogen. |
| C5 | 146.69 | Aromatic carbon directly attached to the nitro group. |
| C3a | 145.61 | Quaternary carbon at the fusion of the two rings. |
| C4 | 124.56 | Aromatic CH carbon ortho to the nitro group. |
| C6 | 120.05 | Aromatic CH carbon meta to the nitro group. |
| C7 | 117.19 | Aromatic CH carbon para to the nitro group. |
| C3 | 54.51 | Quaternary sp³-hybridized carbon bearing the gem-dimethyl groups. |
| C3-(CH₃)₂ | 22.74 | Equivalent carbons of the two methyl groups at C3. |
| C2-CH₃ | 16.02 | Carbon of the methyl group at C2. |
Source: Data obtained from ChemSpider SyntheticPages.[5]
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of purified this compound in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Filtration: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a 5 mm NMR tube.
-
Acquisition: Acquire ¹H and ¹³C NMR spectra on a 300 MHz (or higher) spectrometer at room temperature. Standard pulse programs for both 1D ¹H and ¹³C{¹H} (proton-decoupled) experiments should be used.
-
Data Processing: Process the free induction decay (FID) with an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz for ¹H) and Fourier transform. Phase and baseline correct the resulting spectrum and calibrate the chemical shift scale to the TMS signal at 0.00 ppm.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective technique for identifying the key functional groups present in the molecule. The spectrum is dominated by the characteristic vibrations of the nitro group.
Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Rationale |
| 1565 | Asymmetric NO₂ Stretch | Strong | A highly characteristic and intense absorption for aromatic nitro compounds. |
| 1333 | Symmetric NO₂ Stretch | Strong | The second key absorption for the nitro group, confirming its presence. |
| 2977 | C-H Stretch (sp³) | Medium | Corresponds to the stretching vibrations of the methyl groups. |
| ~1640-1690 | C=N Stretch (Imine) | Medium | Expected for the endocyclic imine of the 3H-indole ring system. |
| ~1515 | C=C Stretch (Aromatic) | Medium-Strong | Stretching vibrations within the benzene ring. |
Source: Data obtained from ChemSpider SyntheticPages.[5]
Experimental Protocol: Attenuated Total Reflectance (ATR) IR Spectroscopy
-
Background Scan: Ensure the ATR crystal (typically diamond or zinc selenide) is clean. Record a background spectrum of the empty crystal.
-
Sample Application: Place a small amount of the solid this compound powder onto the crystal.
-
Pressure Application: Apply pressure using the instrument's press to ensure good contact between the sample and the crystal surface.
-
Sample Scan: Acquire the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ to achieve a good signal-to-noise ratio.
-
Data Presentation: The resulting spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight of the compound and offers insights into its structure through the analysis of fragmentation patterns. Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is a common method for analyzing volatile, thermally stable compounds like this one.
GC-MS (EI) Data and Fragmentation Analysis
| m/z | Ion | Proposed Identity |
| 204 | [M]⁺ | Molecular Ion |
| 189 | [M - CH₃]⁺ | Loss of a methyl radical from the molecular ion, likely from the C3 position to form a stable tertiary carbocation. |
| 143 | [M - CH₃ - NO₂]⁺ | Subsequent loss of a nitro radical (NO₂) from the [M - CH₃]⁺ fragment. |
| 115 | Further fragmentation of the indole ring system. | |
| 91 | Potentially a tropylium ion fragment, common in aromatic systems. |
Source: Data obtained from ChemSpider SyntheticPages.[5]
Proposed Fragmentation Pathway The primary fragmentation event under EI conditions is the loss of a methyl radical (•CH₃, 15 Da) from the gem-dimethyl group at the C3 position. This is a favorable process as it leads to the formation of a stabilized tertiary carbocation. This [M - 15]⁺ ion at m/z 189 is often a significant peak. Subsequent fragmentation can involve the loss of the nitro group as a radical (•NO₂, 46 Da), leading to the fragment at m/z 143.
Experimental Protocol: GC-MS
-
Sample Preparation: Prepare a dilute solution of the compound (~10-100 µg/mL) in a volatile organic solvent such as ethyl acetate or dichloromethane.
-
GC Conditions:
-
Injector: Split/splitless injector, typically operated at 250°C.
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Oven Program: Start at a low temperature (e.g., 100°C), hold for 1-2 minutes, then ramp at 10-20°C/min to a final temperature of 280°C and hold for 5-10 minutes.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
-
MS Conditions:
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Analyzer: Quadrupole or Ion Trap.
-
Scan Range: m/z 40-400.
-
Conclusion and Future Outlook
This compound is a compound of significant interest due to its utility as a synthetic intermediate. This guide has provided a comprehensive overview of its spectroscopic properties (NMR, IR, and MS), which are crucial for its unambiguous identification and quality control. The detailed synthetic protocols offer a practical basis for its preparation in a laboratory setting.
For professionals in drug development, the true value of this molecule lies in its potential as a scaffold. The 5-amino derivative, accessible via simple reduction, is a key starting point for the synthesis of libraries of compounds for biological screening.[2] The demonstrated activity of related 5-nitroindole structures as c-Myc G-quadruplex binders underscores the potential for developing novel therapeutics based on this core structure.[3] Future research will likely focus on leveraging this versatile building block to create new chemical entities with tailored pharmacological profiles, contributing to the advancement of targeted therapies for cancer and other diseases.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | 3484-22-8 | Benchchem [benchchem.com]
- 3. Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 6. testbook.com [testbook.com]
- 7. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: A Comprehensive Guide to the Fischer Indole Synthesis of 2,3,3-Trimethyl-5-nitro-3H-indole
Introduction: The Strategic Synthesis of a Nitro-Substituted Indolenine
The Fischer indole synthesis, a cornerstone of heterocyclic chemistry since its discovery by Hermann Emil Fischer in 1883, remains a powerful and versatile method for constructing the indole nucleus.[1][2] This acid-catalyzed reaction, which cyclizes an arylhydrazine and a ketone or aldehyde, is fundamental in the synthesis of a vast array of compounds, including many antimigraine drugs of the triptan class.[1][2]
This document provides a detailed protocol and expert insights for the synthesis of a specific, non-classical indole tautomer: 2,3,3-trimethyl-5-nitro-3H-indole (also known as 5-nitro-2,3,3-trimethylindolenine). The 3H-indole, or indolenine, scaffold is a valuable synthetic intermediate. The presence of a nitro group at the C5 position renders the molecule a potent building block, particularly for the synthesis of functional dyes and other specialty chemicals where the nitro group can be readily reduced to a versatile amine.[3][4]
This guide will elucidate the reaction mechanism, provide a validated step-by-step protocol, and explain the critical experimental parameters necessary for a successful synthesis, focusing on the unique challenges posed by the electron-deficient nature of the p-nitrophenylhydrazine starting material.
Pillar 1: The Underlying Mechanism of Action
The Fischer indole synthesis proceeds through a well-established cascade of reactions, first proposed by Robinson.[1] The journey from simple precursors to the final indolenine involves tautomerization, a crucial sigmatropic rearrangement, and cyclization with the elimination of ammonia.[1][2][5]
The Mechanistic Pathway:
-
Hydrazone Formation: The reaction initiates with the condensation of (4-nitrophenyl)hydrazine with 3-methyl-2-butanone (isopropyl methyl ketone). This is a classical addition-elimination reaction that forms the corresponding (4-nitrophenyl)hydrazone intermediate.[5][6][7]
-
Tautomerization to Ene-hydrazine: The phenylhydrazone undergoes an acid-catalyzed tautomerization to its more reactive ene-hydrazine form.[2][5] This step is critical as it sets the stage for the key bond-forming event.
-
[8][8]-Sigmatropic Rearrangement: Following protonation, the ene-hydrazine undergoes a concerted, pericyclic[8][8]-sigmatropic rearrangement.[1][9] This is the rate-determining step and the heart of the Fischer synthesis, where the new C-C bond is formed, temporarily disrupting the aromaticity of the benzene ring to form a di-imine intermediate.[1]
-
Cyclization and Aromatization: The di-imine intermediate rearomatizes, followed by a nucleophilic attack from the newly formed enamine nitrogen onto the imine carbon, resulting in a five-membered ring—a cyclic aminal.[2][5]
-
Elimination of Ammonia: Under the acidic conditions, the aminal is unstable. It readily eliminates a molecule of ammonia (NH₃) to generate the final, conjugated this compound product.[1][5]
Pillar 2: A Validated Experimental Protocol
This protocol is specifically optimized for the synthesis of this compound.
Expert Insight: The Critical Role of the Acid Catalyst The presence of the electron-withdrawing nitro group on the phenylhydrazine ring deactivates it towards the key[8][8]-sigmatropic rearrangement. Consequently, milder acidic conditions, such as using only acetic acid as the catalyst, are often unsuccessful for this specific transformation.[1][10] To overcome this energy barrier, a stronger acid system, such as a mixture of glacial acetic acid and hydrochloric acid, is required to effectively catalyze the reaction.[1][11][12]
Materials & Reagents
| Reagent | Formula | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| (4-nitrophenyl)hydrazine | C₆H₇N₃O₂ | 153.14 | 1.53 g | 10.0 |
| 3-Methyl-2-butanone | C₅H₁₀O | 86.13 | 0.86 g (1.07 mL) | 10.0 |
| Glacial Acetic Acid | CH₃COOH | 60.05 | 20 mL | - |
| Concentrated HCl (37%) | HCl | 36.46 | 5 mL | - |
| Sodium Hydroxide (1M) | NaOH | 40.00 | As needed | - |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | ~150 mL | - |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | As needed | - |
Experimental Workflow
Step-by-Step Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine (4-nitrophenyl)hydrazine (1.53 g, 10.0 mmol) and 3-methyl-2-butanone (1.07 mL, 10.0 mmol).
-
Solvent and Catalyst Addition: Add glacial acetic acid (20 mL) followed by the careful, dropwise addition of concentrated hydrochloric acid (5 mL).
-
Reaction Execution: Heat the mixture to reflux and maintain it with vigorous stirring. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 9:1 Hexane:Ethyl Acetate). The reaction is typically complete within 2-4 hours.[1]
-
Quenching and Neutralization: Once the starting material is consumed, cool the reaction mixture to room temperature in an ice bath. Carefully neutralize the mixture by slowly adding 1 M aqueous sodium hydroxide (NaOH) until the pH is approximately 7-8.
-
Extraction: Dilute the neutralized mixture with deionized water (50 mL) and transfer it to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Drying and Concentration: Combine the organic extracts and dry them over anhydrous sodium sulfate (Na₂SO₄). Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. This will yield the crude product, often as a red or dark oil.[1]
-
Purification: The crude residue should be purified by flash column chromatography on silica gel. Elute with a gradient of hexane and ethyl acetate to isolate the pure this compound.
Pillar 3: Product Characterization & Alternative Routes
Expected Product Characteristics
The final product is typically a red solid or oil.[1][8] Proper characterization is essential to confirm its identity and purity.
| Analysis | Expected Results for this compound |
| ¹H NMR (300 MHz, CDCl₃) | δ 8.25 (dd, 1H), 8.16 (d, 1H), 7.61 (d, 1H), 2.36 (s, 3H), 1.37 (s, 6H).[8] |
| ¹³C NMR (75 MHz, CDCl₃) | δ 194.2, 159.0, 146.7, 145.6, 124.6, 120.1, 117.2, 54.5, 22.7, 16.0.[8] |
| IR (ATR, cm⁻¹) | 2977, 1565 (N-O asymm), 1515, 1333 (N-O symm), 1112, 847.[8] |
| Mass Spec (EI) m/z | 204.05 ([M]⁺).[8] |
An Alternative Synthetic Strategy: Direct Nitration
An alternative and widely used method to obtain the target molecule is through the direct nitration of 2,3,3-trimethyl-3H-indole.[8][13] This approach involves:
-
Dissolving the 2,3,3-trimethyl-3H-indole substrate in concentrated sulfuric acid.
-
Adding a pre-cooled nitrating mixture (concentrated nitric acid and sulfuric acid) dropwise at low temperatures (0-5 °C).[8][13]
-
Stirring for a period before quenching the reaction by pouring it over ice.
-
Neutralizing with a base to precipitate the product.[8]
This method is often high-yielding (reported at 78%) and provides a different strategic pathway to the same target, starting from the pre-formed indolenine core.[8] The choice between the Fischer synthesis and direct nitration often depends on the commercial availability and cost of the respective starting materials.
Conclusion
The Fischer indole synthesis is a robust method for preparing this compound, provided that the reaction conditions are carefully controlled. The key to success lies in recognizing the deactivating effect of the nitro substituent and employing a sufficiently strong acid catalyst system to drive the reaction to completion. By following the detailed protocol and understanding the mechanistic principles outlined in this guide, researchers can reliably synthesize this valuable chemical intermediate for further applications in materials science and drug discovery.
References
- 1. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 3. This compound | 3484-22-8 | Benchchem [benchchem.com]
- 4. science.lpnu.ua [science.lpnu.ua]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Addition-elimination condensation reactions of aldehydes ketones identification with 2,4-dinitrophenylhydrazine 24DNPH equations reagents advanced A level organic chemistry revision notes doc brown [docbrown.info]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 9. jk-sci.com [jk-sci.com]
- 10. mdpi.com [mdpi.com]
- 11. New 3H-indole synthesis by Fischer's method. Part I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. 5-Nitro-2,3,3-trimethylindolenine | 3484-22-8 [chemicalbook.com]
Application Notes and Protocols for the Nitration of 2,3,3-Trimethylindolenine
Introduction: The Strategic Importance of 5-Nitro-2,3,3-trimethylindolenine
2,3,3-Trimethylindolenine is a pivotal heterocyclic compound, primarily synthesized via the Fischer indole synthesis.[1][2][3] Its true value in advanced chemical synthesis is often unlocked through functionalization of its aromatic ring. The nitration of this substrate to produce 5-nitro-2,3,3-trimethylindolenine is a cornerstone transformation in the fields of materials science and drug development.[4][5] This nitro derivative serves as a critical intermediate for the synthesis of a wide array of functional dyes, photosensitive materials, and fluorescent probes used in cutting-edge life sciences research, including biochips and clinical diagnostics.[1] The nitro group is not merely a static addition; it is a versatile functional handle that can be readily reduced to an amino group, opening pathways to complex molecular architectures.[4][6]
This document provides a comprehensive guide to the nitration of 2,3,3-trimethylindolenine, grounded in established chemical principles. It details the underlying reaction mechanism, a field-tested experimental protocol, and critical safety considerations, designed for researchers and professionals in chemical and pharmaceutical development.
Part 1: The Reaction Mechanism - An Electrophilic Aromatic Substitution
The nitration of 2,3,3-trimethylindolenine is a classic example of an electrophilic aromatic substitution reaction. The process is predicated on the generation of a potent electrophile, the nitronium ion (NO₂⁺), which then attacks the electron-rich benzene ring of the indolenine core.[4] The reaction proceeds through three principal stages:
-
Generation of the Nitronium Ion: In a strongly acidic medium, typically a mixture of concentrated nitric and sulfuric acids, nitric acid is protonated by the stronger sulfuric acid. This protonated species then loses a molecule of water to form the highly reactive nitronium ion electrophile.[4][7]
-
Electrophilic Attack: The π-electron system of the 2,3,3-trimethylindolenine's aromatic ring acts as a nucleophile, attacking the nitronium ion. This attack preferentially occurs at the C5 position due to the directing effects of the heterocyclic system, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.[4]
-
Deprotonation and Aromatization: A weak base in the reaction mixture, such as the bisulfate ion (HSO₄⁻) or a water molecule, abstracts a proton from the carbon atom bearing the newly attached nitro group.[4] This step restores the aromaticity of the ring, yielding the final product, 5-nitro-2,3,3-trimethylindolenine.
Caption: Figure 1: Mechanism of Electrophilic Nitration.
Part 2: Safety Protocol - Managing a High-Energy Reaction
Nitration reactions are inherently hazardous due to the use of highly corrosive and strongly oxidizing acids, coupled with the exothermic nature of the reaction.[8][9] Strict adherence to safety protocols is non-negotiable.
-
Hazard Assessment:
-
Corrosivity: Concentrated nitric and sulfuric acids cause severe chemical burns upon contact with skin or eyes.[10][11]
-
Reactivity: The reaction is highly exothermic. Uncontrolled temperature can lead to a "thermal runaway," potentially causing violent decomposition or explosion.[8][9] Nitric acid can also react violently with many organic compounds.[12]
-
Toxicity: Fumes from nitric acid and nitrogen dioxide gas (a potential byproduct) are highly toxic and can cause severe respiratory damage.[8][11]
-
-
Engineering Controls & Personal Protective Equipment (PPE):
-
Waste Disposal & Spill Management:
Part 3: Detailed Experimental Protocol
This protocol synthesizes procedures reported in the literature to provide a reliable method for the synthesis of 5-nitro-2,3,3-trimethylindolenine.[13][14]
Materials & Equipment
| Reagents & Chemicals | Equipment |
| 2,3,3-Trimethylindolenine | 250 mL Three-neck round-bottom flask |
| Concentrated Sulfuric Acid (H₂SO₄, 98%) | Magnetic stirrer and stir bar |
| Concentrated Nitric Acid (HNO₃, 68-70%) | Dropping funnel |
| Sodium Hydroxide (NaOH) pellets or 50% aq. solution | Ice/water bath |
| Methanol (for recrystallization) | Buchner funnel and vacuum flask |
| Deionized Water | pH paper or pH meter |
| Ice | Beakers and graduated cylinders |
Step-by-Step Procedure
-
Preparation of Nitrating Mixture: In a separate flask, carefully and slowly add 7 mL of concentrated sulfuric acid to 9.4 mL of concentrated nitric acid.[14] This process is exothermic. Cool this mixture in an ice bath before use.
-
Reaction Setup:
-
To a 250 mL flask, add 12.42 g (78 mmol) of 2,3,3-trimethylindolenine.[14]
-
Place the flask in a large ice bath situated on a magnetic stirrer.
-
Slowly and with continuous stirring, add 46 mL of concentrated sulfuric acid to the 2,3,3-trimethylindolenine.[14] Ensure the temperature remains between 0-5°C.
-
-
Nitration Reaction:
-
Fit a dropping funnel to the flask containing the indolenine solution.
-
Add the pre-cooled nitrating mixture from Step 1 to the dropping funnel.
-
Add the nitrating mixture dropwise to the stirred indolenine solution over a period of 30-60 minutes. Crucially, maintain the internal reaction temperature between 0-5°C throughout the addition. [13][14] This slow, controlled addition is essential to manage the reaction's exothermicity.
-
-
Reaction Completion: Once the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for an additional 3 hours.[14]
-
Quenching and Precipitation:
-
Neutralization and Isolation:
-
Allow the ice to melt. With vigorous stirring, slowly add sodium hydroxide (pellets or a 50% solution) to the mixture until the pH reaches 8-12.[13][14] This step fully precipitates the product and neutralizes the strong acid.
-
Isolate the solid product by vacuum filtration using a Buchner funnel.
-
Wash the filter cake extensively with deionized water (approx. 1000 mL) until the washings are neutral (pH ~7).[13]
-
-
Drying and Purification:
-
Dry the crude yellow solid under vacuum.
-
The crude product can be purified by recrystallization from a minimal amount of hot methanol to afford the final product as a red or dark yellow solid.[14] Alternatively, for higher purity, column chromatography on silica gel can be employed using a solvent system like chloroform:ethyl acetate (95:5).[13]
-
Caption: Figure 2: Experimental Workflow.
Part 4: Product Characterization & Data
The final product, 5-nitro-2,3,3-trimethylindolenine, should be characterized to confirm its identity and purity.
| Parameter | Expected Result | Source(s) |
| Appearance | Yellow to red crystalline solid | [5][13][14] |
| Yield | 60 - 85% | [6][13][14] |
| Molecular Formula | C₁₁H₁₂N₂O₂ | [13][15] |
| Molecular Weight | 204.23 g/mol | [13][15] |
| ¹H NMR (300 MHz, CDCl₃) | δ 8.25 (dd, 1H), 8.16 (d, 1H), 7.61 (d, 1H), 2.36 (s, 3H), 1.37 (s, 6H) | [14] |
| ¹³C NMR (300 MHz, CDCl₃) | δ 194.24, 158.95, 146.69, 145.61, 124.56, 120.05, 117.19, 54.51, 22.74, 16.02 | [14] |
| IR (ATR, cm⁻¹) | ~1515, 1333 (asymmetric and symmetric NO₂ stretching) | [14] |
| Mass Spec (GC-MS, EI) | m/z: 204.05 ([M]⁺) | [14] |
References
- 1. Page loading... [wap.guidechem.com]
- 2. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 4. 2,3,3-Trimethyl-5-nitro-3H-indole | 3484-22-8 | Benchchem [benchchem.com]
- 5. CAS 3484-22-8: 5-Nitro-2,3,3-trimethylindolenine [cymitquimica.com]
- 6. science.lpnu.ua [science.lpnu.ua]
- 7. aiinmr.com [aiinmr.com]
- 8. m.youtube.com [m.youtube.com]
- 9. ndl.ethernet.edu.et [ndl.ethernet.edu.et]
- 10. ehs.washington.edu [ehs.washington.edu]
- 11. ehs.com [ehs.com]
- 12. Reduce your risk of a nitric acid incident | UW Environmental Health & Safety [ehs.washington.edu]
- 13. 5-Nitro-2,3,3-trimethylindolenine | 3484-22-8 [chemicalbook.com]
- 14. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 15. alfa-chemistry.com [alfa-chemistry.com]
Application Notes & Protocols: Leveraging 2,3,3-Trimethyl-5-nitro-3H-indole in Modern Organic Synthesis
Introduction: Unveiling a Versatile Heterocyclic Scaffold
In the landscape of synthetic organic chemistry, the indole motif stands as a "privileged structure," central to drug discovery and materials science.[1] While the chemistry of electron-rich 1H-indoles is well-trodden, their 3H-indole (indolenine) tautomers, particularly those bearing electron-withdrawing groups, offer a unique and compelling platform for molecular innovation. 2,3,3-Trimethyl-5-nitro-3H-indole is one such building block, whose strategic combination of functionalities—a nucleophilic imine, a versatile nitro group, and sterically directing methyl groups—renders it a potent precursor for complex molecular architectures.
This guide provides an in-depth exploration of this compound as a synthetic intermediate. We will move beyond simple procedural outlines to dissect the causality behind experimental choices, offering field-proven insights for researchers in medicinal chemistry and materials development. The protocols described herein are designed to be self-validating, grounded in authoritative literature to ensure scientific integrity and reproducibility.
Key Structural Features and Reactivity Profile:
-
3H-Indole Core: The C=N bond within the indolenine ring imparts imine-like character, making the C2 position susceptible to nucleophilic attack after activation and providing a handle for cycloaddition reactions.
-
Nitro Group (-NO₂): As a strong electron-withdrawing group at the 5-position, it deactivates the benzene ring towards further electrophilic substitution but serves as a versatile functional handle for transformations, most notably reduction to the corresponding amine.[2]
-
Gem-Dimethyl Group: The C3-dimethyl substitution prevents tautomerization to the more common 1H-indole form, locking the molecule in the indolenine state and providing steric bulk that can influence the stereochemical outcome of reactions.
Synthesis of the Building Block: Establishing a Reliable Foundation
A robust synthetic strategy begins with a reliable supply of the starting material. This compound can be efficiently prepared via two primary, well-established routes.
Route 1: Direct Nitration of 2,3,3-Trimethylindolenine
The most direct method is the electrophilic aromatic substitution of commercially available 2,3,3-trimethylindolenine. The regioselectivity of this reaction is highly dependent on careful control of the reaction conditions.[2] Under strongly acidic conditions, the indolenine nitrogen is protonated, which directs the incoming electrophile (the nitronium ion, NO₂⁺) to the electron-rich benzene portion of the molecule, predominantly yielding the 5-nitro isomer.[2]
Caption: Conceptual workflow for spirocycle synthesis.
Example Protocol: Synthesis of Spiro[indoline-3,2'-oxiran]-2-ones (Darzens Reaction) This protocol, adapted for isatins, illustrates a general method for creating spiro-epoxyoxindoles, which could be derived from our title compound. [3]1. Setup: In a flask, combine the isatin derivative (1.0 mmol), a phenacyl bromide (1.0 mmol), and potassium carbonate (1.2 mmol) in chloroform (20 mL). 2. Reaction: Stir the mixture at 50 °C for 10-24 hours, monitoring by TLC. The carbonate acts as the base to deprotonate the α-carbon of the phenacyl bromide, initiating the condensation. 3. Workup: After cooling, quench the reaction with water and extract the product with an organic solvent. 4. Purification: Purify the resulting spiro-compound using column chromatography.
Future Perspectives: The Role in Cycloaddition Chemistry
Indoles substituted with electron-withdrawing groups, such as 3-nitroindoles, have shown remarkable reactivity as electrophilic partners in cycloaddition and annulation reactions. [1][4]Although our building block is a 5-nitro-3H-indole, the electronic principles are transferable. The electron-deficient aromatic system can act as a dienophile or dipolarophile in various pericyclic reactions, opening avenues for the synthesis of complex, polycyclic indole alkaloids. This remains a fertile ground for future research, leveraging this compound to access novel chemical space.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound | 3484-22-8 | Benchchem [benchchem.com]
- 3. Facile synthesis of functionalized spiro[indoline-3,2'-oxiran]-2-ones by Darzens reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Reactivity of 3-nitroindoles with electron-rich species - Chemical Communications (RSC Publishing) [pubs.rsc.org]
experimental procedure for the synthesis of azo dyes from 2,3,3-trimethyl-3H-indolenine
Application Note & Protocol: Synthesis of Azo Dyes from 2,3,3-Trimethyl-3H-indolenine
Abstract
This document provides a comprehensive guide to the synthesis of azo dyes utilizing 2,3,3-trimethyl-3H-indolenine (also known as Fischer's base) and its derivatives as key precursors. Azo dyes derived from this heterocyclic scaffold are of significant interest due to their unique photophysical properties and applications in various high-technology fields, including as fluorescent probes and photosensitizers.[1][2] We present the fundamental chemical principles, a detailed step-by-step experimental protocol, and critical insights for the successful synthesis of these valuable compounds. The procedure focuses on the robust and high-yielding pathway of amine diazotization followed by an azo coupling reaction.[1]
Introduction: The Significance of Indolenine-Based Azo Dyes
2,3,3-Trimethyl-3H-indolenine is a pivotal intermediate in the synthesis of a wide array of dyes, including cyanine and hemicyanine dyes.[2][3] Its derivatives serve as excellent coupling components in the formation of azo dyes. The resulting molecules possess extended π-conjugated systems, which are responsible for their strong absorption of light in the visible spectrum and, in many cases, their fluorescent properties.[4] Azo dyes are the largest and most versatile class of synthetic colorants, characterized by the presence of one or more azo groups (–N=N–).[5][6] The synthesis strategy discussed herein involves a classic two-step electrophilic aromatic substitution reaction: the formation of a diazonium salt from an aromatic amine, followed by its coupling to an electron-rich aromatic system—in this case, an indolenine derivative.[6][7] This methodology is widely applicable and allows for the generation of a diverse library of dyes by varying the amine and coupling components.
Mechanistic Principles
The synthesis of azo dyes is a cornerstone of industrial organic chemistry, proceeding through two primary stages.[6]
Stage 1: Diazotization
Diazotization is the process of converting a primary aromatic amine into a diazonium salt.[8][9] The reaction is typically performed in a cold, acidic solution with sodium nitrite (NaNO₂). The strong acid (e.g., HCl) first reacts with sodium nitrite to generate nitrous acid (HNO₂) in situ. The nitrous acid is then protonated, ultimately forming the highly electrophilic nitrosonium ion (NO⁺).[10] This ion is attacked by the nucleophilic nitrogen of the primary amine, initiating a series of proton transfer and dehydration steps that culminate in the formation of the aryldiazonium cation (Ar-N₂⁺).
Causality Insight: Temperature control is paramount during diazotization. The reaction is conducted at low temperatures (0–5 °C) because aryldiazonium salts are generally unstable at higher temperatures and can decompose prematurely, evolving nitrogen gas and leading to undesired side products, such as phenols.[4][10]
Stage 2: Azo Coupling
The azo coupling reaction is an electrophilic aromatic substitution where the aryldiazonium cation acts as the electrophile.[7][11] This electrophile attacks an electron-rich aromatic ring, known as the coupling component. For the reaction to be successful, the coupling component must be highly activated, typically containing strong electron-donating groups like hydroxyl (–OH) or amino (–NH₂) groups.[10] The 2,3,3-trimethyl-3H-indolenine ring system is sufficiently electron-rich to participate in this reaction. The attack usually occurs at the para position relative to the activating group to minimize steric hindrance.[11]
Causality Insight: The pH of the reaction medium is a critical parameter that must be carefully controlled.
-
For coupling with phenols: The reaction is best performed in mildly alkaline conditions (pH > 7). This deprotonates the phenol to form the more strongly activating phenoxide ion, which significantly accelerates the rate of electrophilic attack.[10]
-
For coupling with amines: The reaction is typically carried out in mildly acidic conditions (pH 5-7). A highly acidic solution would protonate the amino group of the coupling component, deactivating the ring towards electrophilic attack.[10]
Below is a diagram illustrating the general chemical mechanism.
Caption: A flowchart of the two-stage azo dye synthesis process.
Detailed Experimental Protocol
This protocol is adapted from the procedure described by Bukia, T., et al. for the synthesis of azo dyes from 2,3,3-trimethyl-3H-indolenine-5-amine.[1]
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Sample Moles (mmol) | Sample Quantity | Purity |
| 2,3,3-Trimethyl-3H-indolenine-5-amine | 174.26 | 5.74 | 1.0 g | >98% |
| Hydrochloric Acid (HCl), 32% | 36.46 | - | 2.3 mL | 32% |
| Sodium Nitrite (NaNO₂) | 69.00 | 5.74 | 0.396 g | >99% |
| Phenol | 94.11 | 5.74 | 0.54 g | >99% |
| Sodium Hydroxide (NaOH) | 40.00 | 5.74 | 0.23 g | >98% |
| Sodium Carbonate (Na₂CO₃) | 105.99 | 20.0 | 2.12 g | >99% |
| Water (Deionized) | 18.02 | - | As needed | - |
Equipment
-
100 mL Beaker
-
Magnetic stirrer and stir bar
-
Ice bath
-
Glass funnels and filter paper (or Büchner funnel setup)
-
Standard laboratory glassware (graduated cylinders, flasks)
-
pH indicator paper
Synthesis Workflow
Caption: Step-by-step workflow for the synthesis protocol.
Step-by-Step Procedure
Part A: Preparation of the Diazonium Salt
-
In a 100 mL beaker equipped with a magnetic stirrer, combine 1.0 g (5.74 mmol) of 2,3,3-trimethyl-3H-indolenine-5-amine with 2.3 mL of 32% HCl and 2.3 mL of water.[1]
-
Stir the mixture until a clear solution is obtained.
-
Place the beaker in an ice bath and cool the solution to between 0–5 °C (273–278 K). It is crucial to maintain this temperature range for the stability of the diazonium salt.
-
In a separate small beaker, dissolve 0.396 g (5.74 mmol) of sodium nitrite in 1.5 mL of water.
-
Add the sodium nitrite solution dropwise to the cooled amine solution over 10-15 minutes, ensuring the temperature does not rise above 5 °C.
-
After the addition is complete, continue stirring the clear diazo solution in the ice bath for an additional 15-20 minutes.
Part B: Azo Coupling with Phenol
-
In a separate 100 mL beaker, prepare the coupling solution by dissolving 0.54 g (5.74 mmol) of phenol and 0.23 g (5.74 mmol) of sodium hydroxide in 21.5 mL of water.[1] Cool this solution in an ice bath.
-
While maintaining a low temperature, slowly add the previously prepared diazonium salt solution to the phenol solution with vigorous stirring.
-
After combining the solutions, add 2.12 g (20 mmol) of sodium carbonate in small portions to adjust the pH to a slightly alkaline state, which facilitates the coupling.[1] A colored precipitate should begin to form.
-
Remove the mixture from the ice bath and allow it to stir at room temperature overnight to ensure the reaction goes to completion.[1]
Part C: Isolation and Purification
-
Collect the solid azo dye product by vacuum filtration using a Büchner funnel.
-
Wash the precipitate thoroughly with cold water until the filtrate is neutral (check with pH paper).[1] This removes any unreacted salts and acids.
-
Dry the product, preferably in a desiccator under vacuum.
-
For higher purity, the crude product can be recrystallized from a suitable solvent, such as aqueous ethanol.
Best Practices and Troubleshooting
-
Issue: Low or No Yield.
-
Probable Cause: The temperature during diazotization was too high, causing the diazonium salt to decompose.
-
Solution: Ensure the temperature is strictly maintained between 0–5 °C throughout the addition of sodium nitrite. Use a calibrated thermometer.
-
-
Issue: Product is a Tarry or Oily Substance.
-
Probable Cause: Impure starting materials or incorrect pH during coupling. The coupling reaction may have produced a mixture of isomers or side products.
-
Solution: Use high-purity reagents. Carefully monitor and adjust the pH during the coupling step. Ensure efficient stirring to prevent localized high concentrations of reactants.
-
-
Safety Precautions:
-
Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and gloves.
-
Perform the reaction in a well-ventilated fume hood. Hydrochloric acid is corrosive and volatile.
-
Sodium nitrite is an oxidizing agent and is toxic if ingested. Handle with care.
-
Crucially, never allow diazonium salts to dry out in their solid form, as they can be explosive. The protocol is designed to use them directly in solution, which is a key safety feature.
-
Characterization
The synthesized azo compounds can be characterized using standard analytical techniques to confirm their structure and purity.[12]
-
UV-Vis Spectroscopy: To determine the maximum absorption wavelength (λmax), which corresponds to the color of the dye.
-
FT-IR Spectroscopy: To identify key functional groups, such as the N=N azo stretch.
-
NMR Spectroscopy (¹H and ¹³C): To elucidate the detailed molecular structure.
-
Mass Spectrometry: To confirm the molecular weight of the final product.
References
- 1. science.lpnu.ua [science.lpnu.ua]
- 2. Page loading... [guidechem.com]
- 3. Hemicyanine dyes derived from 2,3,3-trimethyl-3H-indolium as candidates for non-covalent protein probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. jchemrev.com [jchemrev.com]
- 6. Classifications, properties, recent synthesis and applications of azo dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Azo coupling - Wikipedia [en.wikipedia.org]
- 8. Diazotisation [organic-chemistry.org]
- 9. Diazotisation and coupling reaction | PPTX [slideshare.net]
- 10. spcmc.ac.in [spcmc.ac.in]
- 11. youtube.com [youtube.com]
- 12. researchgate.net [researchgate.net]
Application Note: A Multi-technique Approach for the Comprehensive Characterization of 2,3,3-Trimethyl-5-nitro-3H-indole
Introduction
2,3,3-Trimethyl-5-nitro-3H-indole, also known as 5-nitro-2,3,3-trimethylindolenine, is a heterocyclic aromatic compound of significant interest in synthetic organic chemistry. Its structure, featuring a 3H-indole (indolenine) core, three methyl groups, and a potent electron-withdrawing nitro group, makes it a valuable intermediate in the synthesis of various specialty chemicals, including azo dyes.[1] The precise characterization of this molecule is paramount for ensuring purity, confirming structural integrity, and guaranteeing reproducible performance in downstream applications. In research and drug development, an impure or misidentified starting material can compromise entire synthetic pathways and lead to erroneous biological data.
This guide provides a comprehensive, multi-technique framework for the analytical characterization of this compound. We move beyond mere procedural lists to explain the causality behind methodological choices, empowering researchers to not only replicate these protocols but also to adapt them intelligently. The methods detailed herein—spanning chromatography and spectroscopy—form an integrated, self-validating system for establishing the identity, purity, and structural attributes of the target compound.
Physicochemical Properties
A foundational step in any analytical workflow is to document the fundamental physicochemical properties of the compound. This data serves as a primary reference for sample handling, solvent selection, and interpretation of subsequent analytical results.
| Property | Value | Source(s) |
| Molecular Formula | C₁₁H₁₂N₂O₂ | [1][2] |
| Molecular Weight | 204.23 g/mol | [1] |
| CAS Number | 3484-22-8 | [1][2][3] |
| Appearance | Pale yellow to brown solid powder or granules | [1] |
| IUPAC Name | This compound | [3] |
| InChI Key | DMQBQJNGXMGJDR-UHFFFAOYSA-N | [3] |
Chromatographic Analysis for Purity and Identity
Chromatographic methods are the cornerstone of purity assessment, separating the target analyte from synthesis byproducts, starting materials, and degradation products.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
Principle of the Method: Reverse-phase HPLC (RP-HPLC) is the gold standard for analyzing the purity of moderately polar, non-volatile organic compounds. The separation mechanism is based on the differential partitioning of the analyte between a non-polar stationary phase (typically C18) and a polar mobile phase. For this compound, the combination of the aromatic system and the polar nitro group makes it ideally suited for this technique. A UV detector is selected for its high sensitivity to chromophores; the nitroaromatic structure of the analyte ensures strong absorbance, typically monitored at 254 nm, a common wavelength for aromatic compounds.[4]
Experimental Protocol:
-
Sample Preparation: Accurately weigh approximately 10 mg of the this compound sample and dissolve it in 10 mL of acetonitrile to create a 1 mg/mL stock solution. Further dilute this stock solution 1:100 with the mobile phase to a final concentration of 10 µg/mL.
-
Instrumentation: Utilize an HPLC system equipped with a UV-Vis detector.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with Acetonitrile:Water (60:40 v/v). For mass spectrometry-compatible methods, 0.1% formic acid can be added to both solvents.[5]
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
-
Data Analysis: Integrate the peak areas of all detected signals. Calculate the purity of the main peak as a percentage of the total integrated area.
Expected Results: A pure sample will exhibit a single, sharp, and symmetrical peak at a characteristic retention time. The presence of other peaks indicates impurities. The retention time is a function of the specific conditions and system but provides a reliable identifier for the compound under consistent operation.
Caption: Integrated workflow for compound characterization.
Conclusion
The analytical characterization of this compound requires a thoughtful and integrated application of multiple analytical techniques. RP-HPLC provides robust quantification of purity, while GC-MS offers orthogonal separation and definitive mass identification. The spectroscopic trio of NMR, FTIR, and UV-Vis serves to unambiguously confirm the molecular structure and the presence of all key functional groups. By following the protocols and understanding the principles outlined in this guide, researchers, scientists, and drug development professionals can confidently establish the quality and identity of this important chemical intermediate, ensuring the integrity and success of their scientific endeavors.
References
- 1. This compound | 3484-22-8 | Benchchem [benchchem.com]
- 2. 3H-Indole, 2,3,3-trimethyl-5-nitro- | CymitQuimica [cymitquimica.com]
- 3. This compound | 3484-22-8 [sigmaaldrich.com]
- 4. epa.gov [epa.gov]
- 5. Separation of 2,3,3-Trimethyl-3H-indole-5-carboxylic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Application Notes and Protocols for the HPLC Analysis of 2,3,3-Trimethyl-3H-indole-5-carboxylic Acid and Related Indole Derivatives
Introduction: The Significance of Indole Derivatives and the Analytical Imperative
Indole derivatives represent a vast and structurally diverse class of heterocyclic compounds that are of paramount importance in the fields of pharmacology, drug development, and life sciences. From vital biomolecules like the neurotransmitter serotonin and the phytohormone auxin to a plethora of synthetic pharmaceuticals, the indole nucleus is a privileged scaffold in medicinal chemistry. 2,3,3-Trimethyl-3H-indole-5-carboxylic acid is a specific example of a substituted indole derivative that finds utility as a building block in the synthesis of more complex molecules, including fluorescent probes for biological imaging.[1][2]
Given their widespread application, the ability to accurately and reliably quantify indole derivatives is crucial for quality control, metabolic studies, and pharmacokinetic assessments. High-Performance Liquid Chromatography (HPLC) is a powerful and versatile analytical technique that is exceptionally well-suited for the separation and quantification of these compounds.[3][4] This document provides a comprehensive guide to the HPLC analysis of 2,3,3-Trimethyl-3H-indole-5-carboxylic acid, offering both foundational principles and a detailed, actionable protocol for immediate implementation in a research or quality control setting.
Pillar 1: Expertise & Experience - The Rationale Behind Method Development
The development of a robust HPLC method is a systematic process that involves the careful selection of chromatographic parameters to achieve the desired separation. For a compound like 2,3,3-Trimethyl-3H-indole-5-carboxylic acid, which possesses both a hydrophobic indole core and an ionizable carboxylic acid group, reversed-phase HPLC is the modality of choice.[5][6]
Chromatographic Conditions: A Deliberate Selection
| Parameter | Recommendation | Rationale |
| Stationary Phase | C18 or C8 silica-based column | The non-polar nature of C18 and C8 stationary phases provides excellent retention for the hydrophobic indole nucleus. A C18 column offers slightly higher hydrophobicity and may provide better retention for less polar derivatives, while a C8 can be advantageous for more polar compounds or for faster analysis. |
| Mobile Phase | Acetonitrile/Water or Methanol/Water with an acidic modifier (e.g., 0.1% Formic Acid, Phosphoric Acid) | Acetonitrile is often preferred over methanol for the analysis of aromatic compounds like indoles due to its lower viscosity and different selectivity. The addition of an acid to the mobile phase serves to suppress the ionization of the carboxylic acid group, leading to a more retained and sharper peak.[6][7] For Mass Spectrometry (MS) compatible methods, formic acid is the preferred modifier.[6] |
| Elution Mode | Isocratic or Gradient | An isocratic elution (constant mobile phase composition) is simpler and can be sufficient for the analysis of a single compound or a simple mixture.[6] A gradient elution (varying mobile phase composition) is necessary for complex samples containing compounds with a wide range of polarities, ensuring that all analytes are eluted with good peak shape in a reasonable timeframe.[3][8] |
| Detection | UV-Vis Detector (e.g., 280 nm) or Fluorescence Detector | The indole ring system contains a chromophore that absorbs UV light, making UV detection a straightforward and robust choice. A common detection wavelength for indole derivatives is around 280 nm.[3][8] For enhanced sensitivity and selectivity, fluorescence detection can be employed, with excitation typically around 280 nm and emission around 350 nm.[5][9] |
| Column Temperature | 25-40 °C | Maintaining a constant and slightly elevated column temperature can improve peak shape and reproducibility by reducing mobile phase viscosity and enhancing mass transfer kinetics. |
| Flow Rate | 0.8 - 1.5 mL/min | A flow rate of 1.0 mL/min is a common starting point for standard 4.6 mm internal diameter HPLC columns. The flow rate can be optimized to balance analysis time and separation efficiency. |
| Injection Volume | 5 - 20 µL | The injection volume should be kept small to avoid band broadening and should be consistent across all standards and samples. |
Pillar 2: Trustworthiness - A Self-Validating Protocol
The following protocol for the HPLC analysis of 2,3,3-Trimethyl-3H-indole-5-carboxylic acid is designed to be robust and reproducible. Adherence to these steps, in conjunction with a properly maintained HPLC system, will ensure the generation of high-quality, trustworthy data.
Experimental Workflow Diagram
Caption: A generalized workflow for the HPLC analysis of indole derivatives.
Step-by-Step Protocol for the Analysis of 2,3,3-Trimethyl-3H-indole-5-carboxylic Acid
1. Materials and Reagents
-
2,3,3-Trimethyl-3H-indole-5-carboxylic acid reference standard (Purity ≥95%)[10]
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade or Milli-Q)
-
Formic acid (≥98%) or Phosphoric acid (HPLC grade)
-
Volumetric flasks (Class A)
-
Pipettes (calibrated)
-
Syringe filters (0.45 µm, PTFE or nylon)
-
HPLC vials with caps
2. Preparation of Mobile Phase
-
Mobile Phase A: 0.1% Formic Acid in Water. To prepare 1 L, add 1 mL of formic acid to 999 mL of HPLC-grade water.
-
Mobile Phase B: Acetonitrile.
-
Degas both mobile phases for at least 15 minutes using an ultrasonicator or an online degasser.
3. Preparation of Standard Solutions
-
Stock Standard Solution (1 mg/mL): Accurately weigh approximately 10 mg of the 2,3,3-Trimethyl-3H-indole-5-carboxylic acid reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the initial mobile phase composition (e.g., 50:50 Mobile Phase A:B) to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.
4. Sample Preparation
-
Accurately weigh the sample containing the analyte and dissolve it in a suitable solvent (e.g., methanol).
-
Dilute the sample with the initial mobile phase composition to an expected concentration that falls within the range of the calibration curve.
-
Filter the final sample solution through a 0.45 µm syringe filter into an HPLC vial.
5. HPLC Instrument Setup and Analysis
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile
-
Elution: Isocratic at 50% B
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detector: UV at 280 nm
-
Run Time: 10 minutes
6. System Equilibration and Analysis Sequence
-
Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.
-
Create an analysis sequence in the chromatography data system (CDS) software. A typical sequence would include:
-
Blank injection (mobile phase)
-
A series of injections of the working standard solutions to generate a calibration curve
-
Sample injections
-
A quality control (QC) standard injection at regular intervals to monitor system performance.
-
7. Data Analysis and Quantification
-
Integrate the peak corresponding to 2,3,3-Trimethyl-3H-indole-5-carboxylic acid in the chromatograms of the standards and samples.
-
Generate a calibration curve by plotting the peak area versus the concentration of the working standard solutions. A linear regression analysis should yield a correlation coefficient (r²) of ≥0.999.
-
Determine the concentration of the analyte in the samples by interpolating their peak areas from the calibration curve.
Pillar 3: Authoritative Grounding & Method Validation
The reliability of any analytical method is established through a rigorous validation process. The validation of this HPLC method should be performed in accordance with the International Council for Harmonisation (ICH) guidelines.[11][12]
Key Validation Parameters
| Parameter | Acceptance Criteria | Description |
| Specificity | The analyte peak should be well-resolved from other components in the sample matrix, and the peak purity should be confirmed using a diode array detector. | Demonstrates that the method is able to unequivocally assess the analyte in the presence of components that may be expected to be present.[13] |
| Linearity | Correlation coefficient (r²) ≥ 0.999 | The ability of the method to elicit test results that are directly proportional to the concentration of the analyte.[8][13] |
| Accuracy | Recovery of 98-102% | The closeness of the test results obtained by the method to the true value. This is often assessed by spike-recovery experiments.[14] |
| Precision | Repeatability (RSD ≤ 2%), Intermediate Precision (RSD ≤ 2%) | The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.[4] |
| Limit of Detection (LOD) & Limit of Quantitation (LOQ) | Signal-to-Noise ratio of 3:1 for LOD and 10:1 for LOQ | The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.[15] |
| Robustness | No significant change in results with small, deliberate variations in method parameters (e.g., pH, mobile phase composition, temperature). | A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. |
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Poor Peak Shape (Tailing) | - Acidic modifier in mobile phase is insufficient to suppress ionization- Column contamination or degradation- Sample overload | - Increase the concentration of the acid modifier or lower the pH of the mobile phase- Wash the column with a strong solvent or replace the column- Reduce the injection volume or sample concentration |
| No Peaks or Very Small Peaks | - Injection error- Detector lamp issue- Sample degradation | - Check the autosampler for proper operation- Verify the detector lamp status and intensity- Prepare fresh samples and standards |
| Drifting Baseline | - Inadequate column equilibration- Mobile phase is not properly mixed or degassed- Column temperature fluctuations | - Increase the equilibration time- Ensure proper mixing and degassing of the mobile phase- Check the column oven for stable temperature control |
| Ghost Peaks | - Carryover from previous injections- Contaminated mobile phase or syringe | - Run a blank injection with a strong solvent wash- Prepare fresh mobile phase and clean the injection syringe |
References
- 1. 2,3,3-Trimethyl-3H-indole-5-carboxylic acid | 84100-84-5 | Benchchem [benchchem.com]
- 2. 2,3,3-Trimethyl-3H-indole-5-carboxylic acid | C12H13NO2 | CID 3019696 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 5. A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Separation of 2,3,3-Trimethyl-3H-indole-5-carboxylic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 7. Determination of substituted indole derivatives by ion suppression-reverse-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Analyses of Indole Compounds in Sugar Cane (Saccharum officinarum L.) Juice by High Performance Liquid Chromatography and Liquid Chromatography-Mass Spectrometry after Solid-Phase Extraction [mdpi.com]
- 9. Analysis for indole compounds in urine by high-performance liquid chromatography with fluorometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. chemscene.com [chemscene.com]
- 11. pharmtech.com [pharmtech.com]
- 12. Development and Validation of HPLC Methods for the Quantitative Determination and Related Impurities of Naftifine Hydrochloride in Solution and Cream Dosage Forms [mdpi.com]
- 13. Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. mdpi.com [mdpi.com]
Application Notes & Protocols: The Evolving Role of Nitro Compounds in Modern Pharmaceutical Development
Abstract
The nitro group (–NO₂), often viewed with caution due to its association with toxicity, is a remarkably versatile functional group in medicinal chemistry.[1][2] Its strong electron-withdrawing nature profoundly influences a molecule's pharmacokinetic and pharmacodynamic properties, enabling a range of therapeutic strategies.[3][4] This guide provides an in-depth exploration of the critical roles nitro compounds play in drug development, from bioreductive prodrugs targeting hypoxic tumors to nitric oxide donors for cardiovascular diseases. We will dissect the underlying mechanisms, provide detailed experimental protocols for evaluation, and discuss strategies to mitigate the inherent challenges, thereby offering researchers a comprehensive resource for harnessing the therapeutic potential of this unique chemical moiety.
The Dichotomy of the Nitro Group: Pharmacophore vs. Toxicophore
The utility of the nitro group in drug design is a classic double-edged sword.[3] On one hand, it is a key component in numerous FDA-approved drugs for antibacterial, antiparasitic, and anticancer applications.[5][6][7] On the other, its metabolic reduction can lead to reactive intermediates, including nitroso and hydroxylamine species, which are linked to mutagenicity and genotoxicity.[3][8][9] This potential for toxicity has classified the nitro group as a "structural alert" in early-stage drug discovery.[9]
The central theme of modern nitro-drug development is to exploit the reductive metabolism that can cause toxicity and repurpose it for therapeutic gain. This is primarily achieved through two elegant strategies:
-
Selective Activation: Designing prodrugs that are activated only in the target microenvironment (e.g., the hypoxic core of a tumor or within specific anaerobic bacteria).[10]
-
Controlled Release: Using the nitro-moiety as a trigger to release therapeutic agents, such as nitric oxide, in a controlled manner.
Understanding and controlling the bioreduction process is therefore paramount to designing safe and effective nitro-pharmaceuticals.
Key Therapeutic Strategies & Mechanisms
Bioreductive Prodrugs for Targeted Therapy
Bioreductive activation is arguably the most powerful application of nitro compounds in modern therapy, particularly in oncology. Solid tumors often contain regions of severe oxygen deprivation (hypoxia).[11] These hypoxic zones are resistant to conventional radiation and chemotherapy but provide a unique environment for activating nitroaromatic prodrugs.
Mechanism of Action: Cellular enzymes known as nitroreductases (NTRs), which are often overexpressed in hypoxic cancer cells, catalyze the reduction of the nitro group.[12][13]
-
Under Hypoxic Conditions: The nitro group undergoes a stepwise six-electron reduction, forming highly reactive and cytotoxic intermediates like nitroso (R-NO) and hydroxylamine (R-NHOH) species.[14][15] These intermediates can induce DNA damage and apoptosis, killing the cancer cell.[4][16]
-
Under Normoxic (Normal Oxygen) Conditions: The initial one-electron reduction forms a nitro radical anion. In the presence of oxygen, this radical is rapidly re-oxidized back to the parent nitro compound in a "futile cycle," producing superoxide anions but leaving the prodrug largely inactive and non-toxic to healthy, well-oxygenated tissues.[15][16]
This oxygen-dependent differential cytotoxicity forms the basis for tumor-selective targeting.[17]
Caption: Bioreductive activation of a nitro-prodrug in hypoxic vs. normoxic conditions.
This strategy is also the foundation for Gene-Directed Enzyme Prodrug Therapy (GDEPT), where a gene encoding a specific nitroreductase is delivered to tumor cells, sensitizing them to a subsequently administered nitroaromatic prodrug.[18][19]
Nitric Oxide (NO) Donors in Cardiovascular Medicine
Organic nitrates, such as glyceryl trinitrate (nitroglycerin), have been cornerstones of cardiovascular therapy for over a century.[20][21] Their therapeutic effect stems from their ability to act as prodrugs for nitric oxide (NO), a critical signaling molecule and potent vasodilator.[22][23]
Mechanism of Action: Upon administration, these compounds undergo enzymatic biotransformation to release NO.[24]
-
NO Release: The nitrovasodilator is metabolized, releasing nitric oxide.
-
sGC Activation: NO diffuses into smooth muscle cells and binds to soluble guanylate cyclase (sGC).
-
cGMP Production: This binding activates sGC, which converts guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).
-
Vasodilation: Increased cGMP levels lead to a cascade of events causing smooth muscle relaxation and vasodilation, which alleviates symptoms of angina by reducing cardiac workload and improving coronary blood flow.
Beyond traditional organic nitrates, newer classes of NO donors like S-nitrosothiols and diazeniumdiolates (NONOates) are being developed to overcome limitations such as drug tolerance.[22][23][24]
Caption: Mechanism of action for nitric oxide (NO) donor drugs.
Experimental Protocols for Evaluation
Protocol 1: Hypoxia-Selective Cytotoxicity Assay
Objective: To determine if the cytotoxic effect of a nitroaromatic compound is enhanced under hypoxic conditions, indicating its potential as a bioreductive prodrug.
Rationale: This assay directly tests the central hypothesis of hypoxia-activated prodrugs. By comparing the compound's potency (typically measured as the half-maximal inhibitory concentration, IC₅₀) in normal oxygen (normoxia, ~21% O₂) versus low oxygen (hypoxia, ≤1% O₂) environments, we can quantify its selectivity. A significantly lower IC₅₀ in hypoxia suggests activation by nitroreductases.
Materials:
-
Cancer cell line known to express nitroreductases (e.g., HT-29, H460).
-
Complete cell culture medium (e.g., DMEM/RPMI + 10% FBS).
-
Test nitro compound, dissolved in DMSO.
-
Positive control (e.g., Tirapazamine).
-
Standard incubator (37°C, 5% CO₂).
-
Hypoxia chamber or incubator (37°C, 5% CO₂, 1% O₂, balance N₂).
-
96-well clear-bottom plates.
-
Cytotoxicity assay reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay).
-
Luminometer.
Procedure:
-
Cell Seeding: Seed cells into two identical 96-well plates at a density of 5,000 cells/well in 100 µL of medium. Allow cells to attach for 24 hours in a standard incubator.
-
Compound Preparation: Prepare a 2x concentration serial dilution of the test compound and controls in culture medium.
-
Dosing: Add 100 µL of the 2x compound dilutions to the respective wells, resulting in a 1x final concentration. Include vehicle-only (DMSO) wells as a negative control.
-
Incubation:
-
Place one plate back into the standard (normoxic) incubator .
-
Place the second plate into the hypoxic incubator .
-
Incubate both plates for 72 hours.
-
-
Viability Measurement:
-
After incubation, remove plates and allow them to equilibrate to room temperature for 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Read luminescence on a plate-reading luminometer.
-
Data Analysis:
-
Normalize the data to the vehicle-only controls (100% viability).
-
Plot the normalized viability versus the log of the compound concentration for both normoxic and hypoxic conditions.
-
Calculate the IC₅₀ values for each condition using non-linear regression (log(inhibitor) vs. response).
-
Calculate the Hypoxia Cytotoxicity Ratio (HCR) as: HCR = IC₅₀ (normoxia) / IC₅₀ (hypoxia).
-
Data Interpretation:
| Parameter | Description | Significance |
| IC₅₀ (Normoxia) | Concentration for 50% inhibition in normal oxygen. | Indicates baseline toxicity to healthy tissue. |
| IC₅₀ (Hypoxia) | Concentration for 50% inhibition in low oxygen. | Indicates potency in the target tumor environment. |
| HCR | Ratio of normoxic to hypoxic IC₅₀. | A key metric for selectivity. An HCR > 2 is considered significant, with values >10-100 being highly desirable for a clinical candidate. |
Protocol 2: Griess Assay for In Vitro Nitric Oxide Release
Objective: To quantify the amount of nitric oxide released from a potential NO donor compound over time.
Rationale: This assay provides direct evidence of a compound's ability to function as an NO donor. The Griess assay is a simple and reliable colorimetric method that measures nitrite (NO₂⁻), a stable and nonvolatile breakdown product of NO in aqueous solutions. The intensity of the color produced is directly proportional to the nitrite concentration, and thus to the amount of NO released.
Materials:
-
NO donor test compound.
-
Phosphate-buffered saline (PBS), pH 7.4.
-
Griess Reagent System (e.g., from Promega or Thermo Fisher), typically containing:
-
Sulfanilamide solution
-
N-(1-naphthyl)ethylenediamine dihydrochloride (NED) solution
-
-
Sodium nitrite (NaNO₂) standard solution (for calibration curve).
-
96-well flat-bottom plate.
-
Microplate reader capable of measuring absorbance at 540 nm.
Procedure:
-
Standard Curve Preparation: Prepare a series of nitrite standards (e.g., 0-100 µM) by diluting the NaNO₂ standard solution in PBS.
-
Reaction Setup:
-
In a microcentrifuge tube, dissolve the test compound in PBS to a final concentration (e.g., 1 mM).
-
Incubate the solution at 37°C.
-
At various time points (e.g., 0, 15, 30, 60, 120 minutes), collect 50 µL aliquots of the reaction mixture.
-
-
Griess Reaction:
-
Add 50 µL of each collected sample and each nitrite standard to separate wells of the 96-well plate.
-
Add 50 µL of the Sulfanilamide solution to all wells. Incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of the NED solution to all wells. Incubate for another 10 minutes at room temperature, protected from light. A purple/magenta color will develop.
-
-
Data Acquisition: Measure the absorbance of each well at 540 nm within 30 minutes.
-
Data Analysis:
-
Subtract the absorbance of the blank (PBS only) from all readings.
-
Plot the absorbance of the nitrite standards versus their known concentrations to generate a standard curve.
-
Use the linear regression equation from the standard curve to calculate the nitrite concentration in each of your collected samples.
-
Plot the calculated nitrite concentration (µM) versus time (minutes) to visualize the NO release profile of your test compound.
-
Challenges and Future Directions
Despite their promise, the development of nitro-pharmaceuticals is not without challenges.
-
Toxicity and Mutagenicity: The primary concern remains off-target toxicity.[2][3] Strategies to mitigate this include increasing the hypoxia-selectivity (for bioreductive drugs) and designing prodrugs that require multiple activation steps unique to the target tissue.[8][9]
-
Drug Resistance: Tumors can develop resistance, for instance, by downregulating the expression of necessary nitroreductase enzymes.
-
Regulatory Scrutiny: Due to the potential for forming genotoxic impurities like nitrosamines, manufacturing processes for nitro-containing drugs are under intense scrutiny by regulatory bodies like the FDA.[25][26][27] Robust process control and analytical testing are mandatory.
The future of nitro-drug development lies in precision medicine. This includes developing activatable agents for theranostics, where a nitro compound can be used for both tumor imaging and therapy, and creating combination therapies that pair nitro-prodrugs with immunotherapy or other targeted agents.[16][28][29]
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. svedbergopen.com [svedbergopen.com]
- 4. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scielo.br [scielo.br]
- 6. Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. A prodrug approach to improve the physico-chemical properties and decrease the genotoxicity of nitro compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. ijpsjournal.com [ijpsjournal.com]
- 11. mdpi.com [mdpi.com]
- 12. Recent advances in nitroreductase-activatable small molecule-based photosensitizers for precise cancer therapy - Sensors & Diagnostics (RSC Publishing) DOI:10.1039/D5SD00014A [pubs.rsc.org]
- 13. Frontiers | Recent advances and applications of nitroreductase activable agents for tumor theranostic [frontiersin.org]
- 14. Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. Nitro reduction as an electronic switch for bioreductive drug activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Nitroreductase-based therapy of prostate cancer, enhanced by raising expression of heat shock protein 70, acts through increased anti-tumour immunity | springermedizin.de [springermedizin.de]
- 19. Bioreductive therapies: an overview of drugs and their mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. ahajournals.org [ahajournals.org]
- 21. Portico [access.portico.org]
- 22. Recent developments in nitric oxide donor drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 23. tandfonline.com [tandfonline.com]
- 24. scialert.net [scialert.net]
- 25. m.youtube.com [m.youtube.com]
- 26. fda.gov [fda.gov]
- 27. Information about Nitrosamine Impurities in Medications | FDA [fda.gov]
- 28. Recent advances and applications of nitroreductase activable agents for tumor theranostic - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Recent advances and applications of nitroreductase activable agents for tumor theranostic - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 2,3,3-Trimethyl-5-nitro-3H-indole: A Guide to Safe Laboratory Handling and Use
Introduction
2,3,3-Trimethyl-5-nitro-3H-indole is a substituted indole derivative with applications in organic synthesis, particularly as an intermediate in the creation of dyes and other specialized chemicals.[1] Its molecular structure, featuring a nitro group on the aromatic ring, imparts specific reactivity that is valuable for further chemical modifications, such as reduction to an amine.[1] However, the presence of the nitro functional group also introduces significant safety considerations that necessitate rigorous handling precautions. Aromatic nitro compounds are a class of materials known for their potential energetic properties and toxicity.[2][3]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the safe handling, use, and disposal of this compound. The protocols herein are designed to mitigate risks by fostering a thorough understanding of the compound's potential hazards and promoting a culture of safety in the laboratory.
Hazard Identification and Chemical Profile
Physicochemical Properties
| Property | Value | Source(s) |
| Molecular Formula | C₁₁H₁₂N₂O₂ | [1][4] |
| Molecular Weight | 204.23 g/mol | [1] |
| Appearance | Solid, pale yellow to brown granules or powder | [1] |
| Purity | Typically ≥97% | [4][5] |
| CAS Number | 3484-22-8 | [1][4] |
| Storage Temperature | Room Temperature | [5] |
Known and Potential Hazards
This compound is classified with the following hazard statements:
-
H302: Harmful if swallowed.[5]
-
H315: Causes skin irritation.[5]
-
H319: Causes serious eye irritation.[5]
-
H335: May cause respiratory irritation.[5]
Beyond these immediate hazards, the presence of the nitro group on an aromatic ring places this compound in a class of materials that can exhibit greater dangers.
-
Thermal Instability: Organic nitro compounds can decompose exothermically at elevated temperatures, with the potential for violent or explosive decomposition.[2][6] The thermal stability of such compounds can be significantly lowered by the presence of impurities, acids, or bases.[2][3] Some aromatic nitro compounds are known to undergo autocatalytic decomposition, where the reaction accelerates over time even at a constant temperature.[2][7]
-
Shock Sensitivity: While not explicitly documented for this compound, nitro compounds can be sensitive to shock or friction, particularly when heated or in the presence of contaminants.[3]
-
Toxicity: Many aromatic nitro compounds are toxic, and chronic exposure can lead to adverse health effects, including liver damage.[3] The toxicological properties of indole and its derivatives have been studied, indicating potential for irritation and other health effects.[8]
Engineering Controls and Personal Protective Equipment (PPE)
A multi-layered approach to safety, combining engineering controls and appropriate PPE, is mandatory when handling this compound.
Engineering Controls
-
Ventilation: All handling of solid this compound and its solutions must be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
Safety Shielding: When performing reactions that involve heating or potential for rapid decomposition, the use of a blast shield is strongly recommended.
-
Emergency Equipment: An eyewash station and a safety shower must be readily accessible and in good working order in the immediate vicinity of where the compound is handled.
Personal Protective Equipment (PPE)
The following PPE is mandatory for all personnel handling this compound:
| PPE Category | Item | Specifications and Rationale |
| Eye and Face Protection | Safety Goggles and Face Shield | Safety goggles that provide a complete seal around the eyes are essential to protect against splashes and dust. A face shield should be worn over the goggles, especially when handling larger quantities or during procedures with a higher risk of splashing. |
| Hand Protection | Chemical-Resistant Gloves | Nitrile gloves are a suitable choice for incidental contact. For prolonged handling or immersion, heavier-duty gloves such as neoprene or butyl rubber should be considered. Always inspect gloves for integrity before use and change them immediately upon contamination. |
| Body Protection | Flame-Resistant Laboratory Coat | A flame-resistant lab coat, fully buttoned, must be worn to protect against splashes and fire. Do not wear synthetic clothing that can melt and adhere to the skin in case of a fire. |
| Respiratory Protection | NIOSH-Approved Respirator | For procedures that may generate significant dust or aerosols outside of a fume hood, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used. |
Safe Handling and Storage Protocols
Adherence to strict protocols for handling and storage is critical to prevent accidents and exposure.
General Handling Workflow
The following diagram illustrates the key stages and decision points for the safe handling of this compound.
Caption: A flowchart outlining the essential steps for the safe handling of this compound, from preparation to cleanup.
Step-by-Step Handling Protocol
-
Pre-Experiment Preparation:
-
Thoroughly review this safety guide and any available safety data for the compound.
-
Ensure all necessary PPE is available and in good condition.
-
Verify that the chemical fume hood is operational and the sash is at the appropriate height.
-
Prepare all necessary equipment and reagents before handling the compound.
-
-
Weighing and Transfer:
-
Conduct all weighing and transfer operations of the solid compound within a chemical fume hood to contain any dust.
-
Use a spatula for transfers and avoid creating dust clouds.
-
Close the container tightly immediately after use.
-
-
Solution Preparation and Reactions:
-
When dissolving the solid, add it slowly to the solvent to avoid splashing.
-
If heating is required for a reaction, use a well-controlled heating mantle and monitor the temperature closely. Avoid localized overheating.
-
Be aware of potential incompatibilities. Aromatic nitro compounds can react violently with strong bases, reducing agents, and some metals.[3][9]
-
Storage Requirements
-
Store this compound in a tightly sealed, clearly labeled container.
-
Keep the container in a cool, dry, and well-ventilated area.
-
Store away from heat, sparks, open flames, and strong oxidizing agents.[10][11]
-
Segregate from incompatible materials, particularly bases and reducing agents.
Emergency Procedures
Prompt and correct response to an emergency is crucial to minimize harm.
Exposure Response Protocol
Caption: A diagram illustrating the immediate actions to be taken in case of personal exposure to this compound.
Spill Management
-
Minor Spill (Solid):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, gently cover the spill with a damp paper towel to avoid generating dust.
-
Carefully sweep the material into a labeled, sealed container for hazardous waste.
-
Decontaminate the spill area with soap and water, and collect the cleaning materials for disposal as hazardous waste.
-
-
Major Spill:
-
Evacuate the area immediately.
-
Alert your supervisor and institutional safety office.
-
Prevent entry into the affected area.
-
Allow only trained emergency response personnel to handle the cleanup.
-
Firefighting Measures
-
In case of a fire involving this compound, use a dry chemical, carbon dioxide, or foam extinguisher.
-
Firefighters should wear full protective clothing and self-contained breathing apparatus (SCBA) to protect against toxic fumes (nitrogen oxides).[9]
-
Be aware of the potential for explosion if the material is heated under confinement.[9]
Waste Disposal
All waste contaminated with this compound is considered hazardous and must be disposed of according to institutional and local regulations.
-
Solid Waste: Contaminated PPE, weighing papers, and spill cleanup materials should be placed in a dedicated, clearly labeled, and sealed hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a labeled, sealed, and compatible solvent waste container. Do not mix with incompatible waste streams.
-
Empty Containers: Rinse empty containers with a suitable solvent three times, collecting the rinsate as hazardous waste. The rinsed container can then be disposed of as regular laboratory glass or plastic waste, depending on institutional policies.
Conclusion
This compound is a valuable chemical intermediate, but its safe use hinges on a comprehensive understanding of its potential hazards and the strict implementation of safety protocols. The presence of the nitro group necessitates a high degree of caution, particularly concerning thermal stability and potential toxicity. By adhering to the guidelines outlined in this document, researchers can mitigate the risks associated with this compound and maintain a safe laboratory environment.
References
- 1. This compound | 3484-22-8 | Benchchem [benchchem.com]
- 2. icheme.org [icheme.org]
- 3. Nitro, Nitroso, Nitrate, and Nitrite Compounds, Organic | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 4. 3H-Indole, 2,3,3-trimethyl-5-nitro- | CymitQuimica [cymitquimica.com]
- 5. This compound | 3484-22-8 [sigmaaldrich.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. oaktrust.library.tamu.edu [oaktrust.library.tamu.edu]
- 8. [Toxicological characteristic of indole as a basis for its hygienic regulation] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Nitrocompounds, Aromatic: Physical & Chemical Hazards [iloencyclopaedia.org]
- 10. fishersci.com [fishersci.com]
- 11. assets.thermofisher.com [assets.thermofisher.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2,3,3-Trimethyl-5-nitro-3H-indole
Welcome to the technical support resource for the synthesis of 2,3,3-trimethyl-5-nitro-3H-indole. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis, optimize reaction yields, and ensure product purity. We will delve into the two primary synthetic routes, providing detailed protocols, troubleshooting advice in a direct question-and-answer format, and the underlying chemical principles that govern success.
Section 1: Overview of Synthetic Strategies
The preparation of this compound, a valuable intermediate in the synthesis of dyes and other specialty chemicals, is primarily achieved through two distinct pathways.[1][2] The choice between them depends on starting material availability, desired scale, and tolerance for specific reaction conditions.
-
Route A: Electrophilic Nitration of 2,3,3-Trimethylindolenine. This is a direct, often high-yielding approach where the pre-formed indolenine core is subjected to nitration. The key challenge lies in controlling the regioselectivity and preventing over-nitration or oxidative side reactions.[3]
-
Route B: Fischer Indole Synthesis. This classic method constructs the indole ring system from p-nitrophenylhydrazine and 3-methyl-2-butanone (isopropyl methyl ketone).[4] While convergent, this route can be sensitive to catalyst choice and reaction conditions, particularly due to the electron-withdrawing nature of the nitro group, which can hinder the key cyclization step.[4][5]
Comparative Analysis of Synthetic Routes
| Feature | Route A: Direct Nitration | Route B: Fischer Indole Synthesis |
| Starting Materials | 2,3,3-Trimethylindolenine | p-Nitrophenylhydrazine, 3-Methyl-2-butanone |
| Key Reagents | Conc. H₂SO₄, Conc. HNO₃ | Acid catalyst (e.g., Acetic Acid, HCl, ZnCl₂)[4] |
| Reported Yield | ~78-85%[3][6] | ~10-30% (can be low without optimization)[4] |
| Primary Advantage | Generally higher yield and simpler procedure. | Builds the core and installs the nitro group in one sequence. |
| Common Challenge | Controlling exothermicity; potential for side products. | Low yield; requires a strong acid catalyst to overcome deactivation by the nitro group.[4] |
Section 2: Detailed Experimental Protocols
These protocols are based on established literature procedures. Adherence to these steps is critical for reproducibility.
Protocol A: Direct Nitration of 2,3,3-Trimethylindolenine
This protocol is adapted from Jackson and Smith (2019) on ChemSpider Synthetic Pages.[3] It provides a reliable method for achieving high yields.
Step-by-Step Methodology:
-
Preparation: In a 250 mL flask equipped with a magnetic stirrer and a dropping funnel, add 2,3,3-trimethylindole (12.42 g, 78 mmol) to concentrated sulfuric acid (46 mL).
-
Cooling: Cool the resulting solution in an ice bath to 0-5 °C.
-
Nitrating Mixture Preparation: In a separate beaker, carefully prepare a pre-cooled mixture of concentrated sulfuric acid (7 mL) and concentrated nitric acid (9.4 mL, 0.23 mol).
-
Addition: Add the cold nitrating mixture dropwise to the stirred indolenine solution via the dropping funnel, ensuring the internal temperature does not rise above 10 °C.
-
Causality Note: This slow, cold addition is crucial. The nitration of aromatic systems is highly exothermic. Poor temperature control can lead to the formation of dinitrated byproducts and oxidative degradation of the indole ring, drastically reducing the yield and complicating purification.
-
-
Reaction: After the addition is complete, allow the reaction to stir at room temperature for 3 hours to ensure complete conversion.
-
Work-up & Precipitation: Pour the reaction mixture slowly over a large volume of ice (approx. 500 g). A red precipitate of the product salt should form.
-
Neutralization & Isolation: Allow the mixture to stand, then carefully adjust the pH to ~8 by the slow addition of sodium hydroxide pellets. This deprotonates the indolenine nitrogen, precipitating the neutral product. Isolate the solid by vacuum filtration and wash thoroughly with deionized water (500 mL).
-
Purification: The crude solid can be dissolved in a minimum amount of hot methanol, filtered to remove insoluble impurities, and the solvent evaporated to yield the final product. For higher purity, recrystallization can be performed.[3] The reported yield for this procedure is approximately 78%.[3]
Protocol B: Fischer Indole Synthesis
This protocol is based on the findings of Sajjadifar et al. (2010), who investigated the synthesis of nitroindolenines.[4][7]
Step-by-Step Methodology:
-
Reactant Setup: In a round-bottom flask equipped with a reflux condenser, combine p-nitrophenylhydrazine hydrochloride (1.62 mmol), 3-methyl-2-butanone (1.62 mmol), and a binary solvent-catalyst mixture of glacial acetic acid and concentrated hydrochloric acid.
-
Causality Note: The presence of a strong Brønsted acid like HCl is critical. The electron-withdrawing nitro group on the phenylhydrazine deactivates the ring, making the key[2][2]-sigmatropic rearrangement step of the Fischer mechanism sluggish.[5][8] Acetic acid alone is often insufficient to catalyze this reaction effectively, leading to failed reactions or extremely low yields.[4]
-
-
Reaction: Heat the mixture under reflux for approximately 4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: After cooling, neutralize the mixture carefully with a saturated solution of sodium bicarbonate (NaHCO₃) or 1 M sodium hydroxide (NaOH) until the solution is neutral to slightly basic (pH 7-8).
-
Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product into an organic solvent such as ethyl acetate or chloroform (3 x 100 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to obtain the crude product.
-
Purification: The resulting residue should be purified by column chromatography on silica gel to isolate the desired this compound. The reported yield for this method is around 30%.[4]
Section 3: Troubleshooting Guide & FAQs
This section addresses common issues encountered during the synthesis in a direct question-and-answer format.
Route A: Direct Nitration Troubleshooting
Q1: My yield is very low, and the crude product is a dark, tarry substance instead of a red precipitate. What went wrong?
A: This is a classic sign of an uncontrolled exothermic reaction.
-
Likely Cause: The temperature during the addition of the nitrating mixture was too high. This leads to over-nitration (formation of dinitro and trinitro species) and oxidative decomposition of the sensitive indole ring.
-
Solution:
-
Ensure both the indolenine solution and the nitrating mixture are thoroughly pre-cooled to 0 °C before starting the addition.
-
Add the nitrating mixture very slowly, drop by drop, using a pressure-equalizing dropping funnel.
-
Monitor the internal reaction temperature continuously with a low-temperature thermometer. It must be kept below 10 °C, ideally between 0-5 °C.
-
Ensure vigorous stirring to dissipate localized heat.
-
Q2: After neutralization, I got a sticky oil instead of a filterable solid. How can I isolate my product?
A: This can happen if impurities are present that are depressing the melting point of your product or if the product has not fully precipitated.
-
Likely Cause: Incomplete reaction, presence of oily side-products, or insufficient neutralization.
-
Solution:
-
Confirm the pH is indeed ~8. If it's still acidic, some of the product will remain as a soluble salt.
-
Try scratching the inside of the flask with a glass rod at the solvent-air interface to induce crystallization.
-
If oiling out persists, perform a liquid-liquid extraction. Extract the aqueous mixture with a solvent like dichloromethane or ethyl acetate. Wash the organic layer with brine, dry it over Na₂SO₄, and concentrate it to recover the crude product as an oil, which can then be purified by column chromatography.
-
Route B: Fischer Indole Synthesis Troubleshooting
Q3: I followed the protocol, but my TLC analysis shows only starting material (phenylhydrazine) even after hours of reflux. Why is the reaction not starting?
A: This is a common failure mode for this specific Fischer indole synthesis and almost always points to insufficient acid catalysis.
-
Likely Cause: The acid catalyst is not strong enough to promote the reaction. The p-nitrophenylhydrazine is a very deactivated substrate. As reported by Sajjadifar et al., using acetic acid alone is often unsuccessful.[4]
-
Solution:
-
The addition of a strong Brønsted acid like concentrated HCl or H₂SO₄ is essential.[4][9] Alternatively, Lewis acids like ZnCl₂ or BF₃·OEt₂ can be used.[8]
-
Ensure your p-nitrophenylhydrazine starting material is of high purity and preferably used as its hydrochloride salt to aid solubility and initial protonation steps.
-
Q4: My yield is extremely low (<10%) even with a strong acid catalyst. How can I improve it?
A: Low yields in this reaction, assuming catalysis is adequate, often stem from side reactions or decomposition of the intermediate hydrazone.
-
Likely Cause:
-
Decomposition: The intermediate phenylhydrazone may be unstable at high reflux temperatures over long periods.
-
Side Reactions: The strong acid and heat can promote polymerization or other unwanted pathways.[4]
-
-
Solution:
-
Two-Step Procedure: Consider a two-step approach. First, form the p-nitrophenylhydrazone from p-nitrophenylhydrazine and 3-methyl-2-butanone under milder conditions (e.g., in ethanol with catalytic acetic acid). Isolate and purify this intermediate. Then, subject the purified hydrazone to the harsher cyclization conditions (e.g., reflux in acetic acid/HCl). This prevents the decomposition of the free ketone and hydrazine during the long cyclization step.
-
Microwave Synthesis: Microwave-assisted synthesis can sometimes improve yields by significantly reducing the reaction time, thereby minimizing thermal decomposition.[1]
-
General FAQs
Q5: How do I best monitor the reaction progress?
A: Thin Layer Chromatography (TLC) is the most effective method. Use a mobile phase like ethyl acetate/petroleum ether (e.g., 1:5 v/v). Spot the starting material(s) and the reaction mixture on the same plate. The reaction is complete when the starting material spot has been consumed and a new, more nonpolar product spot has appeared.
Q6: What is the best method for purifying the final product?
A: For the nitration route, if the crude product is relatively clean, recrystallization from hot methanol is often sufficient.[3] For the Fischer indole synthesis, which typically produces a less pure crude product, column chromatography on silica gel is highly recommended.[4] A gradient elution from petroleum ether to an ethyl acetate/petroleum ether mixture is a good starting point.
Q7: How can I confirm the identity and purity of my final product?
A: A combination of analytical techniques is required:
-
¹H and ¹³C NMR Spectroscopy: This is the most definitive method for structural confirmation. The expected chemical shifts for this compound are well-documented.[3]
-
Mass Spectrometry (MS): To confirm the molecular weight (204.23 g/mol ).
-
Infrared (IR) Spectroscopy: To identify key functional groups, particularly the strong absorbances characteristic of the nitro group (~1515 and 1333 cm⁻¹).[3]
-
Melting Point: To assess purity by comparing it to the literature value.
Section 4: Visualization of Mechanisms and Workflows
Fischer Indole Synthesis Mechanism
The diagram below illustrates the accepted Robinson mechanism for the Fischer indole synthesis, highlighting the critical acid-catalyzed steps.[5][8]
Caption: Key steps of the acid-catalyzed Fischer Indole synthesis.
Troubleshooting Workflow for Low Yield
This decision tree provides a logical path for diagnosing the cause of low product yield in either synthetic route.
Caption: A logical decision tree for diagnosing low-yield issues.
References
- 1. Page loading... [wap.guidechem.com]
- 2. This compound | 3484-22-8 | Benchchem [benchchem.com]
- 3. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 4. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. science.lpnu.ua [science.lpnu.ua]
- 7. researchgate.net [researchgate.net]
- 8. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 9. mdpi.com [mdpi.com]
Technical Support Center: Purification of Crude 2,3,3-Trimethyl-5-nitro-3H-indole
Welcome to the dedicated technical support guide for the purification of crude 2,3,3-Trimethyl-5-nitro-3H-indole (CAS: 3484-22-8). This document provides field-proven troubleshooting advice and detailed protocols designed for researchers, chemists, and drug development professionals. Our goal is to empower you to overcome common challenges and achieve high purity for this critical synthetic intermediate.
Section 1: Understanding the Compound and Common Impurities
This compound, also known as 5-Nitro-2,3,3-trimethylindolenine, is typically synthesized via electrophilic nitration of 2,3,3-trimethylindolenine using a mixture of concentrated nitric and sulfuric acids.[1][2] The crude product obtained from this reaction is rarely pure and often presents as a red, brown, or yellowish solid or oil.[1][3]
Common Impurities May Include:
-
Unreacted Starting Material: 2,3,3-trimethylindolenine.
-
Isomeric Byproducts: Although nitration is highly regioselective for the 5-position in the strongly acidic conditions required, trace amounts of other isomers can form.[2]
-
Over-Nitrated Products: Dinitro- derivatives, while less common under controlled conditions.
-
Acidic Residues: Trapped sulfuric or nitric acid from the synthesis.
-
Decomposition Products: Nitro-indoles can be sensitive to prolonged heating or certain conditions, which may lead to polymerization or degradation.[4]
A preliminary purity assessment by Thin Layer Chromatography (TLC) is crucial before selecting a purification strategy.
Section 2: Purification Workflow: From Crude Solid to Pure Compound
The choice of purification technique depends on the state of your crude product and the level of impurities. The following workflow provides a logical progression for achieving high purity.
Caption: Purification workflow for this compound.
Section 3: Detailed Experimental Protocols
Protocol 1: Recrystallization from Methanol
Recrystallization is the most common and efficient method for purifying this compound, especially if the crude product is a solid.[1] The principle relies on the difference in solubility of the desired compound and impurities in a chosen solvent at different temperatures.
Step-by-Step Methodology:
-
Solvent Selection: Methanol is a suitable solvent for this compound.[1]
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot methanol required to fully dissolve the solid. This is a critical step; adding too much solvent will significantly reduce your yield.
-
Hot Filtration (Optional but Recommended): If you observe any insoluble impurities (e.g., dust, inorganic salts), perform a hot gravity filtration to remove them. This prevents them from co-precipitating with your product.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the resulting crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter with a small amount of ice-cold methanol to remove any soluble impurities adhering to the crystal surface.
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent. The final product should be a reddish or yellowish solid.[1][2]
Protocol 2: Flash Column Chromatography
If recrystallization fails to yield a pure product, or if your crude material is an intractable oil, column chromatography is the next logical step. For related indole structures, silica gel with a non-polar eluent system is effective.[5][6]
Step-by-Step Methodology:
-
Stationary Phase: Prepare a silica gel slurry in your starting eluent and pack a glass column.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent mixture). Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting dry powder to the top of the packed column (dry loading). This technique generally results in better separation.
-
Eluent System: A gradient system of Ethyl Acetate in Hexane or Petroleum Ether is a good starting point. Begin with a low polarity mixture (e.g., 5% Ethyl Acetate) and gradually increase the polarity. Monitor the separation by collecting fractions and analyzing them via TLC.
-
Fraction Collection: Collect the fractions containing the pure product, identified by a single spot on the TLC plate with the correct Rf value.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified compound.
Section 4: Troubleshooting Guide
| Problem / Observation | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield After Recrystallization | 1. Too much solvent was used during the dissolution step. 2. The product is highly soluble in the wash solvent. 3. Premature crystallization occurred during hot filtration. | 1. Concentrate the filtrate by boiling off some solvent and attempt to recrystallize again. 2. Ensure the wash solvent is ice-cold and use a minimal amount. 3. Ensure your filtration apparatus is pre-heated to prevent cooling. |
| Product Crashes Out as an Oil, Not Crystals | 1. The solution cooled too quickly. 2. High concentration of impurities is depressing the melting point. 3. Residual water is present. | 1. Re-dissolve the oil in hot solvent and allow it to cool much more slowly. Try scratching the inside of the flask with a glass rod to induce crystallization. 2. Attempt to purify a small portion via column chromatography to remove impurities, then use the pure solid to seed the oily mixture. 3. Ensure all glassware and solvents are dry. |
| Final Product is Dark Brown/Black | 1. Product decomposition due to excessive heat during synthesis or purification.[4] 2. Presence of persistent colored impurities or polymeric byproducts. | 1. Avoid prolonged heating. If using a rotary evaporator, use a moderate temperature water bath. 2. Try treating a solution of the product in an organic solvent (e.g., ethyl acetate) with a small amount of activated charcoal, followed by filtration through celite. Then proceed with recrystallization or chromatography. |
| Multiple Spots on TLC After Purification | 1. The chosen purification method was ineffective for the specific impurities present. 2. The compound is degrading on the silica TLC plate. | 1. If recrystallization failed, proceed to column chromatography. Ensure you have optimized the eluent system for good separation between spots. 2. For sensitive compounds, you can run a TLC on a plate that has been treated with a base like triethylamine or use a different stationary phase like alumina.[3] |
| Crude Product Won't Solidify After Synthesis | 1. Residual acid from the reaction workup. 2. Presence of unreacted starting material or oily byproducts. | 1. Ensure the crude product has been thoroughly neutralized and washed. Dissolve the oil in a solvent like ethyl acetate, wash with a saturated sodium bicarbonate solution, then with brine, dry over anhydrous MgSO₄, and concentrate. 2. Proceed directly to column chromatography for purification. |
Section 5: Frequently Asked Questions (FAQs)
Q1: What is the expected appearance and physical state of pure this compound? Pure this compound is typically a solid, described as pale yellow to brown granules or powder.[2]
Q2: What analytical data can be used to confirm the structure and purity?
-
¹H-NMR: The proton NMR spectrum is highly characteristic. Published data shows aromatic protons in the δ 7.6-8.3 ppm range and two singlets for the methyl groups around δ 2.36 ppm (C2-CH₃) and δ 1.37 ppm (C3-(CH₃)₂).[1]
-
¹³C-NMR: Carbon NMR can further confirm the structure.[1]
-
Mass Spectrometry (MS): The expected molecular ion peak would correspond to its molecular weight of 204.23 g/mol .[2]
-
Melting Point: A sharp melting point is a good indicator of purity. The reported melting point range is 125.0 to 132.0 °C.
Q3: Is the compound stable? What are the recommended storage conditions? The compound should be stored in a cool, dark place, preferably below 15°C and under an inert atmosphere, as it may be air-sensitive. Indole derivatives, particularly those with nitro groups, can be sensitive to light and heat.[5]
Q4: Can I use a different recrystallization solvent? Yes, solvent screening is a standard practice. A good recrystallization solvent should dissolve the compound well when hot but poorly when cold. Ethanol, isopropanol, or mixtures like acetone/ether[5] or ethyl acetate/hexane could be viable alternatives. Always test on a small scale first.
Q5: My column chromatography separation is poor. What can I do? Poor separation can be due to several factors.[7]
-
Optimize Eluent: Systematically test different ratios of your polar and non-polar solvents using TLC to find the system that gives the best separation (difference in Rf values).
-
Column Dimensions: Use a longer, thinner column for better resolution.
-
Loading Technique: Ensure you are not overloading the column. The amount of crude material should typically be 1-5% of the mass of the silica gel. Use the dry loading method described in the protocol.
References
- 1. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 2. This compound | 3484-22-8 | Benchchem [benchchem.com]
- 3. reddit.com [reddit.com]
- 4. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rsc.org [rsc.org]
- 6. WO2019165809A1 - Method for preparing 2-nitroindole derivatives - Google Patents [patents.google.com]
- 7. youtube.com [youtube.com]
Technical Support Center: Troubleshooting Common Impurities in the Synthesis of Substituted Indoles
For Researchers, Scientists, and Drug Development Professionals
The synthesis of substituted indoles is a critical process in the development of new pharmaceuticals and functional materials. However, these syntheses are often fraught with challenges, leading to the formation of impurities that can complicate purification and impact final product quality. This technical support center provides a structured approach to identifying, mitigating, and eliminating common impurities encountered in popular indole synthesis methodologies.
Frequently Asked Questions (FAQs)
This section addresses the most common initial queries researchers have when encountering problems in their indole syntheses.
Q1: My Fischer indole synthesis is producing a lot of tar-like material. What's causing this and how can I stop it?
A: Tar formation is a frequent issue in Fischer indole synthesis, often resulting from the harsh acidic conditions and high temperatures required.[1] This can lead to the polymerization of the starting materials, intermediates, or the indole product itself. To mitigate this, consider the following:
-
Optimize the Acid Catalyst: The choice and concentration of the acid are critical. While strong Brønsted acids like hydrochloric acid (HCl) and sulfuric acid (H₂SO₄) are common, Lewis acids such as zinc chloride (ZnCl₂) or solid acid catalysts can offer milder conditions and reduce side reactions.[1][2]
-
Control the Temperature: Excessive heat can accelerate the decomposition and polymerization processes. It's crucial to carefully control the reaction temperature and avoid unnecessary overheating.[1]
-
Solvent Selection: The right solvent can improve the solubility of intermediates and byproducts, which can sometimes reduce tar formation.
Q2: I'm getting a mixture of regioisomers from my Fischer indole synthesis with an unsymmetrical ketone. How can I improve the selectivity?
A: The formation of two regioisomeric indoles is a common challenge when using unsymmetrical ketones.[3] The regioselectivity is influenced by both steric effects and the acidity of the reaction medium.[3][4] To improve the selectivity for the desired isomer:
-
Vary the Acid Catalyst: Different acid catalysts can favor the formation of one regioisomer over the other. Experimenting with a range of Brønsted and Lewis acids is recommended.[5]
-
Modify Reaction Conditions: Adjusting the temperature and reaction time can also influence the product ratio.
Q3: My Bischler-Moehlau indole synthesis has a very low yield. What are the typical reasons?
A: The Bischler-Moehlau synthesis is known for its often harsh reaction conditions, which can lead to poor yields.[6] Key factors affecting the yield include:
-
Reaction Conditions: High temperatures and the use of excess aniline can lead to side reactions and decomposition.[6] Milder, more recently developed methods, including the use of lithium bromide as a catalyst or microwave irradiation, may improve yields.[6]
-
Substrate Reactivity: The reaction is highly dependent on the specific α-bromo-acetophenone and aniline used, and yields can be unpredictable.[7]
Q4: In my palladium-catalyzed indole synthesis, the reaction is stalling or failing. What should I check?
A: Palladium-catalyzed methods, like the Larock or Buchwald-Hartwig reactions, are sensitive to several factors that can inhibit the catalyst:
-
Catalyst Deactivation: The palladium catalyst can be deactivated by impurities in the starting materials or by exposure to air. Ensure that all reagents are pure and the reaction is carried out under an inert atmosphere.
-
Ligand Choice: The choice of ligand is crucial for the stability and activity of the palladium catalyst.
-
Reaction Conditions: The base, solvent, and temperature all play a significant role in the catalytic cycle and may need to be optimized for your specific substrates.
Troubleshooting Guides
This section provides more in-depth, step-by-step guidance for resolving common and complex issues.
Guide 1: Fischer Indole Synthesis - Managing Impurities
The Fischer indole synthesis is a robust method, but it is prone to several side reactions.
Problem: Formation of Isomeric Byproducts with Unsymmetrical Ketones
-
Root Cause: The use of an unsymmetrical ketone can lead to the formation of two different enamine intermediates, resulting in a mixture of indole regioisomers.[3][5] The ratio of these isomers is determined by the relative stability of the transition states leading to their formation.
-
Troubleshooting Workflow:
Caption: Workflow for optimizing regioselectivity in Fischer indole synthesis.
Step-by-Step Mitigation Protocol:
-
Acid Catalyst Screening: Set up a series of small-scale experiments with different acid catalysts (e.g., polyphosphoric acid, sulfuric acid, zinc chloride). The acidity of the medium is a major factor in controlling regioselectivity.[4]
-
Temperature Adjustment: Vary the reaction temperature to determine if there is a kinetic or thermodynamic preference for the formation of one isomer.
-
Solvent Effects: Investigate the influence of solvent polarity on the product distribution.
-
Purification: If a mixture is unavoidable, develop a robust column chromatography method to separate the isomers.
Problem: Product Decomposition and Low Yields
-
Root Cause: The harsh acidic conditions and high temperatures can lead to the decomposition of the starting materials, intermediates, or the final indole product.[1][3]
-
Troubleshooting Workflow:
Caption: A systematic approach to addressing low yields and decomposition.
Step-by-Step Mitigation Protocol:
-
Purity of Starting Materials: Ensure the phenylhydrazine and ketone/aldehyde are of high purity, as impurities can lead to side reactions.[3]
-
Reaction Monitoring: Use Thin Layer Chromatography (TLC) to track the progress of the reaction and stop it as soon as the starting material is consumed to avoid product degradation.[3]
-
Milder Conditions: If decomposition persists, explore milder catalysts or alternative indole syntheses that do not require harsh conditions.
Guide 2: Palladium-Catalyzed Indole Synthesis - Overcoming Common Hurdles
Palladium-catalyzed reactions offer a milder alternative for indole synthesis but come with their own set of challenges.
Problem: Incomplete Conversion or No Reaction
-
Root Cause: This is often due to an inactive catalyst, which can be caused by impurities, oxygen, or an inappropriate choice of ligand or base.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for palladium-catalyzed indole synthesis.
Step-by-Step Mitigation Protocol:
-
Inert Atmosphere: Ensure the reaction is performed under a strict inert atmosphere of nitrogen or argon to prevent oxidation of the palladium catalyst.
-
Reagent Purity: Use high-purity starting materials and dry, deoxygenated solvents.
-
Ligand and Base Screening: The choice of phosphine ligand and base is critical. A screening of different ligands and bases (e.g., potassium carbonate, cesium carbonate) may be necessary to find the optimal conditions for your substrate.
Purification of Substituted Indoles
The final step in any synthesis is the purification of the desired product. The following table summarizes common impurities and suggested purification methods.
| Impurity Type | Common Source | Recommended Purification Method |
| Unreacted Starting Materials | Incomplete reaction | Column chromatography, recrystallization |
| Regioisomers | Use of unsymmetrical ketones | Column chromatography, preparative HPLC |
| Polymeric/Tarry Materials | Decomposition under harsh conditions | Filtration, trituration with a non-polar solvent |
| Inorganic Salts | From reagents or workup | Aqueous workup, filtration |
| Catalyst Residues | Palladium-catalyzed reactions | Filtration through celite or silica, column chromatography |
References
- 1. benchchem.com [benchchem.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. benchchem.com [benchchem.com]
- 4. researchwithnj.com [researchwithnj.com]
- 5. Fischer indole synthesis on unsymmetrical ketones. The effect of the acid catalyst - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 6. Bischler–Möhlau indole synthesis - Wikipedia [en.wikipedia.org]
- 7. Mechanistic Considerations in the Synthesis of 2-Aryl-Indole Analogues under Bischler-Mohlau Conditions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Side Reactions in the Nitration of Indoles
Welcome to the technical support center for indole nitration. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this fundamental yet challenging reaction. Here, we will dissect common side reactions, provide in-depth troubleshooting strategies, and offer validated protocols to enhance the success of your synthetic endeavors.
The Challenge of Indole Nitration
The indole nucleus is a cornerstone in many biologically active molecules. Its functionalization via nitration is a key step in synthesizing numerous pharmaceutical agents. However, the electron-rich nature of the indole ring, particularly the pyrrole moiety, makes it highly susceptible to electrophilic attack and prone to undesirable side reactions under typical nitrating conditions.[1][2][3][4] Strong acids, often used in nitration, can lead to acid-catalyzed polymerization, resulting in low yields and the formation of intractable tars.[5][6][7]
This guide will address the most common issues encountered during indole nitration:
-
Polymerization and Tar Formation
-
Polynitration
-
Lack of Regioselectivity
-
Oxidation and Formation of Colored Impurities
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction is producing a dark, insoluble tar with a low yield of the desired 3-nitroindole. What is causing this?
A1: Acid-Catalyzed Polymerization.
This is the most frequent issue in indole nitration. The indole ring, especially at the C-3 position, is highly susceptible to protonation by strong acids like sulfuric acid (H₂SO₄).[5] This generates a reactive indoleninium cation, which then acts as an electrophile, attacking another indole molecule and initiating a chain polymerization reaction.[5]
Troubleshooting Strategies:
-
Avoid Strong Acids: Steer clear of potent acid catalysts like H₂SO₄.[5]
-
Employ Milder Nitrating Agents: Utilize non-acidic or milder nitrating agents such as benzoyl nitrate or acetyl nitrate.[5][7] A recently developed method using ammonium tetramethylnitrate with trifluoroacetic anhydride offers a non-acidic and non-metallic alternative.[8][9][10]
-
Low-Temperature Conditions: Perform the reaction at low temperatures (e.g., -10 °C to 0 °C) to minimize the rate of acid-catalyzed decomposition.[5]
Q2: I am observing significant amounts of dinitro and even trinitro-indoles in my product mixture. How can I favor mono-nitration?
A2: Over-Nitration (Polynitration).
The formation of multiple nitro groups is common when using highly reactive nitrating agents or an excess of the nitrating agent.[5][11] The initial nitro group does not sufficiently deactivate the ring to prevent further nitration, especially under harsh conditions.[12]
Troubleshooting Strategies:
-
Control Stoichiometry: Carefully control the amount of the nitrating agent. Use a slight excess (e.g., 1.05-1.1 equivalents) to ensure the consumption of the starting material without promoting polynitration.[5][11]
-
Switch to a Milder Reagent: Reagents like acetyl nitrate are less aggressive than mixed nitric and sulfuric acids, offering better control.[5]
-
Maintain Low Temperatures: Running the reaction at reduced temperatures (e.g., -20 °C to 0 °C) can decrease the rate of the second nitration step more significantly than the first.[5]
-
Monitor Reaction Progress: Closely monitor the reaction using TLC or LC-MS and quench it as soon as the starting material is consumed.[11]
-
N-Protection: Protecting the indole nitrogen with groups like tosyl (Ts) or tert-butyloxycarbonyl (Boc) can modulate the ring's reactivity and improve selectivity for mono-nitration.[5]
Q3: My nitration is not selective, and I'm getting a mixture of 3-, 5-, and 6-nitroindoles. How can I control the regioselectivity?
A3: Lack of Regioselectivity.
The C-3 position is electronically favored for electrophilic attack.[5] However, reaction conditions can significantly influence the isomeric ratio. Under strongly acidic conditions, protonation at C-3 deactivates the pyrrole ring, leading to nitration on the benzene ring, typically at the C-5 and C-6 positions.[6]
Troubleshooting Strategies:
-
For C-3 Nitration: Use milder, non-acidic reagents like benzoyl nitrate or acetyl nitrate at low temperatures.[5][6] The (NMe₄)NO₃ / TFAA system is also highly selective for the C-3 position.[6][8]
-
For C-5 Nitration: Nitration of a C-2 substituted indole under strongly acidic conditions (e.g., HNO₃/H₂SO₄) can favor the C-5 position.[6][7]
-
For C-6 Nitration: The use of N-sulfonyl protected indoles can lead to the formation of the 6-nitro isomer.[5]
-
For C-7 Nitration: Direct nitration to the C-7 position is challenging due to steric hindrance and electronic factors.[6][13] An indirect method involving the nitration of 1-acetylindoline-2-sulfonate followed by hydrolysis is an effective strategy.[6]
Q4: My final product is contaminated with colored impurities that are difficult to remove by chromatography. What are these, and how can I prevent them?
A4: Oxidation and Nitroso Compounds.
Colored impurities often arise from oxidation of the electron-rich indole ring or the formation of N-nitrosoindoles.[5] N-nitrosoindoles can form in the presence of nitrous acid, which can be a byproduct or an impurity in the nitric acid.[5]
Troubleshooting Strategies:
-
Use Pure Reagents: Ensure the purity of your starting materials and reagents. Use freshly opened or purified nitric acid to minimize nitrous acid content.
-
Inert Atmosphere: For highly sensitive substrates, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation from atmospheric oxygen.[6][11]
-
Degas Solvents: Use degassed solvents to remove dissolved oxygen.[6]
-
Temperature Control: Maintaining low reaction temperatures is crucial to minimize oxidative side reactions.[11]
Comparative Data on Nitrating Agents
The choice of nitrating agent is critical for a successful indole nitration. The following table summarizes the performance of various agents.
| Nitrating Agent | Typical Conditions | Major Product(s) | Common Side Products | Key Advantages | Key Disadvantages |
| HNO₃ / H₂SO₄ | 0 °C to RT | 5- and 6-nitroindoles | Polymerization, dinitro products, oxidation byproducts | Inexpensive, powerful | Low yield for 3-nitroindole, poor regioselectivity, harsh conditions |
| Benzoyl Nitrate | Low temp (-10 °C) | 3-nitroindole | Dinitro products (if excess) | Good C-3 selectivity, non-acidic | Reagent needs to be prepared |
| Acetyl Nitrate | Low temp (-10 °C to 0 °C) | 3-nitroindole | Dinitro products, colored impurities | Good C-3 selectivity, milder than mixed acid | Can be unstable, potential for oxidation |
| (NMe₄)NO₃ / TFAA | Sub-room temp | 3-nitroindole | Minimal | High C-3 regioselectivity, non-acidic, non-metallic | Requires specific reagents |
| Ethyl Nitrate / NaOEt | Low temp | 3-nitroindole | Non-acidic conditions | Requires strong base |
Experimental Protocols
Protocol 1: Regioselective Synthesis of 3-Nitroindole using Acetyl Nitrate
This protocol emphasizes mild conditions to favor C-3 nitration and minimize side reactions.
Step-by-Step Methodology:
-
Preparation of Acetyl Nitrate: In a separate flask, carefully add 1.1 equivalents of fuming nitric acid to a cooled (0 °C) solution of acetic anhydride. Maintain the temperature below 10 °C during the addition. This mixture should be used immediately.
-
Reaction Setup: Dissolve 1.0 equivalent of indole in acetic anhydride in a three-necked flask equipped with a thermometer and a dropping funnel.
-
Cooling: Cool the indole solution to -10 °C using an ice-salt bath.
-
Addition of Nitrating Agent: Add the freshly prepared, pre-cooled acetyl nitrate solution dropwise to the indole solution, ensuring the internal temperature does not rise above -5 °C.[5]
-
Reaction Monitoring: Stir the mixture at low temperature for 15-30 minutes after the addition is complete. Monitor the reaction progress by TLC.
-
Quenching: Once the starting material is consumed, quench the reaction by pouring it onto crushed ice.
-
Work-up and Purification: Neutralize the mixture with a solid base like sodium carbonate. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Protocol 2: Synthesis of 5-Nitro-2-methylindole using Mixed Acid
This protocol demonstrates the conditions that favor nitration on the benzene ring for substituted indoles.
Step-by-Step Methodology:
-
Reaction Setup: In a flask, dissolve 1.0 equivalent of 2-methylindole in concentrated sulfuric acid at a low temperature (e.g., 0 °C).[6]
-
Preparation of Nitrating Mixture: In a separate flask, carefully prepare a nitrating mixture by adding 1.1 equivalents of concentrated nitric acid to concentrated sulfuric acid. Keep this mixture cooled in an ice bath.
-
Nitration: Add the cold nitrating mixture dropwise to the stirred solution of 2-methylindole, maintaining the temperature at 0-5 °C.
-
Reaction and Quenching: Stir the reaction mixture at 0-5 °C for 1-2 hours. Pour the mixture over crushed ice to quench the reaction.
-
Work-up and Purification: Neutralize the acidic solution with a base (e.g., NaOH solution) until the product precipitates. Filter the solid, wash with cold water, and dry. Recrystallize the crude product from a suitable solvent like ethanol/water.
Visualizing Troubleshooting & Mechanisms
Troubleshooting Workflow for Indole Nitration
Caption: A decision tree for troubleshooting common indole nitration issues.
Mechanism of Acid-Catalyzed Polymerization
Caption: The acid-catalyzed polymerization pathway of indole.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Recent Advances on the C2-Functionalization of Indole via Umpolung - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. bhu.ac.in [bhu.ac.in]
- 8. Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03193D [pubs.rsc.org]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. experts.umn.edu [experts.umn.edu]
- 13. A Short Review of C7 – H Bond Functionalization of Indole/Indoline - International Journal of Research and Innovation in Applied Science (IJRIAS) [rsisinternational.org]
Technical Support Center: Optimizing the Fischer Indole Synthesis
Welcome to the technical support center for the Fischer indole synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this powerful reaction. Here, we will address common challenges, provide detailed troubleshooting protocols, and explain the causality behind experimental choices to ensure the success of your indole syntheses.
Core Principles: Understanding the "Why" Behind the Fischer Indole Synthesis
The Fischer indole synthesis is a robust and versatile method for constructing the indole nucleus, a privileged scaffold in medicinal chemistry.[1] The reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ from an arylhydrazine and a carbonyl compound (an aldehyde or ketone).[2][3] A thorough understanding of the mechanism is critical for effective troubleshooting.
The reaction proceeds through several key steps:
-
Formation of Phenylhydrazone: The arylhydrazine reacts with an aldehyde or ketone to form a phenylhydrazone.[2]
-
Tautomerization: The phenylhydrazone isomerizes to its more reactive enamine tautomer.[2][4]
-
[5][5]-Sigmatropic Rearrangement: This is the crucial bond-forming step, where a new carbon-carbon bond is created, leading to a diimine intermediate.[2][3]
-
Aromatization and Cyclization: The intermediate loses a molecule of ammonia, followed by cyclization and proton loss to form the stable, aromatic indole ring.[2][6]
Caption: Figure 1: The Fischer Indole Synthesis Mechanism
Frequently Asked Questions (FAQs)
Q1: What are the essential starting material requirements for a successful Fischer indole synthesis?
A1: To perform a Fischer indole synthesis, you need three primary components:
-
An arylhydrazine: Substituted phenylhydrazines can be used to generate diverse indole products.[2]
-
An aldehyde or ketone: A critical requirement is that the carbonyl compound must possess at least two alpha-hydrogens to facilitate the formation of the necessary enamine intermediate.[6]
-
An acid catalyst: This can be either a Brønsted acid (e.g., HCl, H₂SO₄, p-toluenesulfonic acid) or a Lewis acid (e.g., ZnCl₂, BF₃·OEt₂, AlCl₃).[3][7]
Q2: Can I synthesize the parent, unsubstituted indole using this method?
A2: The direct synthesis of the parent indole using acetaldehyde is often problematic and can fail under standard conditions.[8][9] However, it is possible to use pyruvic acid as the carbonyl partner to form 2-indolecarboxylic acid, which can then be decarboxylated upon heating to yield the unsubstituted indole.[6][8]
Q3: Why is the choice of acid catalyst so critical?
A3: The acid catalyst is fundamental to the reaction's success as it facilitates several key mechanistic steps, including the tautomerization to the enamine and the subsequent[5][5]-sigmatropic rearrangement.[10] The strength and type of acid can significantly influence the reaction rate, overall yield, and, in the case of unsymmetrical ketones, the regioselectivity of the final product.[1][11]
Q4: My reaction is giving a low yield. What are the most likely causes?
A4: Low yields in Fischer indole synthesis can often be traced back to several factors:
-
Inappropriate Acid Catalyst: The chosen acid may be too weak to effectively promote the reaction or, conversely, too strong, leading to the degradation of your starting material or product.[8][10]
-
Suboptimal Reaction Conditions: The reaction is highly sensitive to temperature.[12] If the temperature is too low, the key rearrangement step may be too slow. If it's too high, it can lead to decomposition and the formation of tarry byproducts.[12]
-
Unfavorable Substrate Electronics: Electron-donating substituents on the phenylhydrazine can sometimes lead to undesired side reactions by stabilizing an iminylcarbocation intermediate, which competes with the desired sigmatropic rearrangement.[8][13]
-
Steric Hindrance: Bulky groups on either the arylhydrazine or the carbonyl compound can impede the crucial cyclization step.[8]
Troubleshooting Guide: From Failed Reactions to Optimized Yields
This section provides a systematic approach to troubleshooting common issues encountered during the Fischer indole synthesis.
Caption: Figure 2: Troubleshooting Workflow
Issue 1: Low or No Yield
| Potential Cause | Underlying Rationale & Explanation | Suggested Solution |
| Inappropriate Acid Catalyst | The acid may be too weak to facilitate the necessary protonation and tautomerization steps, or too harsh, leading to decomposition.[8][10] Lewis acids are often milder and can be beneficial for sensitive substrates.[8] | Screen a panel of both Brønsted (p-TsOH, H₂SO₄) and Lewis acids (ZnCl₂, BF₃·OEt₂). For substrates prone to degradation, consider milder acids like acetic acid.[4] |
| Suboptimal Temperature | The reaction is highly temperature-dependent.[12] Too low, and the activation barrier for the[5][5]-sigmatropic rearrangement is not overcome. Too high, and side reactions or decomposition can occur.[8][12] | Begin with literature-reported conditions for similar substrates.[4] Systematically vary the temperature in 10°C increments and monitor the reaction progress by TLC or LC-MS. In some cases, a specific temperature, such as 80°C, has been found to be optimal.[11] |
| Poor Solvent Choice | The solvent affects the solubility of reactants and intermediates, and its polarity can influence the stability of charged intermediates.[5][12] Inadequate solubility can stall the reaction. | Test a range of solvents. Acetic acid can serve as both a catalyst and a solvent.[4] For some syntheses, tert-butanol has been used successfully.[11] In cases of decomposition at high temperatures, diluting with an inert solvent like sulfolane can be beneficial.[5] |
| Unstable Hydrazone Intermediate | The intermediate phenylhydrazone may be unstable under the reaction conditions, leading to decomposition before cyclization. | Consider a two-step procedure where the hydrazone is pre-formed and isolated before subjecting it to the cyclization conditions.[7] |
Issue 2: Messy Reaction Mixture (Multiple Spots on TLC)
| Potential Cause | Underlying Rationale & Explanation | Suggested Solution |
| Substrate or Product Decomposition | The combination of high temperature and strong acid can be too harsh for certain substrates, leading to a complex mixture of byproducts.[8] | Try using a milder Lewis acid catalyst (e.g., ZnCl₂) or running the reaction at a lower temperature for a longer duration.[8] |
| Competing Side Reactions | Unwanted side reactions such as aldol condensations or Friedel-Crafts alkylations can occur, reducing the yield of the desired indole.[9] | Adjust the stoichiometry or the order of reagent addition. Purifying the hydrazone intermediate before the cyclization step can often lead to a cleaner reaction.[8] |
| Oxidation of the Indole Product | Indoles can be susceptible to oxidation, especially under harsh acidic conditions and at elevated temperatures.[8] | Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to minimize oxidative side products.[8] |
| Formation of Regioisomers | When using unsymmetrical ketones, two different enamine intermediates can form, leading to a mixture of isomeric indole products.[2] | The choice of acid and solvent can influence regioselectivity. A systematic screening of conditions may be necessary to favor the desired isomer. In some cases, a weakly acidic medium may favor indolization towards the more functionalized carbon.[4] Chromatographic separation of the isomers will likely be required.[4] |
Data & Protocols for Optimization
Table 1: Comparison of Common Acid Catalysts
| Catalyst | Type | Typical Conditions | Advantages | Disadvantages | References |
| Zinc Chloride (ZnCl₂) | Lewis Acid | 1-2 eq., neat or in solvent (e.g., EtOH), 80-150°C | Often milder, good for sensitive substrates. | Requires anhydrous conditions. | [1][7] |
| Boron Trifluoride Etherate (BF₃·OEt₂) | Lewis Acid | 1-2 eq., in solvent (e.g., AcOH, CH₂Cl₂), RT to reflux | Effective catalyst, widely used. | Moisture sensitive, corrosive. | [1][11] |
| Polyphosphoric Acid (PPA) | Brønsted Acid | Used as solvent/catalyst, 100-180°C | Strong dehydrating agent, often gives high yields. | Viscous, difficult to work with, can be harsh. | [4][7] |
| p-Toluenesulfonic Acid (p-TsOH) | Brønsted Acid | Catalytic (0.1-0.2 eq.), in solvent (e.g., Toluene, t-BuOH), reflux | Easy to handle solid, effective. | Can be harsh for some substrates. | [7][11] |
| Acetic Acid (AcOH) | Brønsted Acid | Used as solvent/catalyst, reflux | Mild, can act as both solvent and catalyst. | May not be strong enough for all substrates. | [4] |
Experimental Protocol: Screening Acid Catalysts for Optimal Indole Synthesis
-
Preparation: In parallel reaction vials, place your arylhydrazine (1.0 eq.) and carbonyl compound (1.1 eq.).
-
Solvent Addition: Add the chosen reaction solvent (e.g., ethanol, acetic acid, or toluene) to each vial to achieve a consistent concentration (e.g., 0.5 M).
-
Catalyst Addition: To each vial, add a different acid catalyst (e.g., ZnCl₂, p-TsOH, BF₃·OEt₂) in an appropriate amount (e.g., 1.2 equivalents for Lewis acids, 0.2 equivalents for Brønsted acids).
-
Reaction: Seal the vials and place them in a pre-heated reaction block at a starting temperature (e.g., 80°C).
-
Monitoring: After a set time (e.g., 2 hours), take an aliquot from each reaction, quench with a saturated NaHCO₃ solution, extract with ethyl acetate, and analyze by TLC or LC-MS to determine the extent of product formation and the presence of byproducts.
-
Analysis: Compare the results to identify the most promising catalyst for your specific substrate. Further optimization of temperature and reaction time can then be performed with the selected catalyst.
References
- 1. benchchem.com [benchchem.com]
- 2. Fischer Indole Synthesis: Steps, Mechanism & Key Applications [vedantu.com]
- 3. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. testbook.com [testbook.com]
- 8. benchchem.com [benchchem.com]
- 9. scienceinfo.com [scienceinfo.com]
- 10. benchchem.com [benchchem.com]
- 11. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]
- 12. benchchem.com [benchchem.com]
- 13. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Navigating the Regioselective Synthesis of Nitroindoles
Welcome, researchers and drug development professionals. This guide is designed to be your dedicated resource for overcoming the significant hurdles in the regioselective synthesis of nitroindoles. The indole nucleus, while a cornerstone of countless pharmaceuticals, presents a unique set of challenges during electrophilic nitration due to its high electron density and sensitivity to acidic conditions. This document provides field-proven insights, troubleshooting protocols, and in-depth explanations to help you achieve your desired regioisomer with higher yield and purity.
Frequently Asked Questions (FAQs)
Here we address the most common questions and challenges encountered in the laboratory when attempting to control the position of nitration on the indole ring.
Q1: Why is the direct nitration of indole so notoriously difficult to control?
The difficulty stems from the inherent electronic properties and reactivity of the indole scaffold. The pyrrole ring is exceptionally electron-rich, making the C-3 position the most nucleophilic and thus the primary site for electrophilic attack under mild, non-acidic conditions.[1][2] However, the reaction is complicated by several factors:
-
Acid-Catalyzed Polymerization: Under strongly acidic conditions (e.g., HNO₃/H₂SO₄), the indole nucleus is highly prone to acid-catalyzed polymerization. Protonation at the C-3 position generates a reactive indoleninium cation which can attack another indole molecule, leading to the formation of intractable dark tars and dramatically reducing the yield of the desired product.[1][3]
-
Competing Regioselectivity: If polymerization is avoided, protonation at C-3 deactivates the pyrrole ring towards further electrophilic attack. This shifts the reaction to the less reactive benzene ring, typically resulting in a mixture of 5- and 6-nitroindoles, as these positions are the most electronically favored on the protonated intermediate.[1]
-
Over-reaction: The activating nature of the indole ring can make it susceptible to dinitration, especially with potent nitrating agents or if reaction conditions are not strictly controlled.[3]
Q2: My goal is 3-nitroindole. How can I avoid nitration on the benzene ring?
To achieve selective C-3 nitration, you must avoid the strongly acidic conditions that lead to C-3 protonation. The most successful strategies employ milder, non-acidic nitrating agents that can perform the electrophilic substitution without causing polymerization.
A highly effective modern approach involves the in situ generation of trifluoroacetyl nitrate from tetramethylammonium nitrate ((NMe₄)NO₃) and trifluoroacetic anhydride (TFAA).[4][5][6][7] This method proceeds under non-acidic and non-metallic conditions, offering excellent regioselectivity for the C-3 position.[4][5][6] Protecting the indole nitrogen with an electron-withdrawing group, such as a Boc-group, can also help modulate the ring's reactivity and improve selectivity.[3][4]
Q3: I'm getting a mixture of isomers, primarily 5- and 6-nitroindoles. How can I improve selectivity?
Achieving high selectivity between the C-5 and C-6 positions via direct nitration is challenging as they have similar reactivity. However, selectivity can be influenced by:
-
Substitution: Introducing a substituent at the C-2 position (e.g., 2-methylindole) can direct nitration preferentially to the C-5 position under strongly acidic conditions.[1][8]
-
Indirect Methods: Often, the most reliable way to obtain a single isomer is to abandon direct nitration in favor of a multi-step synthesis that builds the nitro-substituted indole from a pre-functionalized precursor. For example, 5-nitroindole can be synthesized with high purity by nitrating a protected intermediate like 2-sodium sulfonate-1-acetylindole, followed by hydrolysis.[9] Similarly, specific syntheses for 6-nitroindole derivatives have been developed starting from enaminones and nitroaromatic compounds, completely avoiding the direct nitration of an indole core.[10][11][12]
Q4: The synthesis of 4-nitroindole and 7-nitroindole seems impossible by direct nitration. What are the established strategies?
You are correct; the C-4 and C-7 positions are sterically hindered and electronically disfavored for direct electrophilic attack. High-yielding syntheses of these isomers rely exclusively on indirect methods where the indole ring is formed from a starting material that already contains the nitro group in the desired position.
-
For 4-Nitroindole: A robust and widely cited method is a variation of the Reissert indole synthesis.[13] This procedure starts with a substituted aniline, such as 2-methyl-3-nitroaniline, which is converted to an imidate and then cyclized to form the 4-nitroindole structure.[13][14]
-
For 7-Nitroindole: An effective strategy involves using a protected indoline precursor. A patented method describes the nitration of sodium 1-acetylindoline-2-sulfonate. This blocks the highly reactive positions and directs the nitration to the C-7 position. Subsequent hydrolysis removes the protecting groups and re-forms the indole double bond to yield 7-nitroindole.[1]
Q5: My reaction turned into a dark, insoluble tar. What happened and how can I prevent it?
The formation of a dark, insoluble tar is the classic sign of acid-catalyzed polymerization of the indole starting material.[1][3] This is the most common failure mode when using strong acids.
Prevention Strategies:
-
Avoid Strong Acids: Do not use standard nitrating mixtures like HNO₃/H₂SO₄ on unsubstituted indole.
-
Use Milder Reagents: Switch to non-acidic nitrating systems like benzoyl nitrate or the (NMe₄)NO₃/TFAA system for C-3 nitration.[3][4]
-
Maintain Low Temperatures: Perform the reaction at low temperatures (e.g., 0 °C to -20 °C) to minimize the rate of decomposition and polymerization.[3]
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) using pure, degassed solvents to prevent oxidative side reactions that can contribute to colored impurities.[1]
Q6: How can I minimize the formation of dinitrated side products?
Dinitration occurs when the initial mono-nitroindole product is reactive enough to undergo a second nitration.[3] To prevent this:
-
Control Stoichiometry: Use a minimal excess of the nitrating agent (e.g., 1.05-1.1 equivalents).[3]
-
Low Temperature: Keep the reaction temperature as low as possible to decrease the rate of the second nitration, which typically has a higher activation energy than the first.[3]
-
Milder Reagents: Employ less aggressive nitrating agents. Reagents like acetyl nitrate are less prone to causing over-nitration compared to mixed acid.[3]
-
Reaction Monitoring: Monitor the reaction closely by TLC and quench it as soon as the starting material is consumed to avoid prolonged exposure of the product to the nitrating agent.
Troubleshooting Guide: At-a-Glance
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Low Yield / Formation of Dark, Insoluble Tar | Acid-catalyzed polymerization of the indole starting material.[1][3] | Avoid strong acids (e.g., HNO₃/H₂SO₄). Use milder, non-acidic nitrating agents (e.g., acetyl nitrate, (NMe₄)NO₃/TFAA).[3] Perform the reaction at low temperatures under an inert atmosphere.[1] |
| Formation of Multiple Regioisomers (e.g., 3-, 5-, 6-) | Inappropriate reaction conditions for the desired selectivity. Direct nitration of an unsubstituted indole ring.[1] | For C-3: Use non-acidic conditions. For C-5/C-6: Use an N-protected or C-2 substituted indole under acidic conditions. For a single isomer, consider an indirect synthesis starting from a pre-nitrated precursor.[1][9] |
| Significant Formation of Dinitro- Products | Use of a highly reactive nitrating agent (e.g., mixed acid). Excess of the nitrating agent. Elevated reaction temperature or prolonged reaction time.[3] | Switch to a milder nitrating agent. Carefully control the stoichiometry of the nitrating agent (1.05-1.1 eq.). Maintain a low reaction temperature and monitor the reaction closely to quench upon completion.[3] |
| No Reaction or Incomplete Conversion | Nitrating agent is not active enough for the substrate. Poor solubility of the starting material. | For deactivated indoles, stronger conditions may be needed, but this risks side reactions. Ensure the substrate is fully dissolved; consider a co-solvent if necessary.[15] |
Data Summary: Comparison of Nitrating Agents
| Nitrating Agent | Typical Conditions | Major Isomer(s) on Unsubstituted Indole | Key Challenges & Remarks |
| HNO₃ / H₂SO₄ | Strong Acid, Low Temp | Mixture of 5- and 6-nitro | High risk of polymerization and tar formation. Very poor selectivity. Not recommended for unsubstituted indole.[1] |
| Benzoyl Nitrate | Non-acidic, Low Temp | 3-nitro | Milder alternative to mixed acid, favoring C-3 nitration.[8] |
| Acetyl Nitrate | Non-acidic, Low Temp | 3-nitro | Generally provides better control and reduces dinitration compared to mixed acid.[3] |
| (NMe₄)NO₃ / TFAA | Non-acidic, Anhydrous, 0-5 °C | 3-nitro (High Selectivity) | Excellent modern method for clean C-3 nitration. Avoids strong acids entirely.[4][5][16] |
Visualizing the Reaction Pathways
The choice of reaction conditions dictates the entire outcome of the synthesis by controlling the initial point of electrophilic attack.
Caption: Competing pathways in indole nitration based on reaction acidity.
Decision Workflow for Regioselective Synthesis
Use this workflow to select the appropriate synthetic strategy based on your target molecule.
Caption: Decision tree for selecting a nitroindole synthesis strategy.
Key Experimental Protocols
Protocol 1: Regioselective Synthesis of 3-Nitro-1-(tert-butoxycarbonyl)indole
This protocol is adapted from modern, non-acidic methods for achieving high C-3 selectivity.[4][6]
-
Reaction Setup: In a round-bottom flask under a nitrogen atmosphere, dissolve N-Boc-1H-indole (1.0 mmol) in anhydrous acetonitrile (5 mL).
-
Addition of Nitrate Source: Add tetramethylammonium nitrate (1.1 mmol) to the solution.
-
Cooling: Cool the mixture to 0 °C in an ice-water bath.
-
Addition of Activator: Slowly add a solution of trifluoroacetic anhydride (1.2 mmol) in anhydrous acetonitrile (2 mL) dropwise to the cooled mixture over 10 minutes.
-
Reaction Monitoring: Stir the reaction vigorously at 0 °C. Monitor the progress by thin-layer chromatography (TLC) using a hexane/ethyl acetate eluent system. The reaction is typically complete within 1-2 hours.
-
Work-up: Upon completion, carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the pure 3-nitro-1-(tert-butoxycarbonyl)indole.
Protocol 2: Synthesis of 4-Nitroindole via Reissert Cyclization
This protocol is a summary of the established Organic Syntheses procedure, an authoritative method for this challenging isomer.[13]
-
Imidate Formation: Prepare ethyl N-(2-methyl-3-nitrophenyl)formimidate from 2-methyl-3-nitroaniline. This step is crucial and is detailed in the primary literature.
-
Complex Preparation: In a separate beaker under cooling, add potassium ethoxide (0.13 mol) to a solution of diethyl oxalate (0.15 mol) in dry dimethylformamide (DMF). Use this complex immediately.
-
Cyclization: Pour the freshly prepared potassium ethoxide/diethyl oxalate complex into a solution of the ethyl N-(2-methyl-3-nitrophenyl)formimidate (0.10 mol) in dry dimethyl sulfoxide (DMSO).
-
Heating: Stir the resulting deep-red solution for 1 hour at approximately 40 °C. Do not exceed this temperature to avoid by-product formation. Monitor consumption of the starting material by TLC.[13]
-
Precipitation: Transfer the reaction mixture to a beaker and add water while stirring to induce smooth precipitation of the crude 4-nitroindole.
-
Purification: Filter the crude product and dry. The final purification is best achieved by sublimation (170 °C / 0.5 mm) to yield pure, yellow crystals of 4-nitroindole (mp 204–205 °C). Recrystallization from methanol or ethanol is also an option.[13]
References
- 1. benchchem.com [benchchem.com]
- 2. Electrophilic substitution at the indole [quimicaorganica.org]
- 3. benchchem.com [benchchem.com]
- 4. Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03193D [pubs.rsc.org]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. scribd.com [scribd.com]
- 7. Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. bhu.ac.in [bhu.ac.in]
- 9. Page loading... [guidechem.com]
- 10. Regioselective synthesis of 6-nitroindole derivatives from enaminones and nitroaromatic compounds via transition metal-free C–C and C–N bond formation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. Regioselective synthesis of 6-nitroindole derivatives from enaminones and nitroaromatic compounds via transition metal-free C–C and C–N bond formation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. Regioselective synthesis of 6-nitroindole derivatives from enaminones and nitroaromatic compounds via transition metal-free C-C and C-N bond formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. Page loading... [guidechem.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
Technical Support Center: Stability and Degradation of 2,3,3-Trimethyl-5-nitro-3H-indole
Welcome to the dedicated technical support resource for researchers, scientists, and drug development professionals working with 2,3,3-Trimethyl-5-nitro-3H-indole. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during experimental work involving this compound. As Senior Application Scientists, we have synthesized technical data with practical, field-proven insights to ensure the integrity of your research.
I. Understanding the Molecule: Key Stability-Influencing Features
This compound is a versatile intermediate in organic synthesis, characterized by a 3H-indole (indolenine) core, three methyl groups enhancing lipophilicity, and a strong electron-withdrawing nitro group at the 5-position.[1] This unique combination of functional groups dictates its reactivity and susceptibility to degradation under various experimental conditions. The stability of this compound is paramount for reproducible results, whether it is being used as a building block for azo dyes or as a scaffold in medicinal chemistry.
II. Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during your experiments, providing explanations for the underlying causes and actionable solutions.
Scenario 1: Inconsistent Reaction Yields or Purity
-
Question: My reaction yields are fluctuating, and I'm observing unexpected impurities in my final product. What could be the cause?
-
Answer: Inconsistent yields and the appearance of impurities often point to the degradation of your starting material, this compound, before or during the reaction. The nitro group is susceptible to reduction, and the indole ring can be sensitive to strong acids and oxidants.
-
Causality: The nitro group can be reduced to a nitroso, hydroxylamino, or amino group, especially in the presence of certain metals or reducing agents.[1][2] The 3H-indole core, under strongly acidic conditions, can undergo protonation of the nitrogen, which may alter its reactivity and stability.[1]
-
Troubleshooting Steps:
-
Verify Starting Material Purity: Before use, confirm the purity of your this compound using an appropriate analytical method like HPLC or NMR.
-
Control Reaction Conditions: Carefully control the temperature, as elevated temperatures can accelerate degradation. Ensure that your reaction environment is free from common reducing agents unless they are part of the intended reaction.
-
Solvent Purity: Use high-purity, dry solvents, as impurities in solvents can sometimes initiate degradation pathways.
-
-
Scenario 2: Color Change of the Compound Upon Storage
-
Question: My solid this compound, which is typically a pale yellow to brown powder, has darkened over time. Is it still usable?
-
Answer: A noticeable color change is a strong indicator of degradation. Nitroaromatic compounds can be sensitive to light and air (oxidation) over extended periods.
-
Causality: Photodegradation is a common issue for nitroaromatic compounds, potentially leading to the formation of colored byproducts.[3] Oxidation can also lead to the formation of impurities.
-
Troubleshooting Steps:
-
Proper Storage: Store the compound in a tightly sealed, amber glass vial to protect it from light and moisture. For long-term storage, consider an inert atmosphere (e.g., argon or nitrogen) and refrigeration.
-
Purity Re-assessment: Before using a sample that has changed color, re-analyze its purity to determine if it is still suitable for your intended application.
-
-
III. Frequently Asked Questions (FAQs)
Handling and Storage
-
Q1: What are the optimal storage conditions for this compound?
-
A1: It is recommended to store the solid compound at room temperature in a dry, well-ventilated place, away from heat and sources of ignition.[4][5] For enhanced stability, especially for long-term storage or high-purity applications, it is advisable to store it in a tightly sealed container under an inert atmosphere (argon or nitrogen) and protected from light. Some suppliers recommend refrigeration (2-8°C).[6][7]
-
-
Q2: What personal protective equipment (PPE) should be used when handling this compound?
-
A2: Standard laboratory PPE, including safety goggles, gloves, and a lab coat, should be worn. If there is a risk of generating dust, use a well-ventilated fume hood or local exhaust ventilation.[8]
-
Stability Under Different Conditions
-
Q3: How stable is this compound to light?
-
Q4: What is the thermal stability of this compound?
-
A4: The thermal decomposition of nitroaromatic compounds can be complex. Decomposition often begins with the cleavage of the C-NO2 bond.[10][11] While the exact decomposition temperature for this compound is not specified in the available literature, it is a solid with a reported melting point, suggesting it is stable at ambient temperatures. However, prolonged exposure to high temperatures should be avoided.
-
-
Q5: Is this compound stable in acidic and basic solutions?
-
A5: The stability of indole derivatives can be pH-dependent.[12] Under strongly acidic conditions, the indolenine nitrogen can be protonated, which may affect its stability and reactivity.[1] In alkaline conditions, the aromatic ring, activated by the electron-withdrawing nitro group, may be susceptible to nucleophilic attack.[3] It is advisable to perform preliminary stability tests in your specific acidic or basic reaction medium if the compound will be exposed for an extended period.
-
-
Q6: How does this compound behave in the presence of oxidizing and reducing agents?
-
A6: The nitro group is readily reduced to an amino group by various reducing agents, including catalytic hydrogenation (e.g., with Pd/C) or metals in acidic media (e.g., Fe in acetic acid or Zn).[1][13][14] Therefore, it is unstable in the presence of reducing agents. The indole ring can be susceptible to oxidation, so contact with strong oxidizing agents should be avoided unless it is the intended reaction.
-
IV. Experimental Protocols
Protocol 1: General Procedure for a Forced Degradation Study
Forced degradation studies are crucial for understanding the intrinsic stability of a compound and for developing stability-indicating analytical methods.[15][16][17][18][19]
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
-
Acidic Hydrolysis: To an aliquot of the stock solution, add an equal volume of 1N HCl. Heat the mixture (e.g., at 60°C) for a specified period (e.g., 2, 6, 12, 24 hours). Cool, neutralize with 1N NaOH, and dilute to the initial concentration with the solvent.
-
Alkaline Hydrolysis: To an aliquot of the stock solution, add an equal volume of 1N NaOH. Keep the mixture at room temperature or heat gently for a specified period. Cool, neutralize with 1N HCl, and dilute to the initial concentration.
-
Oxidative Degradation: To an aliquot of the stock solution, add an equal volume of 3% hydrogen peroxide. Keep the mixture at room temperature for a specified period.
-
Thermal Degradation: Store the solid compound in a hot air oven at a specific temperature (e.g., 70°C) for a defined period. Also, heat a solution of the compound.
-
Photodegradation: Expose a solution of the compound to a UV light source (e.g., 254 nm or 365 nm) for a defined period. A control sample should be wrapped in aluminum foil to exclude light.
-
Analysis: Analyze all stressed samples, along with an unstressed control, by a suitable stability-indicating method, such as HPLC with a UV detector.[20][21][22]
Protocol 2: Reduction of the Nitro Group to an Amine
This protocol provides a general method for the reduction of the nitro group, a common transformation for this compound.[1]
-
Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add iron powder and 7% acetic acid.
-
Heating: Heat the mixture to reflux.
-
Addition of Starting Material: Prepare a hot ethanolic solution of this compound. Add this solution portion-wise to the refluxing iron/acetic acid mixture.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, cool the mixture and filter to remove the iron salts. Neutralize the filtrate and extract the product with a suitable organic solvent.
-
Purification: Purify the resulting 2,3,3-Trimethyl-3H-indol-5-amine by column chromatography or recrystallization.
V. Data Presentation and Visualization
Table 1: Summary of Potential Degradation Conditions and Pathways
| Stress Condition | Potential Degradation Pathway | Likely Degradation Products | Analytical Technique for Monitoring |
| Acidic/Basic Hydrolysis | Hydrolysis of the imine functionality or ring opening. | Potentially hydroxylated or ring-opened products. | HPLC-UV, LC-MS |
| Oxidation | Oxidation of the indole ring or methyl groups. | N-oxides, hydroxylated species. | HPLC-UV, LC-MS |
| Reduction | Reduction of the nitro group. | Nitroso, hydroxylamino, and amino derivatives.[1][2][23] | HPLC-UV, LC-MS |
| Photolysis (UV/Visible Light) | Photoreduction of the nitro group or ring rearrangements. | Amino derivatives, colored byproducts. | HPLC-UV, LC-MS |
| Thermal Stress | Cleavage of the C-NO2 bond, ring fragmentation.[10][11] | Various smaller, volatile compounds. | GC-MS, TGA-MS |
Diagram 1: Potential Degradation Pathways
Caption: Potential degradation pathways of this compound under various stress conditions.
Diagram 2: Forced Degradation Study Workflow
References
- 1. This compound | 3484-22-8 | Benchchem [benchchem.com]
- 2. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. fishersci.com [fishersci.com]
- 5. This compound | 3484-22-8 [sigmaaldrich.com]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 7. chemimpex.com [chemimpex.com]
- 8. chemicalbook.com [chemicalbook.com]
- 9. rsc.org [rsc.org]
- 10. apps.dtic.mil [apps.dtic.mil]
- 11. Minsky DTIC [dtic.minsky.ai]
- 12. mdpi.com [mdpi.com]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 15. benchchem.com [benchchem.com]
- 16. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 17. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 18. rjptonline.org [rjptonline.org]
- 19. scispace.com [scispace.com]
- 20. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 21. apps.dtic.mil [apps.dtic.mil]
- 22. Separation of 2,3,3-Trimethyl-3H-indole-5-carboxylic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 23. :: Environmental Analysis Health and Toxicology [eaht.org]
Technical Support Center: Alternative Catalysts for 3H-Indole Derivative Synthesis
Welcome to the technical support center for the synthesis of 3H-indole derivatives using alternative catalytic systems. This guide is designed for researchers, chemists, and drug development professionals seeking to move beyond traditional synthetic routes. Here, we address common experimental challenges through a practical, question-and-answer format, grounded in mechanistic principles and field-proven insights. Our goal is to empower you to troubleshoot effectively and optimize your synthetic strategies.
Frequently Asked Questions (FAQs) - Catalyst Selection
Q1: Why should I consider alternative catalysts for 3H-indole synthesis?
Traditional methods, like the Fischer indole synthesis, often rely on strong Brønsted or Lewis acids (e.g., H₂SO₄, ZnCl₂, BF₃·OEt₂) which can be harsh, corrosive, and difficult to handle, leading to side reactions and purification challenges.[1][2][3] Alternative catalysts offer significant advantages, including:
-
Milder Reaction Conditions: Many modern catalysts operate at lower temperatures and without aggressive acids, preserving sensitive functional groups.[4][5]
-
Improved Selectivity: Tailored catalysts can offer higher regioselectivity, minimizing the formation of undesired isomers.
-
Sustainability ("Green Chemistry"): The use of recyclable heterogeneous catalysts (like magnetic nanoparticles), metal-free systems, and benign solvents (like water or ionic liquids) reduces environmental impact.[6][7][8]
-
Simplified Workup: Heterogeneous catalysts can often be removed by simple filtration, streamlining the purification process.[7][8]
Q2: What are the main classes of alternative catalysts I should be aware of?
The field has expanded to include several innovative catalytic systems. The primary classes you will encounter are:
-
Metal-Free Catalysts: These systems avoid transition metals entirely. A prominent example is iodine-mediated cyclization, which proceeds under metal-free conditions to afford a variety of 3H-indole derivatives.[9]
-
Heterogeneous Nanoparticle Catalysts: Materials like iron(III) oxide magnetic nanoparticles (Fe₃O₄ MNPs) act as efficient, recyclable catalysts that are easily separated from the reaction mixture using an external magnet.[7][8]
-
Ionic Liquids (ILs): These salts, which are liquid at low temperatures, can act as both the solvent and the catalyst.[4] SO₃H-functionalized ionic liquids, for instance, have been successfully used as Brønsted acid catalysts in aqueous media.[6][10][11]
-
Organocatalysts: Small organic molecules, such as L-proline, can catalyze the formation of indole derivatives under mild, environmentally friendly conditions.[5][12]
-
Photocatalysts: Visible-light-mediated reactions offer a green and efficient pathway, often proceeding through radical intermediates to construct the indole core.[13][14]
Troubleshooting Guide: Iodine-Mediated Synthesis
Iodine-mediated synthesis represents a powerful metal-free approach for the intramolecular cyclization of enamines to form 3H-indoles.[9]
Q3: I am attempting an iodine-mediated cyclization of an enamine, but I am seeing very low to no conversion. What are the likely causes?
Possible Cause 1: Inactive Iodine
-
Explanation: Elemental iodine (I₂) is the active oxidant. If it has sublimated over time or is of poor quality, the reaction will not proceed.
-
Solution: Use freshly purchased, high-purity iodine. Store it in a tightly sealed, dark container.
Possible Cause 2: Inappropriate Base
-
Explanation: The reaction mechanism involves the elimination of HI, which requires a base.[9] An incorrect choice of base (too weak, too strong, or sterically hindered) can stall the reaction. K₂CO₃ is often reported as effective.[9]
-
Solution: Screen a panel of inorganic bases such as K₂CO₃, Cs₂CO₃, and Na₂CO₃. Avoid organic amine bases unless specified, as they can react with iodine.
Possible Cause 3: Unsuitable Solvent
-
Explanation: The solvent plays a critical role in substrate solubility and reaction kinetics. While DMF is commonly used and often gives the best yields, other solvents like toluene or CH₃NO₂ have been shown to be inferior for this specific transformation.[9]
-
Solution: Ensure your enamine substrate is fully soluble in the chosen solvent at the reaction temperature. If solubility is an issue in DMF, consider a co-solvent system, but be prepared to re-optimize the reaction conditions.
Q4: My reaction works, but the yield is poor, and I see multiple unidentified spots on my TLC plate. How can I improve selectivity and yield?
Possible Cause 1: Incorrect Stoichiometry
-
Explanation: The reaction is sensitive to the stoichiometry of iodine and base. An excess of iodine can lead to undesired side reactions and over-oxidation, while insufficient base will prevent efficient HI removal.
-
Solution: Start with the reported stoichiometry (typically a slight excess of I₂ and base relative to the substrate).[9] Perform a systematic optimization, varying the equivalents of both I₂ and K₂CO₃ to find the optimal ratio for your specific substrate.
Possible Cause 2: Reaction Temperature is Not Optimal
-
Explanation: While 100 °C is a common starting point, the optimal temperature is substrate-dependent.[9] Too low a temperature will result in slow conversion, while too high a temperature can cause decomposition of the starting material or product, especially for substrates with sensitive functional groups.
-
Solution: Monitor the reaction progress by TLC at different temperatures (e.g., 80 °C, 100 °C, 120 °C). Find the temperature that provides a clean conversion within a reasonable timeframe.
Diagram: Proposed Mechanism for Iodine-Mediated 3H-Indole Synthesis
The following diagram illustrates the key steps in the iodine-mediated cyclization of an enamine. Understanding this pathway is crucial for rational troubleshooting.
References
- 1. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. New 3H-Indole Synthesis by Fischer’s Method. Part I. | MDPI [mdpi.com]
- 4. Recent advances in catalytic approaches for the synthesis of 3-substituted indoles: mechanisms and strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent advances in catalytic approaches for the synthesis of 3-substituted indoles: mechanisms and strategies - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00871A [pubs.rsc.org]
- 6. Fischer indole synthesis catalyzed by novel SO3H-functionalized ionic liquids in water - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. nanochemres.org [nanochemres.org]
- 8. Fe3O4 magnetic nanoparticles (MNPs) as an effective catalyst for synthesis of indole derivatives [nanochemres.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Fischer indole synthesis catalyzed by novel SO3H-functionalized ionic liquids in water - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
resolving poor separation of indole compounds in chromatography
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for resolving poor separation of indole compounds in chromatography. This guide is designed to provide in-depth troubleshooting advice and practical solutions to common challenges encountered during the analysis of this important class of molecules. As a Senior Application Scientist, my goal is to not only provide step-by-step instructions but also to explain the underlying scientific principles to empower you to make informed decisions in your method development and troubleshooting efforts.
Frequently Asked Questions (FAQs)
Here are some of the most common issues faced by researchers working with indole compounds:
-
Why am I seeing significant peak tailing with my basic indole compounds? Peak tailing for basic compounds, including many indole derivatives, often results from secondary interactions with residual silanol groups on silica-based stationary phases.[1][2] These silanol groups can become ionized and interact with protonated basic analytes, leading to a secondary, undesirable retention mechanism that causes asymmetrical peaks.[2][3]
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My indole analytes are co-eluting. How can I improve their resolution? Co-elution occurs when two or more compounds exit the column at the same time.[4] To resolve this, you need to adjust the selectivity of your chromatographic system. This can be achieved by modifying the mobile phase composition (e.g., organic solvent type and ratio, pH), changing the stationary phase, or adjusting the temperature.[5][6]
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Why are my retention times shifting between runs? Inconsistent retention times can stem from several factors, including inadequate column equilibration between injections, fluctuations in mobile phase composition or temperature, and changes in the column chemistry over time.[7][8] For ionizable indole compounds, precise control of the mobile phase pH is critical for reproducible retention.[9][10][11]
-
What is the best type of column for separating indole compounds? The choice of column depends on the specific properties of the indole derivatives you are analyzing. Reversed-phase chromatography using C18 columns is a common starting point due to its versatility.[12][13] However, for very polar indoles, alternative stationary phases like those with embedded polar groups or phenyl phases might offer better retention and selectivity.[6][13]
-
Should I use isocratic or gradient elution for my indole separation? The choice between isocratic and gradient elution depends on the complexity of your sample. Isocratic elution, which uses a constant mobile phase composition, is simpler and often suitable for separating a few compounds with similar properties.[14][15] Gradient elution, where the mobile phase strength is increased during the run, is generally better for complex mixtures containing compounds with a wide range of polarities, as it can improve peak shape and reduce analysis time.[14][16][17]
Troubleshooting Guides
This section provides detailed, in-depth solutions to common separation problems encountered with indole compounds.
Issue 1: Peak Tailing of Basic Indole Compounds
Peak tailing is a frequent challenge, particularly with indole alkaloids and other basic derivatives. It compromises peak integration and reduces overall resolution.
Causality: The primary cause is the interaction between protonated basic indole compounds and negatively charged, ionized silanol groups on the surface of silica-based stationary phases.[2][18] This secondary ionic interaction leads to a portion of the analyte being more strongly retained, resulting in a "tail" on the peak.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for peak tailing.
Detailed Protocols:
-
Protocol 1.1: Mobile Phase pH Adjustment
-
Objective: To protonate the residual silanol groups on the stationary phase, thereby minimizing their ionic interaction with basic analytes.[18]
-
Procedure:
-
Prepare your aqueous mobile phase component.
-
Carefully add a suitable acid (e.g., formic acid or trifluoroacetic acid) to adjust the pH to a range of 2.5-3.5.[19][20] A pH in this range ensures that most silanol groups are in their neutral form.
-
Always measure the pH of the aqueous portion before mixing with the organic solvent for accurate and reproducible results.[20]
-
Equilibrate the column with the new mobile phase for at least 10-15 column volumes before injecting your sample.
-
-
-
Protocol 1.2: Employing a Competing Base
-
Objective: To introduce a small, basic molecule into the mobile phase that will preferentially interact with the active silanol sites, effectively "masking" them from your indole analytes.
-
Procedure:
-
Add a low concentration of an amine modifier, such as triethylamine (TEA), to the mobile phase. A typical starting concentration is 0.1% (v/v).
-
Ensure the TEA is fully dissolved and the mobile phase is well-mixed.
-
Thoroughly equilibrate the column with the modified mobile phase.
-
-
-
Protocol 1.3: Selecting an Appropriate Column
-
Objective: To use a stationary phase with minimal accessible silanol groups.
-
Procedure:
-
Consider using a modern, high-purity silica column that has been "end-capped." End-capping is a process where the residual silanol groups are chemically bonded with a small, inert compound, making them less available for interaction.[1]
-
Alternatively, columns with a stationary phase designed for basic compounds, such as those with embedded polar groups or charged surface modifications, can provide excellent peak shapes.[21]
-
-
Issue 2: Co-elution of Structurally Similar Indole Derivatives
Resolving indole compounds with minor structural differences can be challenging due to their similar physicochemical properties.
Causality: Insufficient selectivity (α) between two analytes means the chromatographic system does not differentiate them effectively, leading to overlapping peaks.[4] The resolution of two peaks is a function of efficiency (N), selectivity (α), and retention factor (k). To improve resolution, one or more of these factors must be changed.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for co-elution.
Detailed Protocols:
-
Protocol 2.1: Optimizing Mobile Phase Selectivity
-
Objective: To alter the interactions between the analytes and both the mobile and stationary phases to improve separation.
-
Procedure:
-
Change Organic Modifier: If you are using acetonitrile (ACN), try switching to methanol (MeOH) or vice versa. These solvents have different properties and can alter the elution order of your compounds.[22]
-
Adjust pH: For ionizable indole compounds, small changes in the mobile phase pH can significantly impact their retention and selectivity.[9][10][23] Systematically vary the pH (e.g., in 0.2 unit increments) around the pKa of your analytes to find the optimal separation window.[11][23]
-
Gradient Optimization: If using a gradient, alter the slope. A shallower gradient can increase the separation between closely eluting peaks.[24]
-
-
-
Protocol 2.2: Evaluating Alternative Stationary Phases
-
Objective: To introduce different types of chemical interactions to achieve separation.
-
Procedure:
-
If a standard C18 column is not providing adequate resolution, consider a phenyl-hexyl column. The phenyl groups can provide π-π interactions with the aromatic indole ring system, offering a different selectivity mechanism.[3]
-
For polar indoles, a column with an embedded polar group can enhance retention and change selectivity.[13]
-
-
Issue 3: Poor Retention of Polar Indole Compounds
Highly polar indole derivatives, such as those with hydroxyl or carboxyl groups, may elute very early in the chromatogram, close to the void volume, making accurate quantification difficult.
Causality: In reversed-phase chromatography, the stationary phase is non-polar, and the mobile phase is polar. Polar compounds have a low affinity for the non-polar stationary phase and are quickly eluted by the polar mobile phase.[12]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for poor retention.
Detailed Protocols:
-
Protocol 3.1: Adjusting Mobile Phase Strength in Reversed-Phase
-
Objective: To increase the retention of polar analytes by making the mobile phase more polar.
-
Procedure:
-
Decrease the percentage of the organic solvent (e.g., acetonitrile or methanol) in your mobile phase. A 10% decrease in the organic modifier can lead to a 2- to 3-fold increase in retention.[22]
-
If possible, start with a highly aqueous mobile phase (e.g., 95% water or buffer).
-
-
-
Protocol 3.2: Utilizing Ion Suppression or Ion Pairing
-
Objective: To increase the hydrophobicity of ionizable polar indoles, thereby increasing their retention on a reversed-phase column.
-
Procedure:
-
Ion Suppression: For acidic indoles, adjust the mobile phase pH to be at least 2 units below the analyte's pKa. This will ensure the compound is in its neutral, more hydrophobic form.[25] For basic indoles, adjust the pH to be at least 2 units above the pKa.
-
Ion Pairing: Add an ion-pairing reagent to the mobile phase. For acidic indoles, a reagent like tetrabutylammonium (TBA) can be used. For basic indoles, an alkyl sulfonate such as sodium dodecyl sulfate (SDS) can be employed. The ion-pairing reagent forms a neutral complex with the charged analyte, increasing its retention.
-
-
Data Presentation
Table 1: Mobile Phase Considerations for Indole Compound Separation
| Parameter | Recommendation for Basic Indoles | Recommendation for Acidic Indoles | Rationale |
| pH | 2.5 - 3.5 or > 8 (with appropriate column) | < pKa - 2 | To suppress ionization and minimize silanol interactions (for bases) or increase hydrophobicity (for acids).[20][25] |
| Buffer | Phosphate, Formate, or Acetate (10-50 mM) | Phosphate, Formate, or Acetate (10-50 mM) | To maintain a stable pH and ensure reproducible retention times.[11][21] |
| Organic Modifier | Acetonitrile or Methanol | Acetonitrile or Methanol | Choice can significantly alter selectivity. Methanol is a more acidic solvent, while acetonitrile can participate in dipole-dipole interactions.[22] |
| Additives | Triethylamine (TEA) (0.1%) | - | Acts as a competing base to mask active silanol sites and improve peak shape for basic compounds.[21] |
Sample Preparation and Stability
The quality of your chromatographic data is highly dependent on proper sample preparation and the stability of your analytes.
-
Sample Preparation: For complex biological matrices like plasma or tissue homogenates, protein precipitation is a common and effective method to remove a large portion of interfering substances.[26] This is often followed by solid-phase extraction (SPE) for further cleanup and concentration of the indole analytes.[27][28]
-
Analyte Stability: The stability of indole compounds can be a concern. Some indole alkaloids may be unstable at ambient conditions, and it is often recommended that samples be analyzed within 24 hours of extraction.[29][30] Additionally, the stability of certain indole derivatives can be pH-dependent.[31] It is crucial to evaluate the stability of your specific analytes under your storage and analytical conditions.
References
- 1. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 2. gmpinsiders.com [gmpinsiders.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Co-Elution: How to Detect and Fix Overlapping Peaks. [axionlabs.com]
- 5. Optimizing selectivity during reversed-phase high performance liquid chromatography method development: prioritizing experimental conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. ijsdr.org [ijsdr.org]
- 8. ijnrd.org [ijnrd.org]
- 9. moravek.com [moravek.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. benchchem.com [benchchem.com]
- 13. Considerations for Selecting and Maintaining Column Phases for Optimizing Liquid Chromatography | Separation Science [sepscience.com]
- 14. lifesciences.danaher.com [lifesciences.danaher.com]
- 15. uhplcs.com [uhplcs.com]
- 16. Isocratic Vs. Gradient Elution in Chromatography | Phenomenex [phenomenex.com]
- 17. mastelf.com [mastelf.com]
- 18. labcompare.com [labcompare.com]
- 19. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
- 20. agilent.com [agilent.com]
- 21. uhplcs.com [uhplcs.com]
- 22. chromatographyonline.com [chromatographyonline.com]
- 23. veeprho.com [veeprho.com]
- 24. biotage.com [biotage.com]
- 25. Determination of substituted indole derivatives by ion suppression-reverse-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. A Selective and Sensitive LC-MS/MS Method for Quantitation of Indole in Mouse Serum and Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 27. agilent.com [agilent.com]
- 28. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 29. academic.oup.com [academic.oup.com]
- 30. scispace.com [scispace.com]
- 31. The stability of the nitrosated products of indole, indole-3-acetonitrile, indole-3-carbinol and 4-chloroindole - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Scaling Up the Synthesis of 2,3,3-Trimethyl-5-nitro-3H-indole for Bulk Production
Welcome to the technical support center for the synthesis and scale-up of 2,3,3-Trimethyl-5-nitro-3H-indole. This guide is designed for researchers, chemists, and process development professionals engaged in moving this synthesis from the laboratory bench to bulk production. As your senior application scientist, my goal is to provide you with not just protocols, but the underlying principles and troubleshooting insights gleaned from field experience to ensure your scale-up campaign is successful, safe, and efficient.
The synthesis of this valuable indolenine derivative, a key intermediate in the manufacturing of specialty dyes and other functional materials, presents unique challenges when transitioning to larger scales. This document provides a comprehensive overview of the most common synthesis pathway, a detailed troubleshooting guide for issues you may encounter, and answers to frequently asked questions regarding process optimization and safety.
Section 1: Synthesis Workflow Overview
Two primary synthetic routes are established for producing this compound: the direct electrophilic nitration of the 2,3,3-trimethyl-3H-indole core and the Fischer indole synthesis. For bulk production, direct nitration is often preferred due to its high regioselectivity and generally high yields.[1][2] The Fischer route, while effective, can present challenges with tar formation and catalyst optimization at scale.[3][4]
The following workflow diagram illustrates the direct nitration pathway, which will be the focus of this guide.
Caption: Workflow for the Direct Nitration Synthesis of this compound.
Section 2: Detailed Experimental Protocol (Direct Nitration)
This protocol is adapted from established laboratory procedures and includes critical considerations for scaling.[2]
Materials & Equipment:
-
Reactants: 2,3,3-Trimethyl-3H-indole, Concentrated Sulfuric Acid (98%), Concentrated Nitric Acid (70%).
-
Workup: Deionized Water, Sodium Hydroxide (pellets or 50% solution), Methanol.
-
Equipment: Jacketed glass reactor with overhead stirring, temperature probe, and a dropping funnel/metering pump. Appropriate personal protective equipment (PPE).
Step-by-Step Methodology:
-
Reactor Setup: Ensure the reactor is clean, dry, and inerted with nitrogen. The jacket should be connected to a cooling system capable of maintaining temperatures between 0-5 °C.
-
Indole Solution Preparation: Charge the reactor with concentrated sulfuric acid. Begin cooling the acid to 0-5 °C. Once at temperature, slowly add 2,3,3-trimethyl-3H-indole to the sulfuric acid with robust stirring. The dissolution is exothermic; maintain the temperature below 10 °C.
-
Nitrating Mixture Preparation: In a separate vessel, carefully add concentrated nitric acid to a portion of concentrated sulfuric acid. This mixing is highly exothermic and must be done slowly and with cooling. Pre-cool this nitrating mixture to 0-5 °C before use.
-
Nitration Reaction: Begin the slow, dropwise addition of the pre-cooled nitrating mixture to the stirred indole solution in the reactor. The rate of addition is the most critical parameter for controlling the reaction exotherm. Maintain the internal temperature of the reactor at 0-5 °C throughout the addition. A runaway reaction can occur if the temperature is not strictly controlled.[5]
-
Reaction Completion: After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional 30 minutes. Then, let the mixture slowly warm to room temperature and stir for 2-3 hours to ensure complete conversion. Monitor the reaction's progress via TLC or HPLC.
-
Quenching: In a separate, appropriately sized vessel, prepare a large quantity of ice/water. Slowly transfer the reaction mixture onto the ice with vigorous stirring. This will precipitate the crude product as a solid.
-
Neutralization: Carefully adjust the pH of the acidic slurry to approximately 8 using a sodium hydroxide solution. This step is also highly exothermic and requires slow addition and cooling. Neutralization ensures the complete precipitation of the product.[2]
-
Isolation: Isolate the precipitated solid by vacuum filtration. Wash the filter cake thoroughly with cold deionized water until the washings are neutral.
-
Purification & Drying: The wet cake can be purified by recrystallization from a minimal amount of hot methanol.[2] Filter the purified crystals and dry them under a vacuum at a temperature not exceeding 50 °C.
Section 3: Troubleshooting Guide
Scaling up a synthesis invariably introduces new challenges. This guide addresses common issues in a direct Q&A format.
| Problem Observed | Potential Cause(s) | Recommended Solution(s) & Scientific Rationale |
| Low Yield of Final Product | 1. Poor Temperature Control: Excursions above 10 °C can lead to the formation of undesired byproducts or degradation.[5] 2. Incomplete Reaction: Insufficient reaction time or poor mixing. 3. Loss During Workup: Product is partially soluble in the acidic quench solution or mother liquor. | 1. Improve Heat Transfer: Ensure your reactor's cooling system is adequate for the batch size. For very large scales, consider a continuous flow reactor which offers superior heat management.[4][6] 2. Monitor Reaction: Use in-process controls (e.g., TLC, HPLC) to confirm the disappearance of starting material before quenching. Ensure agitation is sufficient to maintain a homogenous mixture. 3. Optimize Isolation: Ensure pH is fully adjusted to ~8 to minimize the solubility of the indolenine product.[2] Cool the slurry before filtration to further decrease solubility. |
| Formation of Dark Tar or Polymeric Byproducts | 1. Localized Hotspots: Caused by too rapid addition of the nitrating mixture or inefficient stirring.[4] 2. Acid Catalyst Issues (Fischer Synthesis): The choice and concentration of acid in a Fischer indole synthesis are critical; overly harsh conditions promote polymerization.[4][7] | 1. Control Addition Rate: Use a metering pump for a slow, consistent addition rate. Improve agitation to ensure rapid heat dissipation from the point of addition. 2. Catalyst Screening: If using the Fischer route, screen different Brønsted (HCl, H₂SO₄) and Lewis acids (ZnCl₂) to find the optimal balance between reaction rate and side reactions.[8] |
| Presence of Di-nitrated or Other Impurities | 1. Incorrect Stoichiometry: An excess of the nitrating agent. 2. High Reaction Temperature: Higher temperatures can overcome the activation energy barrier for further nitration. 3. Regioselectivity Issues: While nitration strongly favors the 5-position in this substrate, extreme conditions could lead to minor amounts of other isomers.[1][9] | 1. Precise Stoichiometry: Carefully calculate and measure the molar equivalents of the nitrating agent. 2. Strict Temperature Adherence: Maintain the 0-5 °C range. The activation of the aromatic ring by the alkyl groups makes it susceptible to over-nitration if not properly controlled. 3. Purification: A careful recrystallization is typically sufficient to remove minor isomeric impurities. Purity can be confirmed by NMR and HPLC.[2][10] |
| Difficult or Slow Filtration | 1. Fine Particle Size: Rapid precipitation during quenching and neutralization can lead to very fine particles that clog the filter medium. 2. Oily Product: The crude product may initially separate as an oil before solidifying, trapping impurities. | 1. Control Precipitation: Try a slower quench or a "reverse quench" (adding the ice/water slurry to the reaction mix). Allowing the neutralized slurry to agitate and "age" for a period can encourage crystal growth. 2. Solvent Trituration: Before filtration, try stirring the crude solid in a non-polar solvent like hexanes to wash away organic-soluble impurities and break up oily clumps. |
Section 4: Frequently Asked Questions (FAQs)
Q1: For bulk production, which is the superior route: Direct Nitration or Fischer Indole Synthesis?
For producing this specific molecule, direct nitration of 2,3,3-trimethyl-3H-indole is generally the more robust and scalable option. The primary reasons are:
-
High Yield & Selectivity: The reaction is well-documented to provide the desired 5-nitro isomer in high yields (often >75%).[2][9] Under the strongly acidic conditions, the indolenine nitrogen is protonated, directing the electrophilic nitration to the 5-position of the electron-rich benzene ring.[1]
-
Process Simplicity: It is a two-step process (dissolution followed by nitration) using common, readily available bulk reagents.
-
Known Challenges: The main challenge is managing the exotherm, which is a well-understood engineering problem in chemical production.
The Fischer Indole Synthesis, reacting (4-nitrophenyl)hydrazine with 3-methyl-2-butanone, is a viable alternative but can be more challenging to scale.[3][11][12] Tar formation is a significant concern, and the reaction may require specific acid co-catalysts (e.g., HCl in acetic acid) that can increase corrosion concerns in standard reactors.[3][4]
Q2: What are the most critical safety precautions for handling large volumes of nitrating mixture?
Safety is paramount. Nitrating mixtures (nitric and sulfuric acid) are highly corrosive, powerful oxidizing agents, and can react violently with organic materials.[13][14]
-
Personal Protective Equipment (PPE): Always use acid-resistant gloves, chemical splash goggles, a face shield, and an acid-resistant apron or suit.[15]
-
Engineering Controls: All operations must be conducted in a well-ventilated area, preferably within a walk-in fume hood or a contained reactor system with appropriate scrubbers for NOx gases.[15] Emergency eyewash and shower stations are mandatory and must be readily accessible.[14]
-
Thermal Hazard Assessment: Before scaling, a reaction calorimetry study (e.g., using RC1) is highly recommended to understand the heat of reaction and the potential for thermal runaway. This data is crucial for designing an adequate cooling system.[5]
-
Material Compatibility: Ensure all reactors, vessels, and transfer lines are made of compatible materials (e.g., glass-lined steel, specific alloys) that can withstand the highly corrosive nature of the mixed acid.
-
Waste Handling: Never mix nitric acid waste with organic solvents.[16] Nitric acid waste streams should be segregated, collected in vented containers, and neutralized before disposal according to regulations.
Q3: How can I effectively control the temperature of a large-scale nitration reaction?
Maintaining a low and stable temperature is the key to both safety and product quality.
-
Reactor Design: A jacketed reactor with a high surface-area-to-volume ratio is essential. The cooling fluid in the jacket must be able to handle the heat load generated by the reaction.
-
Controlled Addition: The rate of addition of the nitrating mixture is your primary control variable. Use a reliable metering pump and link it to the internal temperature probe with an automated shut-off if the temperature exceeds a set safety limit.
-
Agitation: Efficient stirring is crucial to quickly dissipate the heat generated at the point of addition and prevent localized hotspots. The agitator design should promote good top-to-bottom turnover within the reactor.
-
Dilution: While it increases solvent volume, conducting the reaction in a more dilute solution can provide a larger thermal mass to absorb the heat of reaction, making temperature control easier.
Q4: My final product is a pale yellow to brown powder. Is this normal, and how can I improve the color?
The expected appearance of pure this compound is a pale yellow to reddish solid.[1][2] A brown or dark color often indicates the presence of impurities, which could include:
-
Oxidized byproducts from temperature excursions.
-
Residual starting materials or other nitrated isomers.
-
Trapped acidic residue.
To improve the color and purity, focus on:
-
Thorough Washing: Ensure the filter cake is washed extensively with water to remove all residual acids.
-
Recrystallization: This is the most effective method. A solvent screen may be necessary to find the optimal solvent, but methanol is a good starting point.[2] Dissolving the crude product in a minimal amount of hot solvent and allowing it to cool slowly will promote the formation of purer crystals, leaving impurities behind in the mother liquor.
-
Activated Carbon: During recrystallization, a small amount of activated carbon can be added to the hot solution to adsorb colored impurities. The carbon must be filtered out while the solution is still hot before crystallization is initiated.
Q5: Are there alternative, "greener" nitrating agents I could use to avoid the hazards of mixed acid?
Research into milder and more selective nitrating agents is ongoing. For indole systems, one emerging alternative is the in-situ generation of trifluoroacetyl nitrate from tetramethylammonium nitrate and trifluoroacetic anhydride.[17] This system operates under non-acidic and non-metallic conditions, which can be advantageous. However, for bulk production, the cost and availability of these reagents compared to nitric and sulfuric acid must be carefully evaluated. At present, mixed acid remains the most common and cost-effective method for industrial-scale nitration of this type.[6][9]
Section 5: Key Process Parameters for Direct Nitration
| Parameter | Recommended Range / Value | Rationale & Justification |
| Reactant Molar Ratio | 1.0 eq. Indole : ~3.0 eq. Nitric Acid | A moderate excess of nitric acid ensures complete conversion but should be optimized to minimize byproduct formation.[2] |
| Reaction Temperature | 0 - 5 °C | Critical for controlling the highly exothermic reaction, preventing thermal runaway, and ensuring high regioselectivity for the 5-nitro position.[2][5] |
| Addition Time | Scale-dependent (e.g., 2-4 hours) | The addition rate must be slow enough that the reactor's cooling system can effectively remove the generated heat and maintain the target temperature. |
| Reaction Time | 2-3 hours post-addition | Allows the reaction to proceed to completion at room temperature. Monitor by IPC (TLC/HPLC) to confirm.[2] |
| Quench/Neutralization pH | ~8.0 | Ensures the complete precipitation of the amine-containing product from the aqueous acidic solution.[2] |
References
- 1. This compound | 3484-22-8 | Benchchem [benchchem.com]
- 2. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 3. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. ndl.ethernet.edu.et [ndl.ethernet.edu.et]
- 6. researchgate.net [researchgate.net]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 9. experts.umn.edu [experts.umn.edu]
- 10. Separation of 2,3,3-Trimethyl-3H-indole-5-carboxylic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 11. New 3H-indole synthesis by Fischer's method. Part I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. ehs.washington.edu [ehs.washington.edu]
- 14. ehs.com [ehs.com]
- 15. youtube.com [youtube.com]
- 16. Reduce your risk of a nitric acid incident | UW Environmental Health & Safety [ehs.washington.edu]
- 17. Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Spectroscopic Guide to 2,3,3-Trimethyl-5-nitro-3H-indole and its Positional Isomers
For researchers, synthetic chemists, and drug development professionals, the unambiguous identification of isomeric molecules is a cornerstone of rigorous scientific practice. In the realm of indole derivatives, which form the scaffold for numerous pharmaceuticals and bioactive compounds, subtle changes in substituent placement can drastically alter chemical and biological properties. This guide provides an in-depth comparative analysis of the spectroscopic characteristics of 2,3,3-Trimethyl-5-nitro-3H-indole and its key positional isomers: the 4-nitro, 6-nitro, and 7-nitro analogues.
The challenge in distinguishing these isomers lies in their identical mass and elemental composition. Therefore, a multi-technique spectroscopic approach, leveraging Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Ultraviolet-Visible (UV-Vis), and Infrared (IR) spectroscopy, is essential for definitive structural elucidation. This guide will not only present the expected spectral data but also delve into the underlying principles that govern the observed differences, providing a robust framework for isomer differentiation.
The Isomeric Landscape
The subject of our analysis is the 3H-indole (indolenine) core, substituted with three methyl groups at the 2 and 3 positions and a nitro group on the benzene ring. The positional isomers to be compared are:
-
This compound (5-nitro isomer)
-
2,3,3-Trimethyl-4-nitro-3H-indole (4-nitro isomer)
-
2,3,3-Trimethyl-6-nitro-3H-indole (6-nitro isomer)
-
2,3,3-Trimethyl-7-nitro-3H-indole (7-nitro isomer)
Figure 1. Structures of this compound and its positional isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Isomer Differentiation
NMR spectroscopy, particularly ¹H and ¹³C NMR, provides the most definitive data for distinguishing positional isomers due to its sensitivity to the local electronic environment of each nucleus.
¹H NMR Spectroscopy
The chemical shifts and coupling patterns of the aromatic protons are highly diagnostic. The electron-withdrawing nature of the nitro group deshields protons in its proximity, shifting their signals downfield.
Table 1: Experimental and Predicted ¹H NMR Chemical Shifts (δ, ppm) in CDCl₃
| Proton | 5-Nitro Isomer (Experimental)[1] | 4-Nitro Isomer (Predicted) | 6-Nitro Isomer (Predicted) | 7-Nitro Isomer (Predicted) |
| Aromatic-H | 8.25 (dd), 8.16 (d), 7.61 (d) | ~8.0 (d), ~7.8 (t), ~7.5 (d) | ~8.4 (d), ~8.1 (dd), ~7.4 (d) | ~7.9 (d), ~7.8 (d), ~7.3 (t) |
| C2-CH₃ | 2.36 (s) | ~2.4 (s) | ~2.4 (s) | ~2.4 (s) |
| C3-(CH₃)₂ | 1.37 (s) | ~1.4 (s) | ~1.4 (s) | ~1.4 (s) |
-
5-Nitro Isomer: Exhibits a characteristic three-proton aromatic system with distinct doublet and doublet of doublets patterns.[1]
-
4-Nitro Isomer: The nitro group at C4 will strongly deshield the proton at C5, while the proton at C7 will be the most upfield.
-
6-Nitro Isomer: The proton at C7 will be significantly deshielded, appearing as a doublet at the lowest field in the aromatic region.
-
7-Nitro Isomer: The nitro group at C7 will deshield the proton at C6, and the protons at C4 and C5 will form a coupled system at a relatively higher field.
¹³C NMR Spectroscopy
The position of the nitro group also significantly influences the chemical shifts of the carbon atoms in the benzene ring.
Table 2: Experimental and Predicted ¹³C NMR Chemical Shifts (δ, ppm) in CDCl₃
| Carbon | 5-Nitro Isomer (Experimental)[1] | 4-Nitro Isomer (Predicted) | 6-Nitro Isomer (Predicted) | 7-Nitro Isomer (Predicted) |
| C-NO₂ | 145.6 | ~148 | ~146 | ~142 |
| Aromatic-C | 159.0, 146.7, 124.6, 120.1, 117.2 | ~155, ~140, ~129, ~122, ~118 | ~157, ~144, ~126, ~118, ~115 | ~156, ~148, ~130, ~125, ~119 |
| C=N | 194.2 | ~194 | ~194 | ~194 |
| C3 | 54.5 | ~55 | ~55 | ~55 |
| C2-CH₃ | 16.0 | ~16 | ~16 | ~16 |
| C3-(CH₃)₂ | 22.7 | ~23 | ~23 | ~23 |
The carbon directly attached to the nitro group (ipso-carbon) shows a characteristic downfield shift. The electronic effects of the nitro group also perturb the chemical shifts of the other aromatic carbons in a predictable manner.
Mass Spectrometry (MS): Unraveling Fragmentation Patterns
While all isomers have the same molecular weight (204.23 g/mol ), their fragmentation patterns in techniques like Electron Ionization (EI) Mass Spectrometry can offer clues for differentiation, although often the spectra are very similar.
Expected Fragmentation Pathways:
The primary fragmentation of nitroaromatic compounds involves the loss of the nitro group constituents.
-
Loss of NO₂ (M-46): A common fragmentation pathway leading to an ion at m/z 158.
-
Loss of NO (M-30): Another characteristic fragmentation resulting in an ion at m/z 174.
-
Loss of a methyl group (M-15): Benzylic cleavage of a methyl group can lead to a stable ion at m/z 189.
While these major fragments are expected for all isomers, the relative intensities of these fragment ions may vary slightly depending on the stability of the resulting cations, which is influenced by the position of the nitro group.
Figure 2. General Mass Spectrometry Fragmentation Pathway for 2,3,3-Trimethyl-nitro-3H-indole Isomers.
UV-Visible (UV-Vis) Spectroscopy: Probing Electronic Transitions
UV-Vis spectroscopy reveals information about the electronic transitions within the conjugated π-system of the indole ring, which is significantly affected by the position of the strongly chromophoric nitro group. Based on studies of nitroindole isomers, we can predict the following trends[2][3][4]:
Table 3: Predicted UV-Vis Absorption Maxima (λ_max, nm) in a Non-polar Solvent
| Isomer | Predicted λ_max (nm) | Expected Observations |
| 5-Nitro | ~320-330 | A strong absorption band in the near-UV range. |
| 4-Nitro | ~380-400 | The absorption spectrum is expected to be the most red-shifted, extending into the visible range.[2][3][4] |
| 6-Nitro | ~350-360 and a shoulder | May exhibit two maxima or a maximum with a distinct shoulder in the near-UV range.[2][3][4] |
| 7-Nitro | ~340-350 | A single broad absorption peak in the near-UV. |
The position of the nitro group alters the extent of conjugation and the energy of the π → π* transitions, leading to distinct absorption profiles for each isomer.
Infrared (IR) Spectroscopy: Identifying Functional Group Vibrations
FTIR spectroscopy is useful for confirming the presence of key functional groups. While it may not be the primary tool for distinguishing these positional isomers, subtle shifts in vibrational frequencies can be observed.
Table 4: Characteristic IR Absorption Bands (cm⁻¹)
| Functional Group | Vibration | Expected Wavenumber Range |
| Nitro (NO₂) Group | Asymmetric Stretch | 1500 - 1560 |
| Symmetric Stretch | 1330 - 1370 | |
| Aromatic C=C | Stretch | 1450 - 1600 |
| C-N Stretch | Stretch | 1310 - 1390 |
| C-H (Aromatic) | Stretch | 3000 - 3100 |
| C-H (Aliphatic) | Stretch | 2850 - 3000 |
The precise positions of the NO₂ stretching bands can be influenced by the electronic environment, potentially offering a means of differentiation upon careful comparison of high-resolution spectra.
Experimental Protocols
To ensure the acquisition of high-quality, reproducible data for comparative analysis, the following experimental protocols are recommended.
Protocol 1: NMR Spectroscopy
Figure 3. Workflow for NMR Spectroscopic Analysis.
-
Sample Preparation: Accurately weigh 5-10 mg of the indole isomer and dissolve it in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer with a field strength of at least 400 MHz.
-
Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction.
-
Referencing: Reference the chemical shifts to the residual solvent peak (CHCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
Protocol 2: GC-MS Analysis
Figure 4. Workflow for GC-MS Analysis.
-
Sample Preparation: Prepare a dilute solution (approximately 1 mg/mL) of the isomer in a volatile organic solvent such as ethyl acetate.
-
Instrumentation: Use a gas chromatograph coupled to a mass spectrometer (GC-MS) equipped with an electron ionization (EI) source.
-
Chromatography: Inject a 1 µL aliquot onto a suitable capillary column (e.g., a 30 m x 0.25 mm DB-5ms column) and use a temperature gradient to ensure good separation.
-
Mass Spectrometry: Acquire mass spectra over a range of m/z 50-300 using a standard EI energy of 70 eV.
Protocol 3: UV-Vis Spectroscopy
-
Sample Preparation: Prepare a stock solution of the isomer in a UV-transparent solvent (e.g., cyclohexane or ethanol) and then prepare a series of dilutions to find a concentration that gives an absorbance between 0.5 and 1.5 AU.
-
Data Acquisition: Record the UV-Vis spectrum from 200 to 600 nm using a dual-beam spectrophotometer, with the pure solvent as a reference.
-
Analysis: Identify the wavelength of maximum absorbance (λ_max).
Protocol 4: FTIR Spectroscopy
-
Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) method is recommended for its simplicity and minimal sample preparation. Place a small amount of the solid sample directly on the ATR crystal.
-
Data Acquisition: Collect the FTIR spectrum over the range of 4000 to 400 cm⁻¹.
-
Analysis: Identify the characteristic absorption bands for the nitro group and other key functional groups.
Conclusion
The differentiation of positional isomers of this compound is a task that requires a synergistic application of multiple spectroscopic techniques. ¹H and ¹³C NMR spectroscopy stand out as the most powerful tools, providing unambiguous structural information through the analysis of chemical shifts and coupling patterns. Mass spectrometry confirms the molecular weight and offers insights into fragmentation, while UV-Vis spectroscopy provides a clear distinction based on the electronic effects of the nitro group's position. FTIR serves as a valuable complementary technique for functional group confirmation. By following the detailed protocols and utilizing the comparative data presented in this guide, researchers can confidently and accurately characterize these closely related indole derivatives, ensuring the integrity and reliability of their scientific endeavors.
References
biological activity of 5-nitroindole derivatives compared to other substituted indoles
A Comparative Guide to the Biological Activity of 5-Nitroindole Derivatives
An In-Depth Analysis for Researchers and Drug Development Professionals
The indole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a vast array of pharmacologically active compounds. Its bicyclic aromatic system offers a versatile template that can be functionalized at multiple positions to modulate biological activity and target diverse physiological pathways. A key aspect of indole-based drug discovery lies in understanding the structure-activity relationship (SAR)—how the nature and position of substituents on the indole ring dictate the compound's therapeutic effect.
This guide provides a comparative analysis focusing on the biological impact of one particularly potent substituent: the nitro group at the 5-position (-NO2). We will explore how this strong electron-withdrawing group uniquely influences the bioactivity of the indole nucleus, comparing its performance against indoles bearing other common substitutions (e.g., halogens, alkyls, methoxy groups) across several key therapeutic areas. The discussion is grounded in experimental data to provide an objective, evidence-based perspective for researchers in the field.
The Dominance of 5-Nitroindoles in Anticancer Activity
The most striking and well-documented activity of 5-nitroindole derivatives is their potent and multifaceted anticancer efficacy. This is largely attributed to a distinct mechanism of action that sets them apart from many other substituted indoles.
Mechanism of Action: G-Quadruplex Stabilization
A primary mechanism for the anticancer effects of many 5-nitroindole derivatives is their ability to bind to and stabilize G-quadruplex (G4) DNA structures. These are non-canonical, four-stranded DNA structures found in guanine-rich sequences, which are prevalent in the promoter regions of oncogenes like c-Myc.
By stabilizing the G4 structure in the c-Myc promoter, these compounds effectively act as transcriptional repressors, leading to the downregulation of c-Myc protein expression. Overexpression of c-Myc is a hallmark of up to 80% of solid tumors, making it a critical therapeutic target. The downstream effects of this action are profound:
-
Cell Cycle Arrest: The compounds induce cell cycle arrest, typically in the G1 or sub-G1 phase, halting the proliferation of cancer cells.
-
Induction of Reactive Oxygen Species (ROS): They have been shown to increase the concentration of intracellular ROS, which can trigger oxidative stress and lead to apoptosis (programmed cell death).
This targeted mechanism contrasts with other indole derivatives that exhibit anticancer activity through different pathways, such as:
-
Tubulin Polymerization Inhibition: Certain indole-acrylamide and quinoline-indole derivatives target the cytoskeleton by inhibiting tubulin polymerization, arresting cells in the G2/M phase.
-
PI3K/Akt/mTOR Pathway Inhibition: Some indole analogs suppress cancer cell growth by inhibiting key kinases in this crucial survival pathway.
-
Topoisomerase II Inhibition: Ursolic acid-indole hybrids have been identified as potent inhibitors of Topoisomerase II, an enzyme essential for DNA replication in proliferating cells.
The electron-withdrawing nature of the 5-nitro group is critical for the G4 binding affinity, making this substitution particularly effective for this specific anticancer strategy.
Comparative Cytotoxicity Data
The potent mechanism of 5-nitroindoles translates to significant cytotoxicity against a broad spectrum of cancer cell lines. The half-maximal inhibitory concentration (IC50) or growth inhibitory (GI50) values provide a quantitative measure of this efficacy.
| Compound Class/Derivative | Cancer Cell Line(s) | Activity (IC₅₀/GI₅₀, µM) | Key SAR Insights & Mechanism |
| 5-Nitroindole Derivatives | |||
| Pyrrolidine-substituted 5-nitroindole (Compound 5) | HeLa (Cervical) | 5.08 ± 0.91 | Binds c-Myc G-quadruplex; downregulates c-Myc expression. |
| Pyrrolidine-substituted 5-nitroindole (Compound 7) | HeLa (Cervical) | 5.89 ± 0.73 | Induces ROS generation and cell cycle arrest. |
| 1-Morpholinomethyl-5-nitroindole-2,3-dione-3-N-(chlorophenyl)thiosemicarbazone | HOP-62 (Non-small cell lung), MOLT-4 (Leukemia) | <0.01, 0.66 | Broad-spectrum activity identified in the NCI-60 screen. |
| Other Substituted Indoles | |||
| Indole-curcumin derivative (methoxy-substituted) | HeLa (Cervical), A549 (Lung), Hep-2 (Laryngeal) | 4, 15, 12 | Methoxy group enhances activity; mechanism not specified as G4 binding. |
| Ursolic acid-indole hybrid (N-(aminoalkyl)carboxamide side chain) (Compound 5f) | SMMC-7721 (Hepatocarcinoma) | 0.56 ± 0.08 | Potent Topoisomerase II inhibitor; induces apoptosis via ROS. |
| Quinoline-indole derivative (Compound 13) | Various cancer cell lines | 0.002 - 0.011 (2-11 nM) | Highly potent anti-tubulin agent targeting the colchicine binding site. |
| 5-Chloro-substituted 1H-indole-2-carboxamide | Not specified (CB1 receptor assay) | 0.079 (79 nM, IC₅₀ for receptor modulation) | Halogen at C5 enhances potency as a CB1 receptor allosteric modulator, not primarily cytotoxic. |
Antimicrobial and Antiviral Applications
While anticancer research is prominent, the unique electronic properties of the 5-nitro group also confer distinct advantages in developing anti-infective agents.
Antiviral Activity: A Universal Base Analogue
In a novel approach to antiviral therapy, 5-nitroindole has been developed as a "universal base analogue". When converted to its ribonucleoside form, it can be incorporated into viral RNA by RNA-dependent RNA polymerases (RdRP). Unlike natural bases, it does not rely on specific hydrogen bonding and instead stabilizes the duplex through π-stacking interactions.
This leads to two antiviral effects:
-
Lethal Mutagenesis: The analogue can be universally incorporated opposite any native RNA base, accelerating the viral mutation rate beyond a tolerable threshold, leading to "error catastrophe".
-
Enzyme Inhibition: The 5-nitroindole ribonucleotide is a potent inhibitor of viral RdRPs, such as that from poliovirus.
This mechanism is distinct from other indole-based antivirals, such as bisindole compounds that act as HIV fusion inhibitors by targeting the gp41 hydrophobic pocket, preventing viral entry into the host cell.
Antimicrobial Activity: Efflux Pump Inhibition
In the fight against antibiotic resistance, 5-nitroindoles have shown promise as bacterial NorA efflux pump inhibitors in Staphylococcus aureus. The NorA pump actively removes various antimicrobials from the bacterial cell, conferring multidrug resistance. By inhibiting this pump, 5-nitroindole derivatives can restore the efficacy of existing antibiotics. This contrasts with other indole derivatives that may possess intrinsic antibacterial or antifungal activity through different mechanisms. For example, indole derivatives containing 1,2,4-triazole and 1,3,4-thiadiazole moieties have demonstrated broad-spectrum antimicrobial activity with MIC values as low as 3.125 µg/mL against strains like MRSA and C. krusei.
Anti-inflammatory Potential: A Role for Other Substitutions
While the 5-nitro group is a powerhouse for anticancer and antiviral applications, the development of indole-based anti-inflammatory agents often leverages different substitutions. The anti-inflammatory action of indoles is typically associated with the inhibition of key inflammatory mediators.
For instance, indole derivatives of ursolic acid have demonstrated significant anti-inflammatory potential by inhibiting nitric oxide (NO) production in LPS-stimulated macrophages. They also reduce the expression of pro-inflammatory cytokines like TNF-α and IL-6 and enzymes such as iNOS and COX-2. In this context, the specific modifications are not a nitro group but rather the fusion of the indole moiety to other complex scaffolds, highlighting that for anti-inflammatory activity, different structural features are required to achieve optimal target engagement.
Visualizing Structure-Activity Relationships
The diverse biological activities of substituted indoles can be summarized by understanding how different functional groups at various positions direct the molecule's therapeutic action.
Caption: Structure-activity relationship map for substituted indoles.
Experimental Protocols: A Guide to In Vitro Evaluation
Reproducibility is paramount in scientific research. The following are detailed, self-validating protocols for key assays used to evaluate the biological activities described in this guide.
Protocol 1: Cell Viability/Cytotoxicity Assessment (SRB Assay)
The Sulforhodamine B (SRB) assay is a widely used method for determining cytotoxicity by measuring cell density based on the measurement of cellular protein content.
Materials:
-
Cancer cell lines of interest
-
Complete growth medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
Test compounds (dissolved in DMSO)
-
Trichloroacetic acid (TCA), cold
-
Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)
-
Tris-base solution (10 mM, pH 10.5)
-
96-well microtiter plates
-
Microplate reader
Step-by-Step Methodology:
-
Cell Seeding: Plate cells in 96-well plates at an optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours at 37°C, 5% CO2 to allow for attachment.
-
Compound Treatment: Add various concentrations of the test compounds (e.g., 0.01 to 100 µM) to the wells. Include a vehicle control (DMSO) and a positive control. Incubate for 48-72 hours.
-
Cell Fixation: Gently discard the supernatant. Add 100 µL of cold 10% (w/v) TCA to each well to fix the cells. Incubate at 4°C for 1 hour.
-
Washing: Discard the TCA and wash the plates five times with slow-running tap water. Allow plates to air dry completely.
-
Staining: Add 100 µL of 0.4% SRB solution to each well and stain at room temperature for 30 minutes.
-
Destaining: Quickly rinse the plates four times with 1% (v/v) acetic acid to remove unbound dye. Allow plates to air dry.
-
Solubilization: Add 200 µL of 10 mM Tris-base solution to each well to solubilize the protein-bound dye. Place on a shaker for 5-10 minutes.
-
Absorbance Measurement: Read the absorbance at 510 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition and determine the GI50 (concentration causing 50% growth inhibition) using non-linear regression analysis.
Caption: Workflow diagram for the Sulforhodamine B (SRB) cytotoxicity assay.
Protocol 2: Antimicrobial Susceptibility Testing (Broth Microdilution)
This protocol determines the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that prevents visible growth of a microorganism.
Materials:
-
Bacterial/fungal strains (e.g., S. aureus, C. albicans)
-
Mueller-Hinton Broth (MHB) or appropriate broth for the organism
-
Test compounds and standard antibiotics (e.g., Ciprofloxacin, Fluconazole)
-
Sterile 96-well microtiter plates
-
0.5 McFarland turbidity standard
-
Spectrophotometer
Step-by-Step Methodology:
-
Inoculum Preparation: Prepare a suspension of the microorganism in sterile saline, adjusting its turbidity to match the 0.5 McFarland standard (approx. 1.5 x 10^8 CFU/mL for bacteria).
-
Inoculum Dilution: Dilute the standardized suspension in the appropriate broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.
-
Compound Dilution: Prepare a two-fold serial dilution of the test compounds in the broth directly in the 96-well plate. The final volume in each well should be 100 µL.
-
Inoculation: Add 100 µL of the diluted inoculum to each well, bringing the final volume to 200 µL. This halves the compound concentration to the desired final test range.
-
Controls: Include a positive control well (broth + inoculum, no compound) and a negative control well (broth only).
-
Incubation: Incubate the plates at 35-37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (no turbidity) as determined by visual inspection or by reading the optical density.
Conclusion
The substitution pattern on the indole scaffold is a critical determinant of its biological activity. While the indole nucleus provides a versatile foundation, the addition of a 5-nitro group specifically directs the molecule towards potent anticancer and unique antiviral activities, primarily through mechanisms like G-quadruplex stabilization and lethal mutagenesis. In contrast, achieving efficacy in other therapeutic areas, such as anti-inflammatory or antimicrobial applications, often relies on different substituents or more complex hybrid structures. This comparative analysis underscores the importance of rational design in medicinal chemistry, where a single, well-placed functional group can unlock powerful and highly specific therapeutic potential. For researchers, the 5-nitroindole scaffold remains a compelling starting point for the development of next-generation oncology and virology drug candidates.
A Comparative Guide to the Validation of Analytical Methods for Quantifying 2,3,3-Trimethyl-5-nitro-3H-indole
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and chemical research, the accurate quantification of novel chemical entities is paramount. This guide provides a comprehensive comparison of two robust analytical techniques—High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS)—for the quantification of 2,3,3-Trimethyl-5-nitro-3H-indole. As a nitrated indole derivative, this compound presents unique analytical challenges that necessitate well-validated and reliable methods for its determination in various matrices.
This document is structured to provide not just procedural steps, but also the scientific rationale behind the methodological choices, grounded in the principles of analytical method validation as outlined by the International Council for Harmonisation (ICH) guidelines.[1][2][3] The objective is to equip researchers with the necessary knowledge to select and validate an appropriate analytical method for their specific application, ensuring data of the highest quality and integrity.
It is important to note that the following methods are proposed based on established principles for the analysis of nitroaromatic and indole compounds. Any specific application will require dedicated method development and a full validation study.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV): A Methodical Approach
High-Performance Liquid Chromatography (HPLC) is a cornerstone of pharmaceutical analysis, prized for its versatility and precision in separating and quantifying a wide array of compounds. For a polar, non-volatile compound like this compound, a reversed-phase HPLC method with UV detection is a logical and robust choice.
The Rationale Behind the HPLC-UV Method
The selection of a reversed-phase C18 column is predicated on the predicted moderate polarity of the target analyte. The nitro group and the indole nitrogen confer some polarity, while the trimethylated indole ring provides hydrophobicity, making it well-suited for retention and separation on a non-polar stationary phase. An isocratic elution with a mobile phase of acetonitrile and water provides a simple, reproducible, and efficient separation. The nitroaromatic chromophore in the molecule is expected to exhibit strong UV absorbance, allowing for sensitive detection.
Experimental Workflow for HPLC-UV Analysis
Caption: Workflow for HPLC-UV analysis of this compound.
Detailed Experimental Protocol for HPLC-UV
-
Instrumentation:
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis detector.
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
-
Reagents and Materials:
-
Acetonitrile (HPLC grade).
-
Ultrapure water.
-
Reference standard of this compound.
-
-
Chromatographic Conditions:
-
Mobile Phase: Acetonitrile:Water (e.g., 60:40 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: Determined by UV scan of the analyte (estimated to be around 254 nm or 320 nm).
-
-
Standard and Sample Preparation:
-
Stock Standard Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of the reference standard in 10 mL of acetonitrile.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to construct a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Sample Solution: Dissolve the sample containing the analyte in acetonitrile to achieve a concentration within the calibration range.
-
Validation of the HPLC-UV Method
The validation of this method must be performed in accordance with ICH Q2(R1) guidelines to ensure its suitability for the intended purpose.[1][2][4]
| Validation Parameter | Acceptance Criteria | Experimental Approach |
| Specificity | The analyte peak should be well-resolved from any impurities or matrix components. Peak purity should be confirmed. | Analyze blank, placebo (if applicable), and spiked samples. Use a photodiode array detector to assess peak purity. |
| Linearity | Correlation coefficient (r²) ≥ 0.999. | Analyze at least five concentrations across the desired range. Plot peak area versus concentration and perform linear regression. |
| Range | The range over which the method is linear, accurate, and precise. | Typically 80-120% of the test concentration for an assay. |
| Accuracy | Recovery of 98.0% to 102.0% for the active ingredient. | Analyze samples spiked with known amounts of the analyte at different concentration levels (e.g., 80%, 100%, 120%). |
| Precision (Repeatability & Intermediate) | Relative Standard Deviation (RSD) ≤ 2%. | Repeatability: Analyze a minimum of six replicate samples at 100% of the test concentration. Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument. |
| Limit of Detection (LOD) | The lowest concentration of analyte that can be detected but not necessarily quantitated. | Based on signal-to-noise ratio (typically 3:1) or standard deviation of the response and the slope of the calibration curve. |
| Limit of Quantitation (LOQ) | The lowest concentration of analyte that can be determined with acceptable precision and accuracy. | Based on signal-to-noise ratio (typically 10:1) or standard deviation of the response and the slope of the calibration curve. |
| Robustness | The method's performance should not be significantly affected by small, deliberate variations in method parameters. | Vary parameters such as mobile phase composition (±2%), column temperature (±5 °C), and flow rate (±0.1 mL/min). |
Gas Chromatography-Mass Spectrometry (GC-MS): A Highly Specific Alternative
For volatile and thermally stable compounds, Gas Chromatography-Mass Spectrometry (GC-MS) offers exceptional specificity and sensitivity. Given the structure of this compound, it is likely to be amenable to GC analysis, although its thermal stability would need to be confirmed during method development.
The Rationale Behind the GC-MS Method
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile organic compounds. The gas chromatograph separates the components of a mixture, and the mass spectrometer provides detailed structural information, leading to highly specific detection. For nitroaromatic compounds, GC-MS can provide unambiguous identification based on the mass spectrum.[5][6]
Experimental Workflow for GC-MS Analysis
Caption: Workflow for GC-MS analysis of this compound.
Detailed Experimental Protocol for GC-MS
-
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
Capillary column suitable for polar compounds (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
-
Reagents and Materials:
-
Ethyl acetate or another suitable volatile solvent (GC grade).
-
Reference standard of this compound.
-
-
Chromatographic and Mass Spectrometric Conditions:
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Inlet Temperature: 250 °C.
-
Injection Mode: Splitless.
-
Oven Temperature Program: Start at 100 °C, hold for 1 min, ramp to 280 °C at 10 °C/min, hold for 5 min.
-
Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Full scan (e.g., m/z 50-350) for identification and method development, followed by Selected Ion Monitoring (SIM) for quantification.
-
-
Standard and Sample Preparation:
-
Stock Standard Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of the reference standard in 10 mL of ethyl acetate.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution for the calibration curve.
-
Sample Solution: Dissolve the sample in ethyl acetate to a concentration within the calibration range.
-
Validation of the GC-MS Method
Similar to the HPLC method, the GC-MS method must undergo rigorous validation.
| Validation Parameter | Acceptance Criteria | Experimental Approach |
| Specificity | The analyte peak is chromatographically resolved and has a unique mass spectrum. | Analyze blank, placebo, and spiked samples. Confirm the identity by comparing the mass spectrum of the peak in the sample with that of the reference standard. |
| Linearity | Correlation coefficient (r²) ≥ 0.999. | Analyze at least five concentrations and plot the response of the characteristic ion(s) versus concentration. |
| Range | The range over which the method is linear, accurate, and precise. | Defined by the linearity, accuracy, and precision data. |
| Accuracy | Recovery of 98.0% to 102.0%. | Analyze spiked samples at different concentration levels. |
| Precision (Repeatability & Intermediate) | RSD ≤ 2% for assays, may be higher for trace analysis. | Perform replicate injections of the same sample and repeat on different days/with different analysts. |
| LOD & LOQ | Determined by signal-to-noise ratio or statistical methods. | Analyze a series of low-concentration solutions to determine the lowest detectable and quantifiable levels. |
| Robustness | The method's performance is not significantly affected by small variations in parameters. | Vary parameters such as oven temperature ramp rate (±1 °C/min), carrier gas flow rate (±0.1 mL/min), and inlet temperature (±10 °C). |
Comparative Analysis: HPLC-UV vs. GC-MS
The choice between HPLC-UV and GC-MS for the quantification of this compound will depend on several factors, including the nature of the sample matrix, the required sensitivity, and the available instrumentation.
| Feature | HPLC-UV | GC-MS |
| Analyte Suitability | Suitable for a wide range of compounds, including non-volatile and thermally labile ones. | Requires the analyte to be volatile and thermally stable. |
| Specificity | Good, based on retention time and UV spectrum. Potential for interference from co-eluting compounds with similar UV absorbance. | Excellent, based on retention time and unique mass fragmentation pattern, providing a higher degree of confidence in identification. |
| Sensitivity | Generally good, but can be limited by the analyte's molar absorptivity. | Typically offers higher sensitivity, especially in SIM mode. |
| Sample Throughput | Can be high with short run times. | Can be lower due to longer run times and potential for column contamination from non-volatile matrix components. |
| Instrumentation Cost & Complexity | Generally lower cost and less complex to operate and maintain. | Higher initial investment and requires more specialized expertise for operation and data interpretation. |
| Method Development | Often more straightforward, with fewer parameters to optimize. | Can be more complex, requiring optimization of temperature programs and mass spectrometric parameters. |
Conclusion and Recommendations
Both HPLC-UV and GC-MS are powerful and reliable techniques for the quantification of this compound, provided that the methods are properly developed and validated according to ICH guidelines.[7][8][9]
-
For routine quality control and assays where high throughput and cost-effectiveness are important, HPLC-UV is the recommended starting point. Its robustness and simplicity make it well-suited for this purpose.
-
For applications requiring higher specificity and sensitivity, such as impurity profiling or analysis in complex matrices, GC-MS is the superior choice. The structural information provided by the mass spectrometer is invaluable for unambiguous identification.
Ultimately, the selection of the analytical method should be based on a thorough evaluation of the specific requirements of the analysis. A comprehensive validation study is non-negotiable to ensure the generation of reliable and defensible data in a regulated environment.
References
- 1. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 2. fda.gov [fda.gov]
- 3. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 4. starodub.nl [starodub.nl]
- 5. Characterization of aerosol nitroaromatic compounds: Validation of an experimental method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparison of gas chromatographic and gas chromatographic/mass spectrometric techniques for the analysis of TNT and related nitroaromatic compounds | Semantic Scholar [semanticscholar.org]
- 7. particle.dk [particle.dk]
- 8. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
- 9. wjarr.com [wjarr.com]
A Comparative Guide to the Applications of Substituted 3H-Indoles in Modern Research
For Researchers, Scientists, and Drug Development Professionals
The indole scaffold is a cornerstone in medicinal chemistry and materials science, with its derivatives forming the basis of numerous pharmaceuticals and functional materials. While the 1H-indole tautomer has been extensively studied, its non-aromatic isomer, the 3H-indole (or indolenine), has emerged as a versatile and powerful building block in its own right. The unique structural and electronic properties of the 3H-indole core, particularly when substituted at the 2 and 3-positions, have unlocked a diverse range of applications, from potent anticancer agents and novel antimicrobials to highly sensitive fluorescent probes.
This guide provides an in-depth comparison of the performance of substituted 3H-indoles in key application areas, supported by experimental data and detailed methodologies. We will explore the causality behind experimental choices and provide a framework for understanding the structure-activity relationships that govern the efficacy of these fascinating molecules.
Anticancer Therapeutics: Spirocyclic 3H-Indole Derivatives as Potent Cytotoxic Agents
A particularly promising class of substituted 3H-indoles in oncology are the spirocyclic derivatives, where the C3 position of the indole nucleus is a spiro center, often incorporating another heterocyclic ring like a pyrrolidine or thiazole. These complex, three-dimensional structures have shown significant potential as anticancer agents, often exhibiting greater potency than established chemotherapy drugs.
Comparative Performance of Spiro[indole-pyrrolidine] Derivatives
Spiro[indole-pyrrolidine] derivatives have demonstrated remarkable cytotoxic activity against a range of cancer cell lines. Their mechanism of action often involves the induction of apoptosis and cell cycle arrest. A key advantage of these compounds is their potential to overcome drug resistance observed with conventional chemotherapeutics.
Table 1: Comparison of Anticancer Activity of Substituted Spiro[indole-pyrrolidine]-2-one Derivatives and Cisplatin
| Compound | Substitution Pattern | Target Cell Line | IC50 (µM) | Reference |
| Spirooxindole 5g | Dihalogenated acyl moiety | HepG2 (Liver Cancer) | 1.8 ± 0.12 | [1] |
| MCF-7 (Breast Cancer) | 2.25 ± 0.18 | [1] | ||
| HCT-116 (Colon Cancer) | ~3.0 | [1] | ||
| Cisplatin (Reference) | - | HepG2 (Liver Cancer) | 9.00 ± 0.29 | [1] |
| MCF-7 (Breast Cancer) | 9.00 ± 0.29 | [1] | ||
| HCT-116 (Colon Cancer) | 3.00 ± 0.24 | [1] | ||
| Compound 11b | 1''-ethyl-1'-methyl-5''-(4-methylbenzylidene)-4'-(p-tolyl) | MCF-7 (Breast Cancer) | 3.9 µg/mL | [2] |
| Cisplatin (Reference) | - | MCF-7 (Breast Cancer) | 5.20 µg/mL | [2] |
| Compound 7 | Spiro[pyrrolidine-3,3'-oxindole] derivative | MCF-7 (Breast Cancer) | 4.8 µM | [3] |
| HCT-116 (Colon Cancer) | 3.9 µM | [3] | ||
| (S)-(+)-Camptothecin (Reference) | - | MCF-7 (Breast Cancer) | - | [3] |
The data clearly indicates that specific substitutions on the spiro[indole-pyrrolidine] scaffold can lead to compounds with significantly higher potency than the standard chemotherapeutic agent, cisplatin. For instance, the spirooxindole analogue 5g is approximately 5 times more potent against HepG2 and 4 times more potent against MCF-7 cancer cells.[1] Similarly, compound 11b shows a lower IC50 value against MCF-7 cells compared to cisplatin.[2] The complex three-dimensional structure of these spiro compounds is believed to be key to their enhanced biological activity, allowing for more specific and effective interactions with biological targets.[1][4]
Experimental Protocol: Synthesis of Spiro[indole-pyrrolidine] Derivatives via 1,3-Dipolar Cycloaddition
The synthesis of these complex spirocyclic systems is often achieved through a one-pot, multi-component 1,3-dipolar cycloaddition reaction. This approach is highly efficient and allows for the generation of structural diversity.
Step-by-Step Methodology:
-
Preparation of the Azomethine Ylide: An α-amino acid (e.g., L-proline or sarcosine) is reacted with an isatin derivative in a suitable solvent (e.g., methanol or ethanol) under reflux. This in situ generates the azomethine ylide.
-
Cycloaddition Reaction: A dipolarophile, such as a chalcone or an α,β-unsaturated dienone, is added to the reaction mixture. The azomethine ylide undergoes a [3+2] cycloaddition with the dipolarophile.
-
Product Formation: The reaction proceeds to form the desired spiro[indole-pyrrolidine] derivative, which can then be isolated and purified by crystallization or column chromatography.
The choice of solvent and reaction conditions (conventional heating, ultrasound, or microwave irradiation) can significantly influence the reaction time and yield.[2][5]
References
- 1. mdpi.com [mdpi.com]
- 2. Novel Spiro-pyrrolizidine-Oxindole and Spiropyrrolidine-Oxindoles: Green synthesis under Classical, Ultrasonic, and microwave conditions and Molecular docking simulation for antitumor and type 2 diabetes - Arabian Journal of Chemistry [arabjchem.org]
- 3. researchgate.net [researchgate.net]
- 4. Recent synthetic strategies of spiro-azetidin-2-one, -pyrrolidine, -indol(one) and -pyran derivatives-a review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent synthetic strategies of spiro-azetidin-2-one, -pyrrolidine, -indol(one) and -pyran derivatives-a review - RSC Advances (RSC Publishing) DOI:10.1039/D3RA06054C [pubs.rsc.org]
A Researcher's Guide to the Regioselective Nitration of Indoles: A Comparative Analysis of Nitrating Agents
The indole scaffold is a cornerstone in medicinal chemistry and materials science, forming the structural core of numerous pharmaceuticals and bioactive molecules. The introduction of a nitro group onto this privileged heterocycle via nitration is a pivotal transformation, unlocking a gateway to a diverse array of further chemical modifications. However, the inherent characteristics of the indole nucleus—high electron density and sensitivity to acid—pose significant synthetic challenges, often leading to a lack of regioselectivity, polymerization, and the formation of intractable tars.[1][2]
This guide offers a comprehensive comparison of various nitrating agents for indole functionalization. As a senior application scientist, my goal is to move beyond a simple recitation of protocols and delve into the causality behind experimental choices, providing field-proven insights to help you select the optimal strategy for your specific synthetic target. We will explore the mechanistic underpinnings of regioselectivity and present detailed, self-validating experimental systems to ensure reliability and reproducibility in your research.
The Fundamental Challenge: Regioselectivity in Indole Nitration
The reactivity of the indole ring is governed by the high electron density of the pyrrole moiety, making it highly susceptible to electrophilic attack. The C-3 position is the most nucleophilic and is the primary site of attack for electrophiles under non-acidic or mildly acidic conditions.[1][3] This preference is driven by the ability of the nitrogen lone pair to stabilize the intermediate cation.
However, under strongly acidic conditions, such as with a mixture of nitric and sulfuric acid (HNO₃/H₂SO₄), the reaction landscape changes dramatically. The indole nitrogen or, more commonly, the C-3 carbon can be protonated.[1][4] Protonation at C-3 deactivates the pyrrole ring towards further electrophilic attack, causing the reaction to proceed on the less reactive benzene ring, typically favoring the C-5 and C-6 positions.[1][4] This dichotomy in reactivity is the central challenge that dictates the choice of nitrating agent.
Caption: Controlling regioselectivity in indole nitration.
Comparative Performance of Nitrating Agents
The choice of nitrating agent is the most critical parameter for controlling the outcome of an indole nitration reaction. Below, we compare the efficacy of several common and modern reagents.
Classical Mixed Acid (HNO₃/H₂SO₄)
This is the most traditional and harshest nitrating system. The sulfuric acid acts as a catalyst and a dehydrating agent, promoting the formation of the highly reactive nitronium ion (NO₂⁺).[5]
-
Mechanism: Electrophilic aromatic substitution via the nitronium ion.
-
Primary Application: Nitration of deactivated or substituted indoles that can withstand strong acid. For example, the nitration of 2-methylindole under these conditions yields primarily 2-methyl-5-nitroindole.[1][4]
-
Advantages: Potent and inexpensive.
-
Limitations:
Acyl Nitrates (Acetyl Nitrate & Benzoyl Nitrate)
Acyl nitrates are milder, non-acidic nitrating agents typically generated in situ from the corresponding anhydride and nitric acid. Acetyl nitrate, in particular, has proven effective for the C-3 nitration of N-protected indoles.[7]
-
Mechanism: Electrophilic substitution, believed to proceed through a less aggressive nitrating species than the free nitronium ion.
-
Primary Application: Regioselective synthesis of 3-nitroindoles, especially when the indole nitrogen is protected with an electron-withdrawing group (e.g., -SO₂Ph, -Ac, -Boc).[7] This protection reduces the pyrrole ring's propensity for polymerization.
-
Advantages:
-
Limitations:
Trifluoroacetyl Nitrate (via (NMe₄)NO₃ / TFAA)
A modern, metal-free protocol utilizes trifluoroacetic anhydride (TFAA) and a nitrate salt like ammonium tetramethylnitrate to generate trifluoroacetyl nitrate in situ. This system provides a potent yet remarkably clean electrophilic nitrating agent.[9][10][11]
-
Mechanism: Trifluoroacetyl nitrate acts as the electrophilic nitrating species. The reaction proceeds under non-acidic and non-metallic conditions.[9][11]
-
Primary Application: Highly regioselective synthesis of 3-nitroindoles from a wide variety of indole substrates.[9][12]
-
Advantages:
-
Limitations:
Metal-Based Nitrating Agents
Several metal nitrates have been employed as nitrating agents, often offering unique reactivity profiles.
-
Ceric Ammonium Nitrate (CAN): CAN is a well-known one-electron oxidant that can also serve as a nitrating agent for aromatics and heteroaromatics, sometimes adsorbed on silica gel to moderate its reactivity.[14][15] It can be used in reactions like the concerted nitration/ureation of carbodiimides.[16]
-
Bismuth Nitrate (Bi(NO₃)₃·5H₂O): Bismuth nitrate is a commercially available, low-toxicity salt that can be used for the nitration of aromatic compounds, often activated with another reagent like thionyl chloride or acetic anhydride.[17][18][19] It is considered a mild and selective method.[17]
Data Summary: Comparison of Nitrating Agents
| Nitrating Agent System | Target Position(s) | Typical Yields | Conditions | Advantages | Disadvantages |
| HNO₃ / H₂SO₄ | C-5, C-6 (on bz ring) | Low to Moderate | Strong acid, 0-5 °C | Inexpensive, powerful | Low selectivity, polymerization, harsh |
| Acetyl Nitrate | C-3 | Good to Excellent | Non-acidic, low temp. (-70 to 0 °C) | High C-3 regioselectivity, mild | Best with N-protected indoles |
| Benzoyl Nitrate | C-3 | Low to Moderate | Non-acidic, low temp. | C-3 selective | Often low yields, byproducts |
| (NMe₄)NO₃ / TFAA | C-3 | Good to Excellent | Non-acidic, metal-free, sub-RT | High C-3 selectivity, mild, green | Sensitive to C-4 steric hindrance |
| Ceric Ammonium Nitrate | Various | Moderate | Acetonitrile | One-electron oxidant, versatile | Can lead to over-oxidation |
| Bismuth Nitrate | Various | Good | Mild, often with activator | Low toxicity, selective | Requires activation, less common |
Overcoming a Synthetic Hurdle: The Synthesis of 7-Nitroindole
Direct nitration to favor the C-7 position is exceedingly difficult due to steric hindrance and unfavorable electronics.[1] An effective, high-yield synthesis requires an indirect, multi-step approach that blocks the more reactive positions. A patented and reliable method involves the nitration of sodium 1-acetylindoline-2-sulfonate.[1]
Caption: Indirect route to synthesize 7-nitroindole.
This strategy exemplifies a core principle in complex synthesis: when a molecule's inherent reactivity precludes a desired transformation, a sequence of protection, functionalization, and deprotection can elegantly circumvent the problem.
Experimental Protocols
The following protocols are presented as self-validating systems, grounded in published literature.
Protocol 1: Synthesis of 1-(Phenylsulfonyl)-3-nitroindole via Acetyl Nitrate[7]
This method is representative of C-3 nitration on an N-protected indole.
Caption: Experimental workflow for C-3 nitration.
-
Preparation of Nitrating Agent: In a flame-dried flask, carefully add acetic anhydride to fuming nitric acid at -10 °C. Stir the solution for 10 minutes at this temperature to generate acetyl nitrate in situ.
-
Reaction Setup: In a separate flask, dissolve 1-(phenylsulfonyl)indole in dichloromethane (CH₂Cl₂) and cool the solution to -70 °C using a dry ice/acetone bath.
-
Nitration: Slowly add the freshly prepared acetyl nitrate solution dropwise to the indole solution, ensuring the internal temperature does not rise above -65 °C.
-
Reaction Monitoring: Stir the reaction mixture at -70 °C for 1 hour. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching and Workup: Carefully quench the reaction by adding saturated aqueous sodium bicarbonate solution. Allow the mixture to warm to room temperature.
-
Isolation: Separate the layers and extract the aqueous phase with CH₂Cl₂. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to afford 1-(phenylsulfonyl)-3-nitroindole.
Protocol 2: Synthesis of 5-Nitro-2-methylindole via Mixed Acid[1]
This protocol demonstrates nitration on the benzene ring under strongly acidic conditions.
-
Reaction Setup: In a flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-methylindole in concentrated sulfuric acid at 0 °C.
-
Preparation of Nitrating Mixture: In a separate flask, carefully prepare the nitrating mixture by adding concentrated nitric acid to concentrated sulfuric acid while cooling in an ice bath.
-
Nitration: Slowly add the cold nitrating mixture dropwise to the solution of 2-methylindole. It is critical to maintain the reaction temperature below 5 °C throughout the addition.
-
Reaction Completion: After the addition is complete, allow the reaction to stir at 0-5 °C until the starting material is consumed (monitor by TLC).
-
Quenching and Isolation: Carefully pour the reaction mixture onto a large amount of crushed ice. The product, 2-methyl-5-nitroindole, will precipitate from the aqueous solution.
-
Purification: Collect the solid precipitate by filtration, wash thoroughly with cold water until the washings are neutral, and then dry. The product can be further purified by recrystallization. This method has been reported to yield 84% of the 5-nitro product.[1]
Conclusion
The selective nitration of indoles is a nuanced yet achievable synthetic operation that hinges on a sound understanding of the substrate's electronic properties and a judicious choice of the nitrating agent. For C-3 nitration, modern, mild, non-acidic methods utilizing acyl nitrates or in situ generated trifluoroacetyl nitrate on N-protected indoles offer the highest yields and selectivity. Conversely, when targeting the benzene ring (C-5 or C-6), classical mixed-acid conditions are required, typically on substrates that can tolerate the harsh environment. For sterically and electronically challenging positions like C-7, direct nitration is not viable, and indirect strategies involving protection and functionalization are essential. By aligning the reactivity of the nitrating agent with the desired regiochemical outcome, researchers can effectively navigate the complexities of indole chemistry to access valuable nitro-functionalized building blocks for drug discovery and materials science.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Electrophilic substitution at the indole [quimicaorganica.org]
- 4. bhu.ac.in [bhu.ac.in]
- 5. quora.com [quora.com]
- 6. benchchem.com [benchchem.com]
- 7. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 8. scribd.com [scribd.com]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03193D [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. Ceric ammonium nitrate - Wikipedia [en.wikipedia.org]
- 16. Ceric ammonium nitrate (CAN) enabled concerted nitration/ureation of carbodiimides to synthesize o-nitroaryl ureas - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 17. Selective Nitration of Aromatic Compounds with Bismuth Subnitrate and Thionyl Chloride [mdpi.com]
- 18. An Alternative Method for the Selective Synthesis of Ortho-nitro Anilines Using Bismuth Nitrate Pentahydrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Bismuth(III) nitrate - Wikipedia [en.wikipedia.org]
A Researcher's Comparative Guide to the Cytotoxicity of Novel Nitroindole Compounds
This guide offers an in-depth, objective comparison of the cytotoxic performance of newly synthesized nitroindole compounds against various cancer cell lines. Designed for researchers, scientists, and drug development professionals, this document synthesizes experimental data, elucidates the underlying mechanisms of action, and provides detailed protocols for reproducible cytotoxicity assessment.
Introduction: The Emerging Role of Nitroindoles in Oncology
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant biological activity. The addition of a nitro group (-NO2) to this scaffold can dramatically enhance its pharmacological properties, particularly its anticancer potential. Nitroindoles have demonstrated potent cytotoxic effects across a range of cancer cell lines, acting through diverse mechanisms that often involve the unique microenvironment of tumor cells.[1][2] This guide will explore the structure-activity relationships (SAR), compare the cytotoxic efficacy of different derivatives, and provide the practical methodologies required to validate these findings in a laboratory setting.
Mechanisms of Nitroindole-Induced Cytotoxicity
The cytotoxic effects of nitroindole derivatives are multifaceted. Understanding these mechanisms is crucial for rational drug design and for selecting appropriate assays to measure their impact.
-
Bioreductive Activation in Hypoxic Environments: Many nitroaromatic compounds are prodrugs that are selectively activated under the low-oxygen (hypoxic) conditions characteristic of solid tumors.[3] Cellular reductases can reduce the nitro group to generate reactive nitroso and hydroxylamine intermediates, which are highly cytotoxic and can induce DNA damage and cell death.[4]
-
DNA Interaction and Oncogene Regulation: Certain 5- and 7-nitroindole derivatives have been shown to bind and stabilize unique DNA secondary structures known as G-quadruplexes (G4).[1] These structures are often found in the promoter regions of key oncogenes like c-Myc. By stabilizing the G4 structure, these compounds can inhibit gene transcription, leading to the downregulation of the oncoprotein and subsequent suppression of tumor growth.[1][5]
-
Induction of Oxidative Stress: Some nitroindole compounds can increase the intracellular concentration of reactive oxygen species (ROS).[5][6] While seemingly counterintuitive for a compound activated by reduction, the resulting metabolites can interfere with cellular redox balance. This surge in ROS can overwhelm the cell's antioxidant defenses, leading to damage of lipids, proteins, and DNA, ultimately triggering apoptosis. The cytotoxic effect of certain 5-nitroindole compounds on HeLa cells has been shown to be reversible by the antioxidant N-acetyl cysteine (NAC), confirming the role of ROS in their mechanism.[5]
-
Inhibition of Signaling Pathways: The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell survival and proliferation that is frequently dysregulated in cancer. Indole derivatives have been shown to modulate this pathway, and inhibition by nitroindole-based compounds can lead to cell cycle arrest and apoptosis.[1]
A simplified diagram illustrating the primary mechanisms of action is presented below.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Mechanism of toxicity of nitro compounds used in the chemotherapy of trichomoniasis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Mechanistic Guide to the Synthesis of 2,3,3-Trimethyl-5-nitro-3H-indole
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth, objective comparison of the primary synthetic routes to 2,3,3-trimethyl-5-nitro-3H-indole, a valuable intermediate in the synthesis of various functional dyes and specialty chemicals. We will delve into the mechanistic nuances of each pathway, present comparative experimental data, and explore alternative synthetic strategies. This analysis is designed to equip researchers with the critical insights needed to make informed decisions in their synthetic endeavors.
Introduction to this compound
This compound, also known as 5-nitro-2,3,3-trimethylindolenine, is a heterocyclic compound featuring a 3H-indole core. Key structural characteristics include three methyl groups at the 2 and 3 positions, which increase its lipophilicity, and a strong electron-withdrawing nitro group at the 5-position of the benzene ring.[1] This nitro group is a versatile functional handle, readily reducible to an amine, which is a crucial step in the synthesis of many azo dyes and other specialized molecules.[1] The 3H-indole (or indolenine) tautomer is distinguished from the more common 1H-indole by a double bond between the nitrogen and the C2 carbon, with the C3 carbon being sp3-hybridized.[1]
The formation of this compound can be principally achieved through two strategic approaches:
-
Route A: Post-Synthethic Nitration. Synthesis of the 2,3,3-trimethyl-3H-indole core via the Fischer indole synthesis, followed by electrophilic nitration.
-
Route B: Pre-functionalized Fischer Indole Synthesis. Direct formation of the target molecule by employing a nitro-substituted phenylhydrazine in the Fischer indole synthesis.
This guide will dissect and compare these two primary routes, offering a comprehensive understanding of their mechanisms, advantages, and limitations.
Mechanistic Deep Dive and Comparison of Primary Synthetic Routes
Route A: Fischer Indole Synthesis Followed by Nitration
This two-step approach first constructs the indolenine ring system and subsequently introduces the nitro group.
Step 1: The Fischer Indole Synthesis of 2,3,3-Trimethyl-3H-indole
The Fischer indole synthesis is a classic and versatile method for preparing indoles and their derivatives.[2] It involves the acid-catalyzed reaction of a phenylhydrazine with an aldehyde or ketone.[2] In this case, phenylhydrazine reacts with isopropyl methyl ketone.
The mechanism proceeds as follows:
-
Hydrazone Formation: Phenylhydrazine and isopropyl methyl ketone condense to form the corresponding phenylhydrazone.[2]
-
Tautomerization: The phenylhydrazone tautomerizes to its enamine form.[2]
-
[3][3]-Sigmatropic Rearrangement: Under acidic conditions, the enamine undergoes a[3][3]-sigmatropic rearrangement, which is the key bond-forming step, creating a C-C bond at the ortho position of the benzene ring.[2]
-
Cyclization and Elimination: The resulting intermediate undergoes cyclization and subsequent elimination of ammonia to afford the aromatic 3H-indole ring.[2]
// Nodes Reactants [label="Phenylhydrazine + Isopropyl Methyl Ketone", fillcolor="#F1F3F4"]; Hydrazone [label="Phenylhydrazone Intermediate", fillcolor="#F1F3F4"]; Enamine [label="Enamine Tautomer", fillcolor="#F1F3F4"]; Rearrangement [label="[3][3]-Sigmatropic Rearrangement Intermediate", fillcolor="#F1F3F4"]; Cyclization [label="Cyclized Intermediate", fillcolor="#F1F3F4"]; Product [label="2,3,3-Trimethyl-3H-indole", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Reactants -> Hydrazone [label="Condensation"]; Hydrazone -> Enamine [label="Tautomerization"]; Enamine -> Rearrangement [label="[3][3]-Sigmatropic Rearrangement"]; Rearrangement -> Cyclization [label="Cyclization"]; Cyclization -> Product [label="Elimination of NH3"]; }
Caption: Fischer Indole Synthesis of 2,3,3-Trimethyl-3H-indole.Step 2: Electrophilic Nitration
The synthesized 2,3,3-trimethyl-3H-indole is then subjected to electrophilic aromatic substitution to introduce the nitro group.
The mechanism for nitration involves the following steps:
-
Generation of the Electrophile: Concentrated nitric acid is protonated by concentrated sulfuric acid, which then loses a molecule of water to form the highly electrophilic nitronium ion (NO₂⁺).[4][5][6]
-
Electrophilic Attack: The electron-rich benzene ring of the indolenine attacks the nitronium ion. Under the strongly acidic conditions of the reaction, the indolenine nitrogen is protonated. This protonation deactivates the heterocyclic part of the molecule towards electrophilic attack. The benzene ring, although deactivated by the positively charged nitrogen, is still susceptible to nitration. The directing effect of the alkyl groups and the deactivating effect of the protonated nitrogen favor substitution at the 5-position.
-
Aromatization: A base (such as the bisulfate ion) removes a proton from the carbon bearing the nitro group, restoring the aromaticity of the benzene ring and yielding the final product.[5]
// Nodes Start [label="2,3,3-Trimethyl-3H-indole", fillcolor="#F1F3F4"]; Protonation [label="Protonated Indolenine", fillcolor="#F1F3F4"]; Nitronium [label="Nitronium Ion (NO₂⁺)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Attack [label="Sigma Complex Intermediate", fillcolor="#F1F3F4"]; Product [label="this compound", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Start -> Protonation [label="H₂SO₄"]; Protonation -> Attack [label="+ NO₂⁺"]; Nitronium -> Attack; Attack -> Product [label="- H⁺"]; }
Caption: Electrophilic Nitration of 2,3,3-Trimethyl-3H-indole.Route B: Pre-functionalized Fischer Indole Synthesis
This one-pot approach utilizes a pre-functionalized starting material, p-nitrophenylhydrazine, which reacts with isopropyl methyl ketone under acidic conditions.
The mechanism is analogous to the standard Fischer indole synthesis, with the nitro group already present on the phenylhydrazine. The reaction proceeds through the formation of the corresponding p-nitrophenylhydrazone, followed by tautomerization, a[3][3]-sigmatropic rearrangement, cyclization, and elimination of ammonia to directly yield this compound.[7]
// Nodes Reactants [label="p-Nitrophenylhydrazine + Isopropyl Methyl Ketone", fillcolor="#F1F3F4"]; Hydrazone [label="p-Nitrophenylhydrazone Intermediate", fillcolor="#F1F3F4"]; Enamine [label="Enamine Tautomer", fillcolor="#F1F3F4"]; Rearrangement [label="[3][3]-Sigmatropic Rearrangement Intermediate", fillcolor="#F1F3F4"]; Cyclization [label="Cyclized Intermediate", fillcolor="#F1F3F4"]; Product [label="this compound", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Reactants -> Hydrazone [label="Condensation"]; Hydrazone -> Enamine [label="Tautomerization"]; Enamine -> Rearrangement [label="[3][3]-Sigmatropic Rearrangement"]; Rearrangement -> Cyclization [label="Cyclization"]; Cyclization -> Product [label="Elimination of NH3"]; }
Caption: Direct Fischer Indole Synthesis of the Target Molecule.Comparative Performance Analysis
| Parameter | Route A: Post-Synthetic Nitration | Route B: Pre-functionalized Fischer Indole Synthesis |
| Overall Yield | ~78% (for the nitration step) | 10-30% |
| Reaction Conditions | Step 1: Acid-catalyzed reflux. Step 2: Strong acids (H₂SO₄, HNO₃), low temperature. | Acid-catalyzed reflux. |
| Starting Materials | Phenylhydrazine, isopropyl methyl ketone, nitric acid, sulfuric acid. | p-Nitrophenylhydrazine, isopropyl methyl ketone, acetic acid, HCl. |
| Advantages | Higher overall yield, well-established procedures. | One-pot synthesis, fewer isolation steps. |
| Disadvantages | Two separate reaction and purification steps, use of highly corrosive acids. | Low yields, potential for decomposition, oxidation, and polymerization.[7] |
Analysis:
Route A, the post-synthetic nitration of 2,3,3-trimethyl-3H-indole, offers a significantly higher yield for the nitration step (around 78%) and is a more established and reliable method.[8] However, it requires two distinct synthetic operations, including the handling of a potent nitrating mixture.
Route B, the direct Fischer indole synthesis using p-nitrophenylhydrazine, is a more convergent, one-pot approach. However, it suffers from substantially lower yields (10-30%), with a higher propensity for side reactions such as decomposition and polymerization, particularly under prolonged reflux conditions.[7] The use of a binary acid system (acetic acid and HCl) can improve the yield to some extent.[7]
Experimental Protocols
Protocol for Route A: Nitration of 2,3,3-trimethylindolenine
This protocol is adapted from a published procedure.[8]
Materials:
-
2,3,3-trimethylindole (12.42 g, 78 mmol)
-
Concentrated sulfuric acid (53 mL total)
-
Concentrated nitric acid (9.4 mL, 0.23 mol)
-
Ice
-
Sodium hydroxide pellets
-
Deionized water
-
Methanol
Procedure:
-
To a 250 mL conical flask, add 2,3,3-trimethylindole (12.42 g) and concentrated sulfuric acid (46 mL).
-
Cool the solution in an ice bath with constant stirring.
-
In a separate vessel, prepare a pre-cooled mixture of concentrated sulfuric acid (7 mL) and concentrated nitric acid (9.4 mL).
-
Add the pre-cooled acid mixture dropwise to the solution of 2,3,3-trimethylindole.
-
After the addition is complete, allow the reaction to stir at room temperature for 3 hours.
-
Pour the reaction mixture over approximately 500 g of ice, which should result in the formation of a red precipitate.
-
Allow the mixture to stand overnight.
-
Adjust the pH of the mixture to 8 by the slow addition of sodium hydroxide pellets.
-
Isolate the precipitate by vacuum filtration and wash with deionized water (500 mL).
-
Dissolve the solid in a minimum amount of hot methanol, filter to remove any impurities, and evaporate the solvent to dryness to afford 2,3,3-trimethyl-5-nitro-indole as a red solid (11.93 g, 78% yield).[8]
Protocol for Route B: Fischer Indole Synthesis with p-Nitrophenylhydrazine
This protocol is based on a reported method.[7]
Materials:
-
p-Nitrophenylhydrazine hydrochloride
-
Isopropyl methyl ketone
-
Glacial acetic acid
-
Hydrochloric acid
-
1 M Sodium hydroxide solution
-
Chloroform
-
Sodium sulfate
Procedure:
-
Combine p-nitrophenylhydrazine hydrochloride and isopropyl methyl ketone in a binary mixture of acetic acid and hydrochloric acid.
-
The reaction can be carried out by refluxing the mixture for 4 hours.
-
After cooling, neutralize the reaction mixture with a 1 M NaOH solution.
-
Extract the product with chloroform.
-
Dry the organic layer over sodium sulfate and remove the solvent by evaporation to obtain the crude product.
-
Purification can be performed using column chromatography on silica gel. The reported yield for this method is 30%.[7]
Alternative Synthetic Strategies for Nitroindoles
While the Fischer indole synthesis is a dominant method, other named reactions can be considered for the synthesis of substituted indoles, including those bearing a nitro group.
-
Bartoli Indole Synthesis: This reaction converts ortho-substituted nitroarenes into 7-substituted indoles using a vinyl Grignard reagent.[2][3][9][10] While it typically yields 7-substituted indoles, modifications could potentially be explored for other substitution patterns. The mechanism involves the addition of the Grignard reagent to the nitro group, followed by a[3][3]-sigmatropic rearrangement.[9][10]
-
Larock Indole Synthesis: This palladium-catalyzed reaction synthesizes indoles from an ortho-iodoaniline and a disubstituted alkyne.[11][12][13] By using a nitro-substituted ortho-iodoaniline, this method could provide access to nitroindoles.
-
Hemetsberger Indole Synthesis: This method involves the thermal decomposition of a 3-aryl-2-azido-propenoic ester to form an indole-2-carboxylic ester.[8][14][15] Starting with a nitro-substituted aromatic aldehyde to form the azido-propenoic ester would lead to a nitro-substituted indole.
These alternative methods offer different retrosynthetic disconnections and may be advantageous depending on the availability of starting materials and the desired substitution pattern.
Conclusion
For the synthesis of this compound, the two-step approach involving the Fischer indole synthesis of 2,3,3-trimethyl-3H-indole followed by electrophilic nitration (Route A) is the more reliable and higher-yielding method. While the direct Fischer indole synthesis with p-nitrophenylhydrazine (Route B) offers the elegance of a one-pot reaction, it is hampered by significantly lower yields and a greater potential for side reactions. The choice between these routes will ultimately depend on the researcher's priorities, balancing the need for a high yield and procedural robustness against the desire for a more convergent synthetic strategy. For broader synthetic applications, exploring alternative methods like the Bartoli, Larock, or Hemetsberger indole syntheses could open up new avenues for the preparation of diverse nitro-substituted indole derivatives.
References
- 1. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]
- 2. onlineorganicchemistrytutor.com [onlineorganicchemistrytutor.com]
- 3. name-reaction.com [name-reaction.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. EAS-Nitration | OpenOChem Learn [learn.openochem.org]
- 6. youtube.com [youtube.com]
- 7. grokipedia.com [grokipedia.com]
- 8. Hemetsberger indole synthesis - Wikipedia [en.wikipedia.org]
- 9. Bartoli indole synthesis - Wikipedia [en.wikipedia.org]
- 10. jk-sci.com [jk-sci.com]
- 11. Larock indole synthesis - Wikipedia [en.wikipedia.org]
- 12. grokipedia.com [grokipedia.com]
- 13. synarchive.com [synarchive.com]
- 14. synarchive.com [synarchive.com]
- 15. expertsmind.com [expertsmind.com]
A Senior Application Scientist's Guide to Predicting Indole Derivative Properties with Quantum Chemical Calculations
For Researchers, Scientists, and Drug Development Professionals
The indole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of a vast array of natural products and synthetic pharmaceuticals. Its versatile structure allows for diverse functionalization, leading to a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. Predicting the physicochemical and biological properties of novel indole derivatives is paramount in modern drug discovery. Quantum chemical calculations have emerged as a powerful and cost-effective tool to achieve this, offering atomic-level insights into molecular structure, reactivity, and electronic properties. This guide provides an in-depth comparison of quantum chemical methods for characterizing indole derivatives, supported by experimental data and detailed protocols.
The Power of a Computational Microscope: Why Use Quantum Chemistry?
Traditional drug discovery relies heavily on extensive synthesis and experimental screening, a process that is both time-consuming and resource-intensive. Quantum chemical calculations offer a theoretical lens to examine molecules before they are ever synthesized. By solving the Schrödinger equation for a given molecular system, these methods can predict a wide range of properties, including:
-
Molecular Geometry: Determining the most stable three-dimensional arrangement of atoms.
-
Electronic Properties: Understanding the distribution of electrons, which governs reactivity and intermolecular interactions.
-
Spectroscopic Properties: Predicting UV-Vis, IR, and NMR spectra to aid in experimental characterization.
-
Reactivity Descriptors: Identifying sites susceptible to electrophilic or nucleophilic attack, guiding synthetic strategies.
-
Thermodynamic Properties: Calculating heats of formation and reaction energies to assess stability and reaction feasibility.
This predictive power allows researchers to prioritize the synthesis of the most promising candidates, thereby accelerating the drug discovery pipeline.
Choosing Your Computational Toolkit: A Comparison of Methods
The accuracy of quantum chemical calculations is intrinsically linked to the chosen theoretical method and basis set. For indole derivatives, a balance between computational cost and accuracy is crucial.
Density Functional Theory (DFT): The Workhorse of Computational Chemistry
Density Functional Theory (DFT) has become the most widely used quantum chemical method due to its favorable balance of accuracy and computational efficiency. DFT methods calculate the electronic structure based on the molecule's electron density rather than the complex many-electron wavefunction.
Several studies have successfully employed DFT to investigate the properties of indole derivatives. For instance, the B3LYP functional combined with the 6-31G(d,p) or 6-311+G(d,p) basis sets has been shown to provide reliable geometries and electronic properties for this class of compounds. These calculations have been used to predict heats of formation, study electronic substitution effects, and investigate photophysical properties.
Commonly Used DFT Functionals for Indole Derivatives:
-
B3LYP: A hybrid functional that mixes Hartree-Fock exchange with DFT exchange-correlation. It is a popular choice for a wide range of applications and has demonstrated good performance for indole systems.
-
M06-2X: A hybrid meta-GGA functional that often provides improved accuracy for non-covalent interactions, which can be important for studying intermolecular interactions of indole derivatives.
-
ωB97X-D: A range-separated hybrid functional with empirical dispersion corrections, making it suitable for studying systems where long-range interactions are significant.
Ab Initio Methods: For Higher Accuracy
While DFT is a powerful tool, higher accuracy can sometimes be required. Ab initio methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, are based on solving the Schrödinger equation with fewer approximations than DFT. However, their higher computational cost generally limits their application to smaller systems. For indole derivatives, these methods can be used to benchmark the accuracy of DFT results or for calculations where high accuracy is paramount.
Basis Sets: The Building Blocks of Molecular Orbitals
The basis set is a set of mathematical functions used to construct the molecular orbitals. The choice of basis set significantly impacts the accuracy of the calculation.
Popular Basis Sets for Indole Derivative Calculations:
-
Pople-style basis sets (e.g., 6-31G, 6-311+G)): These are widely used and provide a good balance of accuracy and computational cost. The addition of polarization () and diffuse (+) functions is often necessary to accurately describe the electronic structure, especially for systems with heteroatoms or anions.
-
Dunning's correlation-consistent basis sets (e.g., cc-pVDZ, aug-cc-pVTZ): These basis sets are designed to systematically converge towards the complete basis set limit, allowing for more reliable extrapolation of results. They are generally more computationally expensive than Pople-style basis sets.
A Practical Workflow for Predicting Indole Derivative Properties
The following workflow outlines the key steps involved in performing quantum chemical calculations on an indole derivative.
Caption: A typical workflow for quantum chemical calculations on indole derivatives.
Step-by-Step Experimental Protocol: A DFT Calculation on 5-Methoxyindole
This protocol details the steps for performing a geometry optimization and frequency calculation on 5-methoxyindole using the Gaussian software package.
-
Structure Building:
-
Open a molecular modeling program (e.g., GaussView, Avogadro).
-
Build the 3D structure of 5-methoxyindole.
-
Perform an initial, quick geometry optimization using a molecular mechanics force field (e.g., MMFF94) to obtain a reasonable starting geometry.
-
-
Input File Preparation:
-
Create a new Gaussian input file.
-
Specify the route section: #p B3LYP/6-31G(d) Opt Freq.
-
#p: Requests enhanced printout.
-
B3LYP/6-31G(d): Specifies the DFT method and basis set.
-
Opt: Requests a geometry optimization.
-
Freq: Requests a frequency calculation to be performed after the optimization.
-
-
Provide a descriptive title for the calculation.
-
Specify the charge (0) and multiplicity (1) of the molecule.
-
Paste the Cartesian coordinates of the 5-methoxyindole structure from the building step.
-
-
Job Submission and Monitoring:
-
Save the input file.
-
Submit the calculation to the Gaussian program.
-
Monitor the progress of the job by checking the output file.
-
-
Results Analysis:
-
Geometry Optimization: Upon successful completion, the output file will contain the optimized Cartesian coordinates of the molecule. Verify that the optimization has converged by searching for "Optimization completed."
-
Frequency Calculation: Examine the frequency section of the output file. A true energy minimum will have no imaginary frequencies. The output will also contain thermodynamic data such as zero-point vibrational energy (ZPVE), enthalpy, and Gibbs free energy.
-
Molecular Orbital Analysis: Visualize the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) to understand the electronic structure and reactivity. The HOMO-LUMO energy gap is an indicator of chemical reactivity.
-
Further Analysis: The optimized geometry can be used as a starting point for further calculations, such as predicting NMR or UV-Vis spectra, or performing Natural Bond Orbital (NBO) or Quantum Theory of Atoms in Molecules (QTAIM) analysis to investigate bonding and intermolecular interactions.
-
Advanced Analyses: Deeper Insights into Indole Derivatives
Beyond basic geometry optimization and electronic structure analysis, several advanced computational techniques can provide deeper insights into the properties of indole derivatives.
Natural Bond Orbital (NBO) Analysis
NBO analysis provides a chemical interpretation of the wavefunction in terms of localized bonds, lone pairs, and antibonding orbitals. It is particularly useful for studying:
-
Hyperconjugative interactions: These are stabilizing interactions that arise from the delocalization of electron density from a filled bonding or lone pair orbital to an adjacent empty antibonding orbital. NBO analysis can quantify the strength of these interactions.
-
Intramolecular Charge Transfer (ICT): NBO can reveal the extent of charge transfer between different parts of a molecule, which is crucial for understanding the properties of donor-π-acceptor systems.
Quantum Theory of Atoms in Molecules (QTAIM)
QTAIM, developed by Richard Bader, is a method for analyzing the electron density to partition a molecule into atomic basins. This allows for a rigorous definition of atoms and bonds within a molecule. QTAIM is particularly valuable for:
-
Characterizing non-covalent interactions: By analyzing the properties of the electron density at bond critical points (BCPs), QTAIM can characterize the nature and strength of hydrogen bonds and other weak interactions that are crucial for the biological activity of many indole derivatives.
The following diagram illustrates the decision-making process for selecting an appropriate computational method.
Caption: A decision tree for selecting the appropriate computational method.
Data Presentation: A Comparative Overview
To illustrate the utility of these methods, the following table summarizes calculated properties for a series of substituted indoles compared with experimental data where available.
| Derivative | Method/Basis Set | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Dipole Moment (Debye) | Experimental Data Link |
| Indole | B3LYP/6-311+G(d,p) | -5.78 | -0.27 | 5.51 | 2.11 | [Link to Exp. Data] |
| 5-Nitroindole | B3LYP/6-311+G(d,p) | -6.89 | -2.01 | 4.88 | 6.54 | [Link to Exp. Data] |
| 5-Aminoindole | B3LYP/6-311+G(d,p) | -5.12 | -0.05 | 5.07 | 3.45 | [Link to Exp. Data] |
Note: The values presented are illustrative and may vary depending on the specific computational setup.
Conclusion and Future Outlook
Quantum chemical calculations provide an indispensable toolkit for the modern medicinal chemist. By offering a detailed understanding of the structure, properties, and reactivity of indole derivatives, these computational methods can significantly accelerate the design and discovery of new therapeutic agents. The continued development of more accurate and efficient computational methods, coupled with the increasing availability of high-performance computing resources, promises to further enhance the predictive power of these approaches. The integration of quantum chemical calculations with experimental validation will undoubtedly continue to be a cornerstone of successful drug development programs.
Safety Operating Guide
Personal protective equipment for handling 2,3,3-Trimethyl-5-nitro-3H-indole
A Researcher's Guide to Safely Handling 2,3,3-Trimethyl-5-nitro-3H-indole
In the dynamic landscape of pharmaceutical research and development, the synthesis of novel compounds is a daily pursuit. Among the vast array of chemical intermediates, this compound stands out for its utility in creating more complex molecules. However, its handling requires a meticulous approach to safety to mitigate potential hazards. This guide provides an in-depth, procedural framework for the safe handling, use, and disposal of this compound, ensuring the well-being of laboratory personnel and the integrity of your research.
Understanding the Risks: A Proactive Approach to Safety
This compound is a solid, typically a pale yellow to brown powder or granules, with the CAS Number 3484-22-8.[1][2][3] A thorough understanding of its hazard profile is the cornerstone of safe laboratory practices. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a clear framework for its potential dangers.
This compound is classified with the signal word "Warning" and is associated with the following hazard statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation. [4]
-
H319: Causes serious eye irritation. [4]
-
H335: May cause respiratory irritation. [4]
These classifications necessitate a comprehensive personal protective equipment (PPE) strategy to prevent accidental exposure through ingestion, skin contact, eye contact, or inhalation.
Essential Personal Protective Equipment (PPE) for Handling this compound
The selection and proper use of PPE are non-negotiable when working with this compound. The following table outlines the minimum required PPE, the rationale for its use, and relevant standards.
| Protection Type | Specific Recommendations | Rationale and Best Practices |
| Eye and Face Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards. A face shield is recommended when there is a significant risk of splashing or dust generation.[5] | The solid, powdery nature of this compound increases the risk of airborne particles that can cause serious eye irritation.[4] Goggles provide a seal around the eyes, while a face shield offers an additional layer of protection for the entire face. |
| Skin Protection | Chemical-resistant, impervious gloves (e.g., nitrile or neoprene) that satisfy EU Directive 89/686/EEC and the standard EN 374. A fully buttoned lab coat or chemical-resistant coveralls are also mandatory.[5][6] | Direct skin contact can lead to irritation.[4] Gloves should be inspected for any defects before use and changed immediately if contaminated. A lab coat protects the skin on the arms and body. |
| Respiratory Protection | All handling of the solid compound should occur in a well-ventilated area, preferably within a certified chemical fume hood, to prevent the formation and inhalation of dust.[5] If engineering controls are insufficient, a NIOSH-approved respirator may be necessary. | Inhalation of the dust can cause respiratory tract irritation.[4] A fume hood is the primary engineering control to minimize airborne concentrations. |
| Footwear | Fully enclosed shoes made of a chemical-resistant material are mandatory.[5] | Protects the feet from potential spills. |
Operational Plan: A Step-by-Step Guide to Safe Handling
A systematic workflow is crucial for minimizing exposure and ensuring procedural consistency. The following steps provide a clear operational plan for handling this compound.
Preparation and Engineering Controls:
-
Designated Area: All work with this compound should be conducted in a designated area, such as a chemical fume hood, to contain any dust or vapors.
-
Ventilation Check: Before starting any work, ensure that the chemical fume hood is functioning correctly.
-
Gather Materials: Assemble all necessary equipment, including spatulas, weigh boats, glassware, and appropriately labeled waste containers, before handling the chemical.
Donning PPE: A Deliberate Sequence
The order in which you put on your PPE is critical to avoid contamination.
Handling the Compound:
-
As a Solid: When handling the powdered form, avoid actions that could generate dust, such as pouring from a height or vigorous scraping.
-
In Solution: When dissolving the compound, add the solid to the solvent slowly to prevent splashing.
Post-Handling Procedures:
-
Decontamination: Thoroughly clean any contaminated surfaces and equipment.
-
Doffing PPE: Remove PPE in the correct order to prevent cross-contamination. Gloves should be removed first, followed by the lab coat and eye protection.
-
Hand Washing: Always wash your hands thoroughly with soap and water after handling the compound, even if gloves were worn.
Disposal Plan: Responsible Chemical Waste Management
Proper disposal of this compound and any contaminated materials is a critical component of the chemical lifecycle and is mandated by regulatory bodies.
Waste Segregation and Collection:
-
Solid Waste: All disposable materials contaminated with the compound (e.g., gloves, weigh boats, paper towels) must be placed in a dedicated, clearly labeled hazardous waste container.
-
Unused Compound: The original container with any remaining compound must be disposed of as hazardous chemical waste.
-
Solutions: Solutions containing the compound should be collected in a labeled, sealed, and appropriate hazardous liquid waste container.
Disposal Workflow:
By adhering to these detailed safety and handling protocols, researchers can confidently work with this compound, ensuring a safe laboratory environment for themselves and their colleagues while advancing their scientific endeavors.
References
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
